2-(4-Chlorophenyl)-2-oxoacetaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVGBFGMWMOBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964479 | |
| Record name | (4-Chlorophenyl)(oxo)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4998-15-6, 4996-21-8 | |
| Record name | 4998-15-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Chlorophenyl)(oxo)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-Chlorophenyl)-2-oxoacetaldehyde: Properties, Synthesis, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenyl)-2-oxoacetaldehyde, also known as 4-chlorophenylglyoxal, is a bifunctional chemical entity of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring an aromatic ketone adjacent to a reactive aldehyde, renders it a versatile building block for the construction of a diverse array of complex molecules, particularly heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity profile, and its applications as a key intermediate in the development of novel therapeutic agents. This document is intended to serve as a technical resource for researchers leveraging this compound in their scientific endeavors.
Chemical Structure and Physicochemical Properties
This compound is an organic compound with the molecular formula C₈H₅ClO₂. In its anhydrous form, it is a yellow liquid or a semi-solid that is prone to polymerization.[1] For this reason, it is most commonly supplied and handled as its more stable monohydrate, 2-(4-chlorophenyl)-2,2-dihydroxyethan-1-one (C₈H₇ClO₃).[2][3] The hydrate is typically a crystalline solid that can be stored for extended periods under appropriate conditions.[4]
The presence of the electron-withdrawing chlorine atom at the para position of the phenyl ring significantly influences the reactivity of the two carbonyl groups, enhancing their electrophilicity.[2] This heightened reactivity is a key feature exploited in its synthetic applications.
Visualization of Chemical Structures
Caption: Chemical structures of the anhydrous and hydrated forms of this compound.
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its hydrate. It is important to note that many of the available data points are predicted values and should be used with this consideration.
| Property | Value (Anhydrous) | Value (Hydrate) | Reference(s) |
| IUPAC Name | This compound | 2-(4-chlorophenyl)-2,2-dihydroxyethan-1-one | [5] |
| Synonyms | 4-Chlorophenylglyoxal, p-Chlorophenylglyoxal | 4-Chlorophenylglyoxal monohydrate | [4] |
| CAS Number | 4998-15-6 | 859932-64-2, 4996-21-8 | [4][6] |
| Molecular Formula | C₈H₅ClO₂ | C₈H₇ClO₃ | [4][5] |
| Molecular Weight | 168.58 g/mol | 186.59 g/mol | [4][5] |
| Appearance | Yellow liquid or semi-solid | Crystalline solid | [1][3] |
| Boiling Point | 341.3 °C at 760 mmHg (Predicted) | Dehydrates upon heating | [4] |
| Flash Point | 160.2 °C (Predicted) | Not applicable | [4] |
| Density | 1.454 g/cm³ (Predicted) | Not available | [4] |
| Solubility | Soluble in organic solvents | Soluble in water, ethanol, chloroform | [1] |
| LogP | 1.66 (Predicted) | Not available | [4] |
Synthesis of this compound Hydrate
The most common and reliable method for the synthesis of aryl glyoxals, including the 4-chloro derivative, is the oxidation of the corresponding acetophenone.[1] The use of selenium dioxide (SeO₂) in a suitable solvent system is a well-established and effective protocol.[7]
Rationale for Synthetic Approach
The oxidation of an activated methyl group adjacent to a carbonyl with selenium dioxide is a classic and efficient method for the synthesis of 1,2-dicarbonyl compounds. This reaction proceeds via an enol intermediate, followed by a series of steps involving the selenium reagent. The choice of dioxane as a solvent is advantageous due to its ability to dissolve both the organic substrate and the selenium dioxide, facilitating a homogeneous reaction mixture. The addition of a small amount of water is often crucial for the reaction to proceed effectively.[7] The resulting anhydrous glyoxal is highly reactive and prone to polymerization, hence the workup is designed to isolate the more stable hydrate.[1]
Detailed Experimental Protocol: Oxidation of 4'-Chloroacetophenone
This protocol is adapted from the well-established method for the synthesis of phenylglyoxal.[7]
Materials:
-
4'-Chloroacetophenone
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Activated charcoal
-
Standard laboratory glassware for reflux and distillation/filtration
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1,4-dioxane (approx. 5 mL per gram of acetophenone).
-
Addition of Reagents: To the dioxane, add selenium dioxide (1.0 equivalent) and a small amount of water (approx. 0.3 mL per gram of SeO₂). Heat the mixture to 50-60 °C with stirring until the selenium dioxide has completely dissolved.
-
Oxidation Reaction: Add 4'-chloroacetophenone (1.0 equivalent) to the reaction mixture in one portion. Heat the mixture to reflux and maintain reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture and decant the hot solution from the precipitated black selenium metal. Remove the dioxane and water under reduced pressure.
-
Hydrate Formation and Purification: To the crude this compound, add 3-4 volumes of hot water to dissolve the product. Add a small amount of activated charcoal, heat the solution briefly, and then filter it while hot to remove the charcoal and any remaining selenium.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the hydrate.
-
Final Product: Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and air-dry to obtain this compound hydrate.
Caption: Workflow for the synthesis of this compound Hydrate.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its two carbonyl groups. The aldehyde is generally more electrophilic and sterically accessible than the ketone, allowing for selective reactions under controlled conditions. However, both carbonyls can participate in reactions, making it a valuable precursor for a wide range of molecular architectures.[2]
Reactivity Profile
-
Nucleophilic Addition to the Aldehyde: The aldehyde group readily undergoes nucleophilic attack by a variety of nucleophiles, including amines, hydrazines, hydroxylamines, and carbanions.
-
Reactions at the Ketone: The ketone carbonyl is less reactive but can participate in reactions, particularly in the presence of strong nucleophiles or under forcing conditions.
-
Bifunctional Reactivity: The presence of two adjacent carbonyl groups allows for cyclization reactions with dinucleophiles to form a variety of heterocyclic systems. This is a cornerstone of its application in medicinal chemistry.[8]
Applications in Multicomponent Reactions (MCRs)
Aryl glyoxals are particularly well-suited as substrates in multicomponent reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process.[8][9][10] These reactions are highly valued in drug discovery for their efficiency and ability to rapidly generate libraries of complex molecules.[11][12] this compound can be employed in various MCRs to synthesize biologically active heterocycles such as imidazoles, pyrimidines, and oxadiazoles.[13]
Caption: Conceptual diagram of a multicomponent reaction.
Role in the Synthesis of Bioactive Molecules
The 4-chlorophenyl moiety is a common structural motif in many pharmaceutical agents, contributing to favorable pharmacokinetic properties such as increased metabolic stability and enhanced binding affinity to biological targets.[14] Consequently, this compound serves as a valuable starting material for the synthesis of various classes of bioactive compounds. For instance, it can be utilized in the synthesis of substituted imidazoles, a class of compounds known for a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.
Spectroscopic Characterization
Expected ¹H NMR Spectral Data (Hydrate Form)
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.4-8.0 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Methine Proton: A singlet for the CH(OH)₂ proton. The chemical shift of this proton can be variable and may exchange with D₂O.
-
Hydroxyl Protons: A broad singlet for the two hydroxyl protons, which will also exchange with D₂O.
Expected ¹³C NMR Spectral Data (Hydrate Form)
-
Carbonyl Carbon: A signal for the ketone carbonyl carbon (C=O) in the downfield region (typically δ > 180 ppm).
-
Gem-diol Carbon: A signal for the hydrated aldehyde carbon (CH(OH)₂) around δ 90-100 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (typically δ 120-140 ppm), corresponding to the substituted benzene ring.
Expected IR Spectral Data (Hydrate Form)
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.
-
C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ for the ketone carbonyl group.
-
C-Cl Stretch: A characteristic absorption in the fingerprint region.
-
Aromatic C-H and C=C Stretches: Absorptions in their respective characteristic regions.
Expected Mass Spectrometry Data
In mass spectrometry, the molecular ion peak would correspond to the molecular weight of the compound. For the anhydrous form, this would be at m/z 168 (for ³⁵Cl) and 170 (for ³⁷Cl) in an approximate 3:1 ratio. The fragmentation pattern would likely involve the loss of CO and the formyl group.
Safety, Handling, and Storage
This compound hydrate is classified as an irritant.[15] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.[16][17][18] For long-term storage, refrigeration is recommended.[4] The anhydrous form is less stable and should be handled with care to prevent polymerization.[1]
Conclusion
This compound is a valuable and versatile reagent for organic synthesis, particularly in the construction of heterocyclic systems relevant to drug discovery. Its bifunctional nature, coupled with the electronic influence of the chloro-substituent, makes it a powerful tool in the hands of medicinal and synthetic chemists. The commercially available and more stable hydrate form provides a convenient entry point for its use in a variety of chemical transformations, most notably in efficient multicomponent reactions. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel chemical entities with therapeutic potential.
References
-
LookChem. This compound. (n.d.). Retrieved January 17, 2026, from [Link]
-
Organic Syntheses. Phenylglyoxal. (n.d.). Retrieved January 17, 2026, from [Link]
-
PubChem. Glyoxal. (n.d.). Retrieved January 17, 2026, from [Link]
-
RSC Publishing. Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (2023). Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (2023). Retrieved January 17, 2026, from [Link]
-
PubChem. 4-Chlorophenylglyoxal hydrate. (n.d.). Retrieved January 17, 2026, from [Link]
- Malaya Journal of Matematik. NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. (2020).
- Google Patents. Method for preparing 2-chlorine-4-(4-chlorophenoxy). (n.d.).
-
IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). Retrieved January 17, 2026, from [Link]
-
LPS.org. Safety Data Sheet (SDS) Glyoxal Solution. (n.d.). Retrieved January 17, 2026, from [Link]
-
MDPI. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). Retrieved January 17, 2026, from [Link]
-
PubMed Central. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.). Retrieved January 17, 2026, from [Link]
-
ResearchGate. Significance between anhydrous and hydrated compaounds?. (2019). Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. Reactions of nucleosides with glyoxal and acrolein. (n.d.). Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (2023). Retrieved January 17, 2026, from [Link]
-
RSC Advances. Pseudo-multicomponent reactions. (2023). Retrieved January 17, 2026, from [Link]
-
PubMed Central. Selenium dioxide-mediated synthesis of α-ketoamides from arylglyoxals and secondary amines. (n.d.). Retrieved January 17, 2026, from [Link]
-
MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). Retrieved January 17, 2026, from [Link]
-
RSC Publishing. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (n.d.). Retrieved January 17, 2026, from [Link]
-
CNR-IRIS. Multicomponent Reaction-Assisted Drug Discovery: A Time. (2023). Retrieved January 17, 2026, from [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
-
DC Fine Chemicals. Safety Data Sheet. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. (n.d.). Retrieved January 17, 2026, from [Link]
-
PubMed. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. (n.d.). Retrieved January 17, 2026, from [Link]
-
Carl ROTH. Safety Data Sheet: Acetaldehyde. (n.d.). Retrieved January 17, 2026, from [Link]
-
ResearchGate. 2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs. (2009). Retrieved January 17, 2026, from [Link]
-
PubMed Central. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020). Retrieved January 17, 2026, from [Link]
-
SpectraBase. 2-(4-Chlorophenyl)-N,N-diethyl-2-keto-acetamide - Optional[Vapor Phase IR] - Spectrum. (n.d.). Retrieved January 17, 2026, from [Link]
-
ResearchGate. 1H NMR spectrum of compound 4.. (n.d.). Retrieved January 17, 2026, from [Link]
-
SpectraBase. 2-(4-Chlorophenyl)-2-(2-chloro-4-methylphenylimino)-4,5-diphenyloxazoline - Optional[Vapor Phase IR] - Spectrum. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chlorophenylglyoxal hydrate | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chlorophenyl Zinc Bromide: A Convenient Nucleophile for the Mannich-Related Multicomponent Synthesis of Clopidogrel and Ticlopidine [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.cnr.it [iris.cnr.it]
- 13. ijnrd.org [ijnrd.org]
- 14. researchgate.net [researchgate.net]
- 15. ACP - Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy [acp.copernicus.org]
- 16. archpdfs.lps.org [archpdfs.lps.org]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. dcfinechemicals.com [dcfinechemicals.com]
Spectroscopic Characterization of 2-(4-Chlorophenyl)-2-oxoacetaldehyde: A Technical Guide
Introduction
2-(4-Chlorophenyl)-2-oxoacetaldehyde, a member of the α-ketoaldehyde family, is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds with potential pharmacological activities. Its reactivity is defined by the presence of both an aldehyde and a ketone functional group. A critical aspect for researchers and drug development professionals to understand is that this compound predominantly exists and is commercially supplied as a stable hydrate, 2-(4-chlorophenyl)-1,1-dihydroxy-2-ethanone. This hydration of the aldehyde moiety significantly influences its spectroscopic signature. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), grounded in fundamental principles and field-proven insights.
Molecular Structure and the Significance of Hydration
The chemical structure of this compound in its anhydrous form features a p-chlorinated phenyl ring attached to a glyoxal framework. However, the high electrophilicity of the aldehyde carbon leads to facile hydration in the presence of water, forming a geminal diol. This equilibrium overwhelmingly favors the hydrate form under standard conditions.
This structural difference is paramount in interpreting the spectroscopic data. The analysis presented herein focuses on the stable and commercially available hydrate form.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Experimental Choices: High-resolution ¹H NMR spectroscopy is the cornerstone for elucidating the proton environment of a molecule. For this compound hydrate, the choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can dissolve the polar compound and its hydroxyl protons are readily observable. Deuterated chloroform (CDCl₃) can also be used, but the hydroxyl proton signals may be broader or exchange more rapidly.
Expected ¹H NMR Spectrum (300 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.05 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |
| ~ 7.65 | Doublet | 2H | Aromatic protons meta to the carbonyl group |
| ~ 6.5 - 7.0 | Broad Singlet | 2H | Hydroxyl protons of the gem-diol |
| ~ 5.50 | Singlet | 1H | Methine proton of the gem-diol |
Interpretation and Expertise:
-
Aromatic Region: The para-substituted chlorophenyl group will exhibit a characteristic AA'BB' system, which at lower field strengths may appear as two distinct doublets. The electron-withdrawing nature of the carbonyl group deshields the ortho protons, causing them to resonate at a lower field (~8.05 ppm) compared to the meta protons (~7.65 ppm).
-
Gem-Diol Protons: The aldehyde proton, which would typically appear around 9-10 ppm in the anhydrous form, is absent. Instead, a methine proton signal from the CH(OH)₂ group is expected to be observed further upfield, around 5.50 ppm. The hydroxyl protons of the gem-diol are expected to give a broad singlet between 6.5 and 7.0 ppm. The chemical shift of these protons is highly dependent on concentration, temperature, and residual water in the solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Experimental Choices: ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. A proton-decoupled ¹³C NMR experiment is standard for simplifying the spectrum to single lines for each unique carbon atom.
Expected ¹³C NMR Spectrum (75 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 192.0 | Ketone Carbonyl (C=O) |
| ~ 138.5 | Aromatic Carbon (C-Cl) |
| ~ 132.0 | Aromatic Carbon (ipso to C=O) |
| ~ 130.0 | Aromatic CH (ortho to C=O) |
| ~ 129.0 | Aromatic CH (meta to C=O) |
| ~ 90.0 | Gem-diol Carbon (CH(OH)₂) |
Interpretation and Expertise:
-
Carbonyl Carbons: The most downfield signal will be the ketonic carbonyl carbon at approximately 192.0 ppm.[3] In the anhydrous form, the aldehydic carbonyl would be expected in a similar region. However, in the hydrate, the aldehydic carbon is transformed into a gem-diol carbon, which is sp³ hybridized and therefore resonates significantly upfield, around 90.0 ppm.
-
Aromatic Carbons: The aromatic region will display four distinct signals corresponding to the para-substituted ring. The carbon bearing the chlorine atom and the ipso-carbon attached to the carbonyl group will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
Causality Behind Experimental Choices: IR spectroscopy is a rapid and effective method for identifying key functional groups. The sample is typically prepared as a KBr pellet or a mull to obtain a solid-state spectrum.
Expected IR Absorption Bands (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretching (gem-diol and water of hydration) |
| ~ 1685 | Strong | C=O stretching (aromatic ketone) |
| ~ 1600, 1480 | Medium | C=C stretching (aromatic ring) |
| ~ 1100 | Medium | C-O stretching |
| ~ 830 | Strong | C-H out-of-plane bending (para-disubstituted ring) |
Interpretation and Expertise:
-
Hydroxyl Region: The most prominent feature of the IR spectrum of the hydrate will be a very broad and strong absorption in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations from the gem-diol and any lattice water.
-
Carbonyl Region: A strong, sharp peak around 1685 cm⁻¹ is indicative of the conjugated ketone C=O stretch.[4] The absence of a distinct aldehyde C-H stretch (typically around 2720 and 2820 cm⁻¹) further confirms the hydrated structure. The conjugation with the aromatic ring lowers the C=O stretching frequency from that of a typical aliphatic ketone.
Mass Spectrometry (MS)
Causality Behind Experimental Choices: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile and more polar molecules like the hydrate. The expected data below is for the anhydrous molecule, as the water of hydration is typically lost under MS conditions.
Expected Mass Spectrum (EI, 70 eV):
| m/z | Relative Intensity (%) | Assignment |
| 168/170 | High | [M]⁺ (Molecular ion peak, showing the characteristic 3:1 ratio for one chlorine atom) |
| 140/142 | Medium | [M - CO]⁺ |
| 139/141 | High | [M - CHO]⁺ or [C₇H₄Cl]⁺ (p-chlorobenzoyl cation) |
| 111/113 | Medium | [C₆H₄Cl]⁺ |
| 75 | Low | [C₆H₃]⁺ |
Interpretation and Expertise:
-
Molecular Ion: The molecular ion peak ([M]⁺) will appear as a doublet at m/z 168 and 170, corresponding to the isotopes of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This is a definitive indicator of the presence of one chlorine atom in the molecule.
-
Fragmentation Pattern: The most prominent fragmentation pathway is typically the alpha-cleavage of the bond between the two carbonyl groups, leading to the formation of the stable p-chlorobenzoyl cation at m/z 139/141. Further fragmentation can lead to the loss of CO and other characteristic fragments of a chlorinated benzene ring.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Accurately weigh approximately 10-20 mg of this compound hydrate.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Gently agitate the tube to ensure complete dissolution.
-
Acquire the ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
Sample Preparation for IR Spectroscopy (KBr Pellet)
-
Grind a small amount (1-2 mg) of this compound hydrate with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press.
-
Apply pressure to form a thin, transparent KBr pellet.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Sample Preparation for Mass Spectrometry (ESI)
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the solution into the electrospray source of the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in the appropriate positive or negative ion mode.
Visualization of Spectroscopic Characterization Workflow
Caption: Workflow for the spectroscopic characterization of this compound hydrate.
Conclusion
The spectroscopic characterization of this compound is fundamentally the characterization of its stable hydrate form. Understanding this structural aspect is crucial for the accurate interpretation of ¹H NMR, ¹³C NMR, IR, and MS data. This guide provides a comprehensive overview of the expected spectroscopic signatures and the underlying principles, serving as a valuable resource for researchers in synthetic chemistry and drug development. The self-validating nature of these combined spectroscopic techniques provides a high degree of confidence in the structural elucidation of this important chemical intermediate.
References
-
PubChem. (n.d.). 4-Chlorophenylglyoxal hydrate. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Supporting Information for: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chlorophenylglyoxal hydrate (C8H5ClO2). Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]
-
MDPI. (2012). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound-hydrate. Retrieved from [Link]
-
PubChem. (n.d.). Glyoxal, phenyl-, hydrate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Xidian Experimental. (n.d.). 4-Chlorophenylglyoxal hydrate. Retrieved from [Link]
-
PubMed. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]
-
ResearchGate. (2013). 1 H NMR spectra for acetaldehyde. (a) Acetaldehyde aqueous solution;.... Retrieved from [Link]
-
Chemsrc. (2025). 2-(4-ETHOXYPHENYL)-2-OXOACETALDEHYDE HYDRATE. Retrieved from [Link]
-
NIST. (n.d.). P-chlorobenzene sulfonic acid, p-chlorophenyl hydrazide. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(4-Chlorophenyl)-N,N-diethyl-2-keto-acetamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
Sources
- 1. 4-Chlorophenylglyoxal hydrate (4996-21-8) for sale [vulcanchem.com]
- 2. 4-Chlorophenylglyoxal hydrate | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties of 2-(4-Chlorophenyl)-2-oxoacetaldehyde Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate, also known as 4-chlorophenylglyoxal hydrate. This compound is a key intermediate in the synthesis of various heterocyclic compounds and has applications in biochemical research, particularly in the modification of arginine residues in proteins. This document consolidates available data on its structural characteristics, physicochemical properties, and spectral data, offering a valuable resource for professionals in organic synthesis and drug development.
Introduction
This compound hydrate (commonly referred to as 4-chlorophenylglyoxal hydrate) is a bifunctional carbonyl compound that plays a significant role as a building block in organic synthesis. Its structure, featuring a 4-chlorophenyl group attached to a glyoxal moiety, makes it a versatile reagent for the construction of diverse molecular architectures, including those with potential pharmaceutical applications. The presence of the chlorine atom on the phenyl ring enhances the electrophilicity of the carbonyl groups, influencing its reactivity compared to its non-halogenated analog, phenylglyoxal hydrate. The hydrate form is the stable, crystalline solid, which circumvents the tendency of the anhydrous form to polymerize.[1][2]
This guide aims to provide a detailed exposition of the physical properties of this compound hydrate, supported by experimental data and established scientific principles.
Molecular Structure and Chemical Identity
The chemical identity of this compound hydrate is well-defined by its molecular formula and systematic nomenclature.
Table 1: Chemical Identity
| Identifier | Value |
|---|---|
| Systematic Name | This compound hydrate[1] |
| Common Name | 4-Chlorophenylglyoxal hydrate[1] |
| CAS Number | 859932-64-2[3], 4996-21-8[1] |
| Molecular Formula | C₈H₇ClO₃[1] |
| Molecular Weight | 186.59 g/mol [1][3] |
| InChIKey | JTOCXCVDVKZPEB-UHFFFAOYSA-N[3] |
The structure consists of a 4-chlorophenyl group bonded to a two-carbon chain containing a ketone and a hydrated aldehyde (a geminal diol). The hydrate form is crucial for the compound's stability, preventing the self-polymerization that is common for anhydrous glyoxals.[1][2]
Physicochemical Properties
The physical state and thermal behavior of a compound are critical parameters for its handling, storage, and application in chemical reactions.
Physical State and Appearance
This compound hydrate exists as a white to off-white crystalline solid at room temperature.
Melting Point
The melting point is a key indicator of purity. For this compound hydrate, the reported melting point is in the range of 76-79 °C .
Thermal Stability and Dehydration
This compound hydrate exhibits reversible dehydration. Upon heating to temperatures exceeding 80°C, it loses its water of hydration to form the anhydrous this compound, which is a yellow liquid.[1] This process is reversible, and the anhydrous form will rehydrate in the presence of moisture.[1] The anhydrous form is prone to polymerization upon standing.[2]
Solubility
Detailed quantitative solubility data in a range of solvents is not extensively reported in publicly available literature. However, based on its structure and the properties of related compounds like phenylglyoxal, a qualitative solubility profile can be inferred. It is expected to be soluble in hot water, where it forms the hydrate, and in common organic solvents such as alcohols, ethers, and chlorinated solvents.
Table 2: Summary of Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical State | White to off-white crystalline solid | General Observation |
| Melting Point | 76-79 °C | [2] |
| Boiling Point (Predicted) | 341.3 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.454 ± 0.06 g/cm³ | [4] |
| Flash Point (Predicted) | 160.2 °C |[4] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the hydrated aldehyde, and the hydroxyl protons of the gem-diol. The aromatic protons on the 4-chlorophenyl ring would typically appear as two doublets in the region of δ 7.4-8.0 ppm. The methine proton of the hydrated aldehyde is expected to be a singlet or a multiplet (if coupled to the hydroxyl protons) further downfield. The hydroxyl protons would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ketone, the carbon of the hydrated aldehyde (gem-diol), and the aromatic carbons. The carbonyl carbon would be the most downfield signal, typically above 190 ppm. The carbon of the gem-diol would appear in the range of 90-100 ppm. The aromatic carbons would have distinct chemical shifts based on their substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum of this compound hydrate is expected to display the following characteristic absorption bands:
-
A strong, broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the gem-diol.
-
A sharp, strong absorption band around 1680-1700 cm⁻¹ due to the C=O stretching vibration of the ketone.
-
C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹.
-
C=C stretching vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region.
-
A C-Cl stretching vibration, typically in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. Under electrospray ionization (ESI) or other soft ionization techniques, the mass spectrum would likely show the molecular ion peak corresponding to the anhydrous form [M+H]⁺ or other adducts. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the molecular ion peak) would be a key diagnostic feature.
Synthesis and Purification
A common and historically significant method for the synthesis of aryl glyoxal hydrates involves the oxidation of the corresponding acetophenone derivative.
Synthesis Workflow
The synthesis of this compound hydrate typically proceeds via the oxidation of 4-chloroacetophenone. Selenium dioxide (SeO₂) is a classical reagent for this transformation.[1]
Caption: Synthesis workflow for this compound hydrate.
Experimental Protocol: Oxidation of 4-Chloroacetophenone
Disclaimer: This is a generalized protocol based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a fume hood.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroacetophenone in a suitable solvent such as aqueous dioxane or ethanol.
-
Reagent Addition: Add a stoichiometric amount of selenium dioxide to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and filter to remove the precipitated selenium.
-
Isolation of Anhydrous Product: Remove the solvent under reduced pressure to obtain the crude anhydrous this compound as a yellow oil.
-
Hydration and Purification: Dissolve the crude oil in hot water. Upon cooling, this compound hydrate will crystallize. The crystals can be collected by filtration, washed with cold water, and dried. Recrystallization from hot water can be performed for further purification.
Applications in Research and Development
The unique bifunctional nature of this compound hydrate makes it a valuable tool in several areas of chemical and biological research.
-
Heterocyclic Synthesis: It serves as a precursor for the synthesis of a wide variety of nitrogen-containing heterocycles, such as imidazoles and triazines, which are important scaffolds in medicinal chemistry.[1]
-
Biochemical Probes: The glyoxal moiety reacts selectively with the guanidinium group of arginine residues in proteins. This property allows for its use as a chemical probe to identify and modify arginine residues in enzyme active sites and other protein domains, aiding in the study of protein structure and function.[1]
-
Anticancer Agent Synthesis: The compound has been utilized in the synthesis of novel compounds with cytotoxic activity against various cancer cell lines. The presence of the chlorine atom can enhance the biological activity of the resulting molecules.[1]
Safety and Handling
Based on available data, this compound hydrate should be handled with care, following standard laboratory safety procedures.
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound hydrate is a valuable and versatile chemical intermediate with well-defined structural and physicochemical properties. Its stability in the hydrated form, coupled with the reactivity of its dual carbonyl functionalities, makes it an important building block in synthetic chemistry and a useful tool in biochemical studies. This guide has consolidated the available technical information on this compound to serve as a foundational resource for researchers and professionals in related scientific fields. Further detailed experimental studies on its solubility and comprehensive spectral analysis would be beneficial to the scientific community.
References
Sources
The Chemistry of Phenylglyoxals: A Journey from Discovery to Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylglyoxals, a class of organic compounds characterized by a benzoyl group attached to an aldehyde, represent a fascinating and versatile scaffold in organic chemistry and drug discovery. Their unique 1,2-dicarbonyl functionality imparts a high degree of reactivity, making them valuable precursors for a myriad of heterocyclic systems and powerful tools for probing biological systems. This guide provides a comprehensive overview of the discovery, synthesis, and evolving applications of substituted phenylglyoxals, offering insights into the chemical principles that have driven their development and continue to inspire new avenues of research.
A Historical Perspective: From Serendipity to Synthetic Staple
The story of phenylglyoxals begins in the late 19th century. The first synthesis of the parent compound, phenylglyoxal, is credited to the German chemist Hans von Pechmann in 1887.[1][2] His method involved the thermal decomposition of the sulfite derivative of isonitrosoacetophenone, a somewhat cumbersome process by modern standards, but one that opened the door to the exploration of this intriguing class of molecules.[3]
However, it was the seminal work of Harry Lister Riley and his colleagues in 1932 that truly brought the synthesis of α-dicarbonyl compounds, including phenylglyoxals, into the mainstream of organic chemistry.[4][5] Their development of selenium dioxide (SeO₂) as a selective oxidizing agent for the α-methylene group of ketones provided a much more direct and efficient route to these compounds.[4][6] The "Riley oxidation," as it came to be known, remains a cornerstone of phenylglyoxal synthesis to this day.[4][5][7] A detailed procedure for the synthesis of phenylglyoxal from acetophenone using this method was later published in Organic Syntheses by Riley and Gray in 1943, solidifying its place as a reliable and accessible synthetic tool.[8][9]
Synthetic Methodologies: A Chemist's Toolkit
The preparation of substituted phenylglyoxals can be achieved through several synthetic routes, each with its own set of advantages and limitations. The choice of method often depends on the nature of the substituents on the phenyl ring, the desired scale of the reaction, and considerations of safety and environmental impact.
The Riley Oxidation: The Classic Approach
The oxidation of substituted acetophenones with selenium dioxide is the most widely employed method for the synthesis of substituted phenylglyoxals.[4][6] The reaction is typically carried out in a solvent such as dioxane or ethanol, often with the addition of a small amount of water.[8][10]
Mechanism of the Riley Oxidation:
The mechanism of the Riley oxidation of ketones is believed to proceed through the enol form of the ketone.[5] The electrophilic selenium dioxide attacks the enol, leading to the formation of a selenite ester intermediate. Subsequent steps involving rearrangement and hydrolysis yield the desired 1,2-dicarbonyl product and elemental selenium.[5][7]
Figure 1: Proposed mechanism of the Riley oxidation of a substituted acetophenone.
Experimental Protocol: Synthesis of Phenylglyoxal via Riley Oxidation [8]
-
Reagent Preparation: In a three-necked, round-bottomed flask equipped with a stirrer and reflux condenser, dissolve selenium dioxide (1.0 mole) in dioxane (600 mL) and water (20 mL) by warming to 50-55°C.
-
Reaction Initiation: Add acetophenone (1.0 mole) to the solution in one portion.
-
Reflux: Heat the mixture to reflux with continuous stirring for four hours. During this time, a precipitate of red amorphous selenium will form.
-
Workup: Decant the hot solution from the precipitated selenium. Remove the dioxane and water by distillation.
-
Purification: Distill the crude phenylglyoxal under reduced pressure. The product is a yellow liquid that may polymerize upon standing but can be monomerized by redistillation.[1] It can also be stored as a stable, colorless crystalline hydrate.[1]
Advantages:
-
Generally good yields (69-72% for unsubstituted phenylglyoxal).[8]
-
Applicable to a wide range of substituted acetophenones.
Disadvantages:
-
Toxicity of selenium compounds necessitates careful handling and disposal.[6]
-
Stoichiometric use of the selenium reagent.
Kornblum Oxidation: A DMSO-Based Alternative
The Kornblum oxidation provides an alternative to the use of heavy metal oxidants. This method involves the oxidation of α-halo ketones (phenacyl halides) with dimethyl sulfoxide (DMSO).[11][12][13] The reaction, named after Nathan Kornblum, typically proceeds by heating the substrate in DMSO, often in the presence of a mild base like sodium bicarbonate.[12]
Mechanism of the Kornblum Oxidation:
The reaction is initiated by the nucleophilic attack of the DMSO oxygen on the carbon bearing the halogen, an SN2 displacement, to form an alkoxysulfonium salt. A base then removes a proton from the α-carbon, and the resulting intermediate undergoes an elimination reaction to yield the phenylglyoxal, dimethyl sulfide, and the protonated base.[11]
Figure 2: Generalized mechanism of the Kornblum oxidation.
Advantages:
-
Avoids the use of toxic heavy metals.
-
Mild reaction conditions for some substrates.
Disadvantages:
-
Requires the preparation of the corresponding α-halo ketone precursor.
-
Yields can be variable, and for some substrates, such as acetophenone, early reports indicated low yields (around 10%).[14]
Nitrosation-Based Methods
An alternative strategy for the synthesis of substituted phenylglyoxals involves the nitrosation of the α-methylene group of an acetophenone, followed by hydrolysis of the resulting isonitrosoacetophenone (an oxime). This approach circumvents the use of selenium dioxide.[13] Methods have been developed using various nitrosating agents, including alkyl nitrites and dinitrogen trioxide, in the presence of an acid catalyst.[13]
Mechanism of Nitrosation:
The reaction proceeds via the formation of a nitrosonium ion (NO⁺) source in situ. The enol or enolate of the acetophenone then attacks the nitrosonium ion to form an α-nitroso ketone, which rapidly tautomerizes to the more stable isonitrosoacetophenone. Subsequent hydrolysis under acidic conditions yields the phenylglyoxal.
Figure 3: General pathway for the synthesis of phenylglyoxals via nitrosation.
Advantages:
-
Avoids the use of selenium dioxide.
-
Can be performed as a one-pot or two-step process in the same reactor.[13]
Disadvantages:
-
Can generate side products.
-
The use of nitrites and strong acids requires careful control of reaction conditions.
Comparative Analysis of Synthetic Methods
| Method | Precursor | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Riley Oxidation | Substituted Acetophenone | Selenium Dioxide (SeO₂) | Good to Excellent | Well-established, reliable, broad substrate scope. | Toxicity of selenium reagents, stoichiometric oxidant. |
| Kornblum Oxidation | Substituted Phenacyl Halide | Dimethyl Sulfoxide (DMSO), Base | Variable | Avoids heavy metals, mild conditions for activated substrates. | Requires halogenated precursor, can have low yields. |
| Nitrosation Methods | Substituted Acetophenone | Nitrite Salt/Acid or Alkyl Nitrite | Moderate to Good | Avoids selenium, can be a one-pot procedure. | Potential for side reactions, requires careful control. |
The Influence of Substituents
The nature of the substituents on the aromatic ring can significantly influence the course and efficiency of phenylglyoxal synthesis.
-
Electron-donating groups (e.g., hydroxyl, methoxy) generally facilitate the oxidation of the α-methylene group by increasing the electron density of the aromatic ring and stabilizing intermediates. However, in the case of the Riley oxidation, highly activated phenols may be susceptible to side reactions. The synthesis of p-hydroxyphenylglycine, a component of some antibiotics, highlights the importance of hydroxyl-substituted phenylglyoxal derivatives in biological systems.[15][16][17]
-
Electron-withdrawing groups (e.g., nitro) can deactivate the aromatic ring, making the oxidation of the α-methylene group more challenging. For instance, the synthesis of p-nitrophenylglyoxal may require more forcing conditions or alternative synthetic strategies.[18][19]
Applications in Drug Discovery and Chemical Biology
The unique chemical properties of substituted phenylglyoxals have made them invaluable tools in the hands of medicinal chemists and chemical biologists.
Enzyme Inhibition and Mechanistic Probes
Phenylglyoxal and its derivatives are well-known for their ability to selectively modify arginine residues in proteins.[1][20] This property has been extensively used to identify essential arginine residues in the active sites of enzymes, thereby providing insights into their catalytic mechanisms.[20] For example, phenylglyoxal has been shown to inhibit DNA and RNA polymerases by targeting arginine residues at the template binding site.[20] Substituted phenylglyoxals, such as p-hydroxyphenylglyoxal, have also been used in these studies, sometimes exhibiting different reactivity and selectivity profiles.[15][17]
Scaffolds for Heterocyclic Synthesis
The 1,2-dicarbonyl moiety of phenylglyoxals is a versatile synthon for the construction of a wide range of heterocyclic compounds, many of which possess significant biological activity.[21][22] They are key starting materials in multicomponent reactions for the synthesis of furans, pyrans, and other oxygen-containing heterocycles.[21] These heterocyclic scaffolds are found in numerous natural products and pharmaceuticals, including antiviral and anticancer agents.[21][23]
Phenylglyoxals as Pharmacophores
In some cases, the phenylglyoxal moiety itself, or a derivative thereof, can act as a pharmacophore, the essential part of a molecule that confers its biological activity. The development of phenylglycinamide derivatives as potent antiseizure and antinociceptive drug candidates showcases the potential of this structural motif in modern drug design.[23]
Conclusion
From its initial discovery in the late 19th century to its current status as a versatile building block in drug discovery, the journey of substituted phenylglyoxals is a testament to the power of synthetic organic chemistry. The development of efficient and selective synthetic methods, most notably the Riley oxidation, has made these compounds readily accessible, paving the way for their widespread application. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the unique reactivity and structural features of substituted phenylglyoxals will undoubtedly continue to inspire the design and synthesis of novel therapeutic agents and chemical probes, further solidifying their importance in the landscape of chemical and biomedical research.
References
- Kornblum, N., Jones, W. J., & Anderson, G. J. (1959). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society, 81(15), 4113–4114.
- Kornblum, N., Powers, J. W., Anderson, G. J., Jones, W. J., Larson, H. O., Levand, O., & Weaver, W. M. (1957). A New and Selective Method of Oxidation. Journal of the American Chemical Society, 79(24), 6562–6562.
- Lappin, G. R. (1993). Preparation of substituted or unsubstituted phenylglyoxals. U.S.
- Mikol, G. J., & Russell, G. A. (1973). Phenylglyoxal. Organic Syntheses, Coll. Vol. 5, p. 937.
- Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 214. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883.
- Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of ketones and aldehydes. Evidence for the intermediacy of .beta.-ketoseleninic acids. Journal of the American Chemical Society, 98(1), 300-301.
- Schipper, E., Cinnamon, M., Rascher, L., Chiang, Y. H., & Oroshnik, W. (1968). The oxidation of 1,3-diketones to 1,2,3-triketones with dimethylsulfoxide-hydrogen bromide. Tetrahedron Letters, 9(60), 6201-6204.
- Singh, J., & Lindsey, J. S. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1919.
-
NROChemistry. (n.d.). Riley Oxidation. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 12). Riley oxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
- Riley, H. A., & Gray, A. R. (1943). Phenylglyoxal. Organic Syntheses, Coll. Vol. 2, p. 509.
- von Pechmann, H. (1887). Zur Spaltung der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2904–2906.
-
ResearchGate. (n.d.). Photographs pertaining to the Riley oxidation of acetophenone. (A) SeO2... Retrieved from [Link]
-
Wikipedia contributors. (2023, October 29). Phenylglyoxal. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Wikipedia contributors. (2023, November 28). Hans von Pechmann. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
- Riley, H. L. (1934). Oxidation of organic compounds. U.S.
- Sheikh, A. R., & Khan, M. M. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 13(18), 12085-12111.
- Gelin, R., & Gelin, S. (1989). Process for synthesis of arylglyoxal arylimines.
- Manning, D. T., & Stansbury, H. A. (1959). The Reaction of Nitrosyl Chloride with Some Active Methylene Compounds. Journal of the American Chemical Society, 81(18), 4885-4890.
- CN102816076A - Synthetic method of p-hydroxyphenylglycine - Google Patents. (n.d.).
- Myasoedova, Y. V., et al. (2022). New Method for the Synthesis of Phenylglyoxal Derivatives. Doklady Chemistry, 504(1), 74-78.
- Srivastava, A., & Modak, M. J. (1980). Phenylglyoxal as a template site-specific reagent for DNA and RNA polymerases. Selective inhibition of initiation. The Journal of biological chemistry, 255(3), 917–921.
-
ResearchGate. (n.d.). Phenyl glyoxal as acylating agent and halogenation of 2‐aryl benzothiazoles. Retrieved from [Link]
- Bratulescu, G. (2011). Synthesis of Aliphatic Aldehydes. Asian Journal of Chemistry, 23(5), 2233-2234.
-
Human Metabolome Database. (n.d.). Showing metabocard for Phenylglyoxal (HMDB0061916). Retrieved from [Link]
-
PubChem. (n.d.). Phenylglyoxal. Retrieved from [Link]
- Kornblum, N., Jones, W. J., & Anderson, G. J. (1959). A NEW AND SELECTIVE METHOD OF OXIDATION. THE CONVERSION OF ALKYL HALIDES AND ALKYL TOSYLATES TO ALDEHYDES. Journal of the American Chemical Society, 81(15), 4113-4114.
-
ResearchGate. (n.d.). Phenylglyoxal. Retrieved from [Link]
- Kokesh, F. C. (1979). Reaction of phenylglyoxal and (p-hydroxyphenyl)glyoxal with arginines and cysteines in the alpha subunit of tryptophan synthase. The Journal of biological chemistry, 254(17), 8413–8419.
- Hubbard, B. K., & Walsh, C. T. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & biology, 7(12), 931–942.
- Eun, H. M. (1988). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates.
- Matta, K. L., Girotra, R. N., & Barlow, J. J. (1975). Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides.
-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]
- Słoczyńska, K., et al. (2022). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS chemical neuroscience, 13(10), 1543–1565.
Sources
- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 2. Hans von Pechmann [oc2.chemie.uni-tuebingen.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Riley oxidation - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Riley Oxidation | NROChemistry [nrochemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. synarchive.com [synarchive.com]
- 14. EP0333265A2 - Process for synthesis of arylglyoxal arylimines - Google Patents [patents.google.com]
- 15. Reaction of phenylglyoxal and (p-hydroxyphenyl) glyoxal with arginines and cysteines in the alpha subunit of tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phenylglyoxal as a template site-specific reagent for DNA and RNA polymerases. Selective inhibition of initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08315A [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Chlorophenyl)-2-oxoacetaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-2-oxoacetaldehyde, a versatile bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, reactivity, and its role as a key building block in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.
Chemical Identity and Physicochemical Properties
This compound, also known as p-chlorophenylglyoxal, is an aromatic α-ketoaldehyde. Its structure features a p-chlorinated phenyl ring attached to a glyoxal moiety, rendering it a highly reactive and useful synthetic intermediate. This compound is frequently supplied and utilized in its more stable hydrate form.
A critical aspect for researchers is the correct identification of this compound, which can be challenging due to the existence of multiple CAS numbers. It is crucial to refer to the specific form of the compound, whether anhydrous or hydrated, as listed by the supplier.
Table 1: Chemical Identifiers for this compound and its Hydrate
| Form | Molecular Formula | CAS Number |
| Anhydrous | C₈H₅ClO₂ | 4998-15-6[1][2] |
| Hydrate | C₈H₅ClO₂ · H₂O or C₈H₇ClO₃ | 4996-21-8[3][4], 859932-64-2[5][6][7][8][9] |
The physicochemical properties of this compound are summarized in the table below. These properties are essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in various chemical environments.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 168.58 g/mol (anhydrous), 186.59 g/mol (hydrate)[3] |
| Boiling Point | 341.3 °C at 760 mmHg (Predicted)[3] |
| Flash Point | 160.2 °C (Predicted)[3] |
| Density | 1.454 g/cm³ (Predicted)[3] |
| Storage Conditions | Inert atmosphere, store in freezer at -20°C[3] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the oxidation of the corresponding acetophenone. This method provides a reliable route to the desired α-ketoaldehyde.
A representative synthetic pathway starts from p-chloroacetophenone, which is oxidized to yield the target compound, often isolated as its hydrate.[3]
Caption: Synthetic route to this compound hydrate.
Reactivity and Mechanistic Considerations
The chemical reactivity of this compound is dominated by the presence of two adjacent carbonyl groups: a ketone and an aldehyde. The aldehyde functionality is generally more electrophilic and susceptible to nucleophilic attack than the ketone. The electron-withdrawing effect of the p-chlorophenyl group further enhances the reactivity of both carbonyl centers.
This dual reactivity makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. It can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form five- and six-membered rings.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of this compound make it a valuable building block in the synthesis of complex organic molecules with potential biological activity.[5]
Synthesis of Heterocyclic Scaffolds
A primary application of this compound is in the construction of heterocyclic systems, which are prevalent in many approved drugs. For instance, it can be used in multi-component reactions to generate substituted imidazoles, pyrazines, and other nitrogen-containing heterocycles.
Precursor to Bioactive Molecules
Derivatives of this compound have been explored for various therapeutic applications. For example, it serves as a key intermediate in the synthesis of rhodanine derivatives, a class of compounds known for a broad spectrum of biological activities.[10] Additionally, 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives have been identified as a novel class of Sentrin-specific protease 1 (SENP1) inhibitors, which are being investigated for their potential in cancer therapy.[11]
Experimental Protocol: Representative Reaction
The following is a representative protocol illustrating the use of an aryl aldehyde in a nucleophilic addition reaction, which is a common transformation for this compound. This protocol is adapted from a Grignard reaction with 4-chlorobenzaldehyde and is provided to demonstrate the principles of handling and reacting such compounds.[12]
Objective: To illustrate the nucleophilic addition to an aromatic aldehyde.
Materials:
-
Anhydrous diethyl ether or THF
-
Magnesium turnings
-
2-Bromopyridine (or other suitable organohalide to form the Grignard reagent)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve 2-bromopyridine in anhydrous ether and add it to the dropping funnel.
-
Add a small amount of the 2-bromopyridine solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.
-
Add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C. The more reactive aldehyde group is expected to be the primary site of attack.
-
-
Work-up and Purification:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography.
-
Caption: Experimental workflow for a nucleophilic addition reaction.
Safety and Handling
This compound and its hydrate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Hazard Summary:
-
Harmful if swallowed.
-
May cause skin and eye irritation.
-
May cause respiratory irritation.
Refer to the supplier's Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[1][6]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis and drug discovery. Its bifunctional nature allows for the construction of complex molecular architectures, particularly heterocyclic scaffolds of medicinal importance. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective utilization in the laboratory. This guide provides a solid foundation for researchers to explore the full potential of this important chemical building block.
References
-
This compound. LookChem. [Link]
-
This compound-hydrate. MySkinRecipes. [Link]
-
2-(4-chlorophenyl)acetaldehyde (C8H7ClO). PubChemLite. [Link]
-
2-(4-Bromophenyl)-2-oxoacetaldehyde. PubChem. [Link]
-
5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. Molbank. [Link]
-
2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. ResearchGate. [Link]
-
STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES. Texas Technological College. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound [4998-15-6] | King-Pharm [king-pharm.com]
- 3. lookchem.com [lookchem.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. This compound-hydrate [myskinrecipes.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]
- 9. 859932-64-2|this compound hydrate|BLD Pharm [bldpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Theoretical Exploration of the Reactivity of 2-(4-Chlorophenyl)-2-oxoacetaldehyde: A Guide for Drug Discovery and Development
Abstract
This technical guide provides a comprehensive theoretical analysis of the reactivity of 2-(4-Chlorophenyl)-2-oxoacetaldehyde, a molecule of significant interest in medicinal chemistry and drug development. While experimental data on this specific compound is emerging, this document synthesizes established principles of physical organic chemistry with modern computational techniques to offer a predictive framework for its behavior. We delve into the electronic structure, reactivity indices, and potential reaction mechanisms of this α-oxoaldehyde, providing researchers, scientists, and drug development professionals with a robust theoretical foundation to guide their experimental endeavors. The methodologies detailed herein are designed to be self-validating, promoting a synergistic relationship between computational prediction and empirical verification.
Introduction: The Significance of α-Oxoaldehydes in Biological Systems
α-Oxoaldehydes, such as glyoxal and methylglyoxal, are a class of highly reactive dicarbonyl compounds implicated in a variety of biological processes, including the formation of advanced glycation end-products (AGEs), which are linked to the pathogenesis of diabetes, aging, and neurodegenerative diseases. The introduction of a 4-chlorophenyl substituent to the α-oxoacetaldehyde scaffold modulates its electronic properties and steric profile, offering a unique tool for probing biological systems and a potential building block for novel therapeutic agents. Understanding the intrinsic reactivity of this compound is paramount for harnessing its potential in a controlled and targeted manner. This guide will explore its reactivity through the lens of modern theoretical chemistry, providing a roadmap for its application in drug discovery.
Electronic Structure and Reactivity Analysis: A Computational Perspective
The reactivity of an organic molecule is fundamentally governed by its electronic structure. The presence of two adjacent carbonyl groups in this compound, combined with the electron-withdrawing nature of the 4-chlorophenyl ring, creates a molecule with distinct electrophilic centers.
The Influence of the 4-Chlorophenyl Substituent
The chlorine atom, being electronegative, exerts a significant influence on the electron distribution within the molecule. It withdraws electron density from the phenyl ring through the inductive effect, which in turn enhances the electrophilicity of the adjacent carbonyl carbon. This heightened electrophilicity is a key determinant of the molecule's reactivity towards nucleophiles.[1]
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.
-
LUMO: The LUMO of this compound is expected to be localized primarily on the dicarbonyl unit, with significant contributions from the carbonyl carbon adjacent to the phenyl ring. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.
-
HOMO: The HOMO is likely to be distributed over the phenyl ring and the oxygen atoms of the carbonyl groups.
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Reactivity Descriptors
Conceptual Density Functional Theory (DFT) provides a set of reactivity descriptors that quantify the reactivity of a molecule.[2] These descriptors, derived from the HOMO and LUMO energies, offer a more quantitative picture of reactivity.
| Descriptor | Formula | Predicted Trend for this compound |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Lower, indicating higher reactivity |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | More negative, indicating a better electron acceptor |
| Electrophilicity Index (ω) | μ2 / (2η) | Higher, indicating strong electrophilic character |
These descriptors collectively suggest that this compound is a potent electrophile, prone to reactions with a wide range of nucleophiles.
Theoretical Investigation of Reaction Mechanisms
Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into transition states and activation energies that are often difficult to obtain experimentally.
Nucleophilic Addition to Carbonyl Groups
The primary reaction pathway for this compound is nucleophilic addition to one of its two electrophilic carbonyl carbons. The presence of the electron-withdrawing 4-chlorophenyl group makes the adjacent carbonyl carbon the more likely site of initial attack.
Experimental Protocol: DFT Calculation of Nucleophilic Addition
-
Software: Gaussian 16, ORCA, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X.[3]
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) is recommended for a good balance of accuracy and computational cost.[4]
-
Solvation Model: To simulate reactions in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) should be employed.
-
Procedure: a. Optimize the geometries of the reactants (this compound and the nucleophile). b. Locate the transition state for the nucleophilic addition reaction using a transition state search algorithm (e.g., QST2, QST3, or Berny optimization). c. Perform a frequency calculation to confirm the nature of the stationary points (reactants and products should have zero imaginary frequencies; the transition state should have exactly one imaginary frequency). d. Calculate the intrinsic reaction coordinate (IRC) to ensure the transition state connects the correct reactants and products. e. Calculate the activation energy (ΔG‡) and the reaction energy (ΔGrxn).
Reaction with Amino Acid Residues
A key application of α-oxoaldehydes in chemical biology is their ability to react with specific amino acid residues in proteins, particularly the guanidinium group of arginine.[1] This reaction is often used to identify and probe the function of arginine residues in enzyme active sites.
DOT Script for Arginine Modification Pathway
Caption: General workflow for the synthesis of heterocyclic compounds from this compound.
Conclusion and Future Outlook
This technical guide has provided a theoretical framework for understanding the reactivity of this compound. Through the application of computational chemistry, we have elucidated its electronic structure, predicted its reactivity, and proposed plausible reaction mechanisms. The insights gained from these theoretical studies can significantly accelerate the experimental investigation and application of this promising molecule in drug discovery and chemical biology. Future work should focus on the experimental validation of these theoretical predictions and the exploration of its reactivity with a broader range of biological nucleophiles. The continued synergy between computational and experimental chemistry will undoubtedly unlock the full potential of this compound and other novel reactive fragments.
References
- Neese, F., et al. (2020). The ORCA quantum chemistry program package. Journal of Chemical Physics, 152(22), 224108.
-
PubChem. (n.d.). 4-Chlorophenylglyoxal hydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). The global chemical reactivity descriptors of title molecule obtained.... Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Domingo, L. R., et al. (2016). Understanding the local reactivity in organic compounds through Parr functions. Molecules, 21(10), 1317.
-
ResearchGate. (n.d.). A Computational Study on Structural and Electronic Properties of 1-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1,2,3-Oxadiazol-2-Yl]Sulfanyl}Ethanone. Retrieved from [Link]
Sources
Solubility of 2-(4-Chlorophenyl)-2-oxoacetaldehyde in common organic solvents
An In-depth Technical Guide to the Solubility of 2-(4-Chlorophenyl)-2-oxoacetaldehyde in Common Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in pharmaceutical and organic synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a foundational understanding based on its physicochemical properties, the influence of its functional groups, and established solubility principles. We present a detailed exploration of the theoretical aspects governing its dissolution in various common organic solvents, alongside a practical, step-by-step experimental protocol for researchers to determine precise solubility data in their own laboratory settings. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and the practical tools necessary for the effective use of this compound in solution-based applications.
Introduction: Understanding this compound
This compound, also known as 4-chlorophenylglyoxal, is a bifunctional organic compound featuring both a ketone and an aldehyde group attached to a chlorophenyl ring. Its chemical structure is presented in Figure 1. This compound and its derivatives are of significant interest in medicinal chemistry and organic synthesis due to their utility in the construction of diverse heterocyclic scaffolds.[1] Like its parent compound, phenylglyoxal, it readily forms a stable crystalline hydrate in the presence of water.[2] The presence of the electron-withdrawing chloro group on the phenyl ring can influence its reactivity and physicochemical properties, including its solubility. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in reaction media, purification processes such as crystallization, and formulation development.
Figure 1: Chemical Structure of this compound
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
Materials:
-
This compound (hydrate form recommended for consistency)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument (UV-Vis spectrophotometer or HPLC system)
Procedure:
-
Preparation of Supersaturated Solutions: In a series of sealed vials, add an excess amount of this compound to a known volume or mass of each solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.
-
Phase Separation: After equilibration, carefully remove the vials and allow the undissolved solid to settle. To obtain a clear supernatant for analysis, either centrifuge the vials or filter the solution using a syringe filter compatible with the solvent.
-
Quantification:
-
Gravimetric Method: Accurately weigh a known mass of the clear supernatant into a pre-weighed container. Evaporate the solvent under reduced pressure or in a fume hood at a temperature that will not cause decomposition of the solute. Weigh the container with the dried solute to determine the mass of the dissolved compound.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore and the solvent is UV-transparent at the wavelength of maximum absorbance (λmax), this method can be employed. A calibration curve of absorbance versus concentration must first be prepared using standard solutions of known concentrations.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and versatile method. A suitable HPLC method (column, mobile phase, and detector) must be developed. A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area versus concentration. The saturated solution is then diluted appropriately and injected to determine its concentration.
-
-
Data Reporting: Express the solubility in standard units, such as grams of solute per 100 g of solvent ( g/100g ), molarity (mol/L), or mole fraction.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents. While specific quantitative data is sparse in the literature, a strong predictive understanding can be derived from its physicochemical properties and the principles of intermolecular forces. The provided experimental protocol offers a robust framework for researchers to generate high-quality, quantitative solubility data in their own laboratories. Such data is invaluable for optimizing reaction conditions, developing purification strategies, and advancing the application of this important synthetic building block in pharmaceutical and chemical research.
References
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
-
Vermeire, F. H., et al. (2022). A unified ML framework for solubility prediction across organic solvents. Digital Discovery, 1(4), 469-480. [Link]
-
Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9478-9519. [Link]
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]
-
HUBER. (n.d.). Solubility determination and crystallization. [Link]
-
PubChem. (n.d.). 4-Chlorophenylglyoxal hydrate. [Link]
-
ResearchGate. (2020). Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]
-
Wikipedia. (n.d.). Phenylglyoxal. [Link]
-
Taheri, M., & Mohebat, R. (2020). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 10(43), 25565-25588. [Link]
Sources
The Riley Oxidation: A Deep Dive into the Selenium Dioxide-Mediated Synthesis of 4-Chlorophenylglyoxal
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of a Classic Oxidation
The oxidation of an α-methylene group adjacent to a carbonyl to furnish a 1,2-dicarbonyl compound is a fundamental transformation in organic synthesis. Among the various reagents capable of effecting this change, selenium dioxide (SeO₂) holds a storied place. First reported by Harry Lister Riley and his colleagues in 1932, this reaction, now widely known as the Riley oxidation, remains a powerful tool for the synthesis of α-dicarbonyl compounds from ketones and aldehydes.[1] This guide will provide an in-depth examination of the mechanism of selenium dioxide oxidation, with a specific focus on the conversion of 4-chloroacetophenone to 4-chlorophenylglyoxal, a valuable intermediate in medicinal chemistry and materials science. We will explore the nuanced mechanistic steps, provide practical experimental guidance, and offer insights rooted in decades of synthetic application.
The Core Mechanism: An Electrophilic Attack on the Enol
The oxidation of ketones like 4-chloroacetophenone by selenium dioxide is not a direct attack on the α-methylene group. Instead, the reaction proceeds through the enol or enolate form of the ketone.[1][2][3] This is a critical concept, as the rate and success of the oxidation are intrinsically linked to the facility of enolization.
In the presence of trace amounts of water, selenium dioxide readily forms selenous acid (H₂SeO₃), which is the active oxidizing species in many cases.[4][5] The overall mechanism can be dissected into several key stages:
-
Enolization: The ketone, in this case, 4-chloroacetophenone, establishes an equilibrium with its enol tautomer. This process can be catalyzed by either acid or base.
-
Electrophilic Attack and Formation of a Selenite Ester: The electron-rich double bond of the enol attacks the electrophilic selenium atom of selenous acid.[1][6] This is followed by a series of proton transfers and the loss of a water molecule to form an intermediate enol selenite ester.[4]
-
[2][4]-Sigmatropic Rearrangement: A key step in the mechanism, analogous to what is observed in the allylic oxidation by selenium dioxide, is a[2][4]-sigmatropic rearrangement of the enol selenite ester.[5][7] This rearrangement leads to the formation of a β-ketoseleninic acid intermediate.
-
Decomposition to the Product: The β-ketoseleninic acid intermediate is unstable and rapidly decomposes. This decomposition involves the elimination of selenium(II) species (which ultimately disproportionates or is reduced to elemental selenium) and water, yielding the desired 1,2-dicarbonyl product, 4-chlorophenylglyoxal.[2]
The precipitation of red, amorphous elemental selenium is a characteristic visual indicator of the reaction's progress.[1]
Below is a diagram illustrating the proposed mechanistic pathway for the selenium dioxide oxidation of 4-chloroacetophenone.
Sources
Stability and storage conditions for 2-(4-Chlorophenyl)-2-oxoacetaldehyde
An In-Depth Technical Guide to the Stability and Storage of 2-(4-Chlorophenyl)-2-oxoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a member of the α-ketoaldehyde family, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its bifunctional nature, possessing both a reactive aldehyde and a ketone, allows for diverse chemical transformations. However, this reactivity also presents challenges regarding the compound's stability and storage. This guide provides a comprehensive overview of the critical factors influencing the stability of this compound, offering field-proven insights and protocols to ensure its integrity throughout its lifecycle in a research and development setting.
Physicochemical Properties: The Foundation of Stability
Understanding the inherent physicochemical properties of this compound is paramount to predicting its behavior and establishing appropriate storage conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClO₂ (anhydrous) / C H₇ClO₃ (hydrate) | [1][2] |
| Molecular Weight | 168.58 g/mol (anhydrous) / 186.59 g/mol (hydrate) | [1][2] |
| Appearance | Yellow liquid (anhydrous), solid (hydrate) | [3] |
| Boiling Point | 341.3 °C at 760 mmHg | [4] |
| Flash Point | 160.2 °C | [4] |
| Density | 1.454 g/cm³ (predicted) | [4] |
| Storage Temperature | -20°C (freezer), Room Temperature (sealed, dry), 4°C | [4][5] |
A crucial characteristic of many α-ketoaldehydes, including the related phenylglyoxal, is their propensity to form hydrates in the presence of water.[3] this compound is commonly supplied and handled as its more stable crystalline hydrate. The anhydrous form is a yellow liquid that can polymerize upon standing.[3] Heating the hydrate can regenerate the anhydrous form.[3]
Factors Influencing Stability: A Multifaceted Challenge
The stability of this compound is not absolute and is influenced by several environmental factors. Understanding these is key to preventing degradation and ensuring the reliability of experimental results.
Temperature
Elevated temperatures can significantly accelerate the degradation of α-ketoaldehydes.[6] For this compound, this can manifest in several ways:
-
Polymerization: The anhydrous form is particularly susceptible to polymerization, a reaction that can be initiated or accelerated by heat.[3]
-
Decomposition: At higher temperatures, thermal decomposition can occur, leading to the breakdown of the molecule. While specific data for this compound is limited, studies on similar structures suggest that this can involve complex reaction pathways.[7]
To mitigate thermal degradation, storage at low temperatures is recommended. Several suppliers suggest storing the compound in a freezer at -20°C.[4]
Light
Recommendation: Always store this compound in amber vials or other light-protecting containers to minimize exposure to UV and visible light.
Moisture and pH
As previously mentioned, this compound readily forms a hydrate.[3] While the hydrate is often more stable for storage, the presence of excess moisture, especially under non-neutral pH conditions, can facilitate hydrolysis. The α-carbonyl group in α-ketoacyl peptides has been shown to have a catalytic effect on the hydrolysis of the neighboring peptide bond.[8][9] A similar susceptibility to hydrolysis can be anticipated for the aldehyde group in this compound.
The stability of the compound is likely pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the aldehyde and potentially other reactions.
Oxygen
Aldehydes are known to be susceptible to oxidation, often leading to the corresponding carboxylic acids. The presence of oxygen, especially in the presence of light or metal catalysts, can promote the oxidation of the aldehyde group in this compound. To prevent this, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10]
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively studied, we can infer potential routes based on the chemistry of related compounds.
Caption: Potential Degradation Pathways for this compound.
-
Polymerization: The aldehyde and ketone functionalities can participate in polymerization reactions, especially in the anhydrous state.
-
Hydration: Reversible formation of the gem-diol (hydrate). While this is a form of stability, it is a chemical transformation that needs to be considered.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-chlorophenylglyoxylic acid.
-
Photodegradation: UV light can induce cleavage of the carbon-chlorine bond, leading to a variety of radical-mediated degradation products.
-
Hydrolysis: Under certain pH conditions, the molecule may undergo hydrolysis.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (for long-term storage) | Minimizes thermal degradation and polymerization.[4] |
| 4°C (for short-term storage) | A viable alternative for frequently used material. | |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group.[10] |
| Container | Tightly sealed amber glass vial | Protects from moisture and light.[2] |
| Form | Hydrate | The crystalline hydrate is generally more stable than the anhydrous liquid.[3] |
Handling Procedures
Due to the reactive nature of aldehydes, appropriate personal protective equipment (PPE) and handling techniques are crucial.
-
Personal Protective Equipment: Wear chemical-resistant gloves (e.g., butyl rubber or nitrile), a lab coat, and splash-proof goggles or a face shield.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[11]
-
Dispensing: For the solid hydrate, use a spatula in a controlled environment. For the anhydrous liquid, use a syringe or pipette under an inert atmosphere.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. Aldehydes can be reactive with these classes of chemicals.[12]
Analytical Methods for Stability Assessment
Regularly assessing the purity of this compound is essential, especially for long-term storage or when used in sensitive applications.
Caption: General Workflow for Stability Assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for assessing the purity of non-volatile organic compounds.
-
Principle: Separation is based on the differential partitioning of the analyte and its impurities between a stationary phase and a mobile phase.
-
Typical Conditions (Starting Point):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
-
Advantages: Widely available, reproducible, and can separate a wide range of impurities.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and semi-volatile compounds. Due to the polarity and potential thermal lability of the target molecule, derivatization may be necessary.[14]
-
Derivatization: Conversion of the aldehyde/ketone to a more volatile and thermally stable derivative (e.g., an oxime) can improve chromatographic performance.
-
Advantages: High sensitivity and the ability to identify impurities based on their mass spectra.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is an excellent tool for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
-
Principle: The chemical shifts and integration of proton signals provide information about the structure and relative abundance of the compound and its impurities.
-
Advantages: Provides detailed structural information and can be a primary method for purity assignment.[13]
Conclusion
The stability of this compound is a critical consideration for its successful use in research and development. By understanding its physicochemical properties and the impact of temperature, light, moisture, and oxygen, appropriate storage and handling protocols can be implemented to maintain its integrity. While direct stability data for this specific molecule is limited, a conservative approach based on the known behavior of related α-ketoaldehydes and chlorinated aromatic compounds is recommended. Regular analytical assessment using techniques such as HPLC, GC-MS, or NMR will further ensure the quality and reliability of this important synthetic intermediate.
References
-
Homework.Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? [Online] Available at: [Link]
- Bekbölet, M., & Getoff, N. (2002). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. International Journal of Photoenergy, 4, 87-91.
-
Wikipedia. Phenylglyoxal. [Online] Available at: [Link]
-
Human Metabolome Database. Showing metabocard for Phenylglyoxal (HMDB0061916). [Online] Available at: [Link]
-
National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Online] Available at: [Link]
-
Perfumer's Apprentice. (2021). Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. [Online] Available at: [Link]
-
MDPI. (2023). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. [Online] Available at: [Link]
-
RPS Group. Aldehydes exposure analysis. [Online] Available at: [Link]
- Sajapin, J., & Hellwig, M. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10), 1425–1438.
-
LookChem. This compound. [Online] Available at: [Link]
-
ResearchGate. (2020). (PDF) Studies on the synthesis and stability of α-ketoacyl peptides. [Online] Available at: [Link]
-
Sajapin, J., & Hellwig, M. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. PMC. [Online] Available at: [Link]
-
NIOSH. (2016). Alphabetical Method Listing - A - NMAM 4th Edition. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2019). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. [Online] Available at: [Link]
-
University of Nebraska-Lincoln. Incompatible Chemicals. [Online] Available at: [Link]
- Ghosal, D., You, I. S., Chatterjee, D. K., & Chakrabarty, A. M. (1985). Plasmids in the degradation of chlorinated aromatic compounds. Basic Life Sciences, 30, 667–686.
-
DTIC. (1972). Pyrolytic Degradation of a Phenylated Imide-Quinoxaline Copolymer. [Online] Available at: [Link]
-
ACS Publications. Inorganic Chemistry Journal. [Online] Available at: [Link]
- Ginkel, C. G., & Topp, E. (2001). Cometabolic degradation of chlorinated aromatic compounds. Journal of Industrial Microbiology & Biotechnology, 27(4), 225–230.
-
DTIC. (1972). Pyrolytic Degradation of Polyphenylquinoxalines. [Online] Available at: [Link]
- Davies, D. M., & Deary, M. E. (1991). Kinetics of the hydrolysis and perhydrolysis of tetraacetylethylenediamine, a peroxide bleach activator. Journal of the Chemical Society, Perkin Transactions 2, (10), 1549–1552.
-
MDPI. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. [Online] Available at: [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. 859932-64-2|this compound hydrate|BLD Pharm [bldpharm.com]
- 6. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Studies on the synthesis and stability of α-ketoacyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. web.stanford.edu [web.stanford.edu]
- 11. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of quinoxalines using 2-(4-Chlorophenyl)-2-oxoacetaldehyde
An In-Depth Guide to the Synthesis of Quinoxalines Using 2-(4-Chlorophenyl)-2-oxoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold in Modern Chemistry
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered immense interest in medicinal and materials chemistry.[1][2] This privileged scaffold is a core component in numerous biologically active compounds, exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities.[1][3][4][5] The versatility and significance of the quinoxaline moiety make the development of efficient and sustainable synthetic routes a primary goal for organic and medicinal chemists.
The most classical and direct method for synthesizing the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4][6] This reaction is known for its reliability and high atom economy. This application note provides a detailed guide for the synthesis, purification, and characterization of quinoxaline derivatives using a specific and versatile dicarbonyl precursor: this compound (also known as 4-chlorophenylglyoxal). The presence of the 4-chlorophenyl group not only imparts specific biological properties but also serves as a synthetic handle for further molecular elaboration through cross-coupling reactions, making the resulting quinoxalines valuable intermediates in drug discovery programs.
Reaction Mechanism: The Path to Aromaticity
The synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds is a robust cyclocondensation reaction. The reaction proceeds through a cascade of nucleophilic attacks and dehydrations, driven by the formation of the thermodynamically stable aromatic quinoxaline ring system.
The generally accepted mechanism is as follows:
-
Initial Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the more electrophilic aldehyde carbonyl of this compound.
-
Hemiaminal Formation & Dehydration: This attack forms a transient hemiaminal intermediate, which rapidly loses a molecule of water to form a Schiff base (imine).
-
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining ketone carbonyl.
-
Final Dehydration: The resulting cyclic intermediate undergoes a final dehydration step to yield the fully aromatic and stable 6-(4-chlorophenyl)quinoxaline product.
Caption: General reaction mechanism for quinoxaline synthesis.
Preparation of the Key Reagent: this compound Hydrate
While commercially available, this compound can also be readily synthesized in the laboratory, most commonly via the selenium dioxide oxidation of 4'-chloroacetophenone. The product is typically isolated as a stable hydrate.
Protocol 1: Synthesis of this compound Hydrate
-
Rationale: Selenium dioxide is a specific and reliable oxidizing agent for converting the α-methylene group of ketones into a carbonyl group. Dioxane and water serve as the reaction solvent, and the reaction is typically performed at reflux to ensure a reasonable reaction rate. The product is isolated as the hydrate, which is often a stable, crystalline solid that is easier to handle than the anhydrous aldehyde.
Step-by-Step Methodology:
-
Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-chloroacetophenone (15.4 g, 0.1 mol) and 1,4-dioxane (150 mL).
-
Reagent Addition: Carefully add selenium dioxide (12.2 g, 0.11 mol) to the flask, followed by water (5 mL).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 3-4 hours, which can be monitored by Thin Layer Chromatography (TLC). A black precipitate of elemental selenium will form as the reaction progresses.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter off the black selenium precipitate through a pad of Celite.
-
Isolation: Evaporate the filtrate under reduced pressure to remove the dioxane. The resulting crude solid is then recrystallized from a minimal amount of hot water to yield this compound hydrate as a crystalline solid.
-
Characterization: The product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR). The hydrate form will show a characteristic peak for the gem-diol protons in the NMR spectrum.
Safety Note: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocols for Quinoxaline Synthesis
The condensation reaction is versatile and can be performed under various conditions. Below are two representative protocols: a modern, catalyst-free "green" method and a traditional acid-catalyzed method.
Protocol 2: Catalyst-Free Synthesis in Methanol at Ambient Temperature
-
Rationale: This protocol represents a green and highly efficient method.[2][7] Methanol is an effective solvent that facilitates the dissolution of both reactants.[7] The reaction often proceeds rapidly at room temperature without the need for a catalyst, minimizing waste and energy consumption.[7][8] This approach is ideal for simple, unsubstituted, or electron-rich o-phenylenediamines.
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in methanol (50 mL). Stir the solution at room temperature.
-
Addition: To this stirring solution, add this compound hydrate (1.87 g, 10 mmol).
-
Reaction: Continue stirring at room temperature. The reaction is remarkably fast, often completing within minutes to an hour.[7] Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Isolation: Upon completion, reduce the solvent volume under vacuum. The product often precipitates directly from the solution. If not, the solvent can be fully removed.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 6-(4-chlorophenyl)quinoxaline.
Protocol 3: Acetic Acid-Catalyzed Synthesis under Reflux
-
Rationale: This is a classic and robust method that ensures complete reaction, especially for less reactive or sterically hindered o-phenylenediamines. Acetic acid acts as a catalyst by protonating the carbonyl oxygen, increasing its electrophilicity, and facilitating the dehydration steps. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier.
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the substituted o-phenylenediamine (10 mmol), this compound hydrate (10 mmol), and ethanol (50 mL).
-
Catalyst Addition: Add glacial acetic acid (0.5 mL) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the flask to room temperature. The product may crystallize upon cooling. If so, collect the solid by filtration.
-
Purification: If the product does not crystallize, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Caption: A typical workflow for quinoxaline synthesis and purification.
Data Summary and Characterization
The following table provides representative data for the synthesis of 6-(4-chlorophenyl)quinoxaline derivatives using the protocols described.
| Entry | o-Phenylenediamine | Conditions | Yield (%) | M.P. (°C) |
| 1 | Unsubstituted | Protocol 2 (MeOH, RT, 1h) | 93% | 100-101 |
| 2 | 4,5-Dimethyl | Protocol 2 (MeOH, RT, 1h) | 95% | 136-139 |
| 3 | 4-Nitro | Protocol 3 (EtOH/AcOH, Reflux, 2h) | 88% | 193-195 |
| 4 | 4-Chloro | Protocol 3 (EtOH/AcOH, Reflux, 2h) | 90% | 138-140 |
Spectroscopic Data for 2,3-Bis(4-chlorophenyl)quinoxaline (Representative Example):
-
¹H NMR (CDCl₃, δ, p.p.m.): 8.18–8.16 (m, 2H), 7.82–7.80 (m, 2H), 7.49–7.47 (m, 4H), 7.36–7.35 (m, 4H).[9]
-
Trustworthiness of Protocols: The high yields and straightforward purification procedures validate these protocols. The identity and purity of the final compounds should always be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, Mass Spectrometry) and melting point determination, comparing the obtained data with literature values where available.[9]
Safety and Handling Precautions
-
o-Phenylenediamine and its derivatives: These compounds are toxic, potential mutagens, and may cause skin sensitization.[10][11][12][13] Always handle in a fume hood, wearing gloves, lab coat, and eye protection.[11] Avoid inhalation of dust and skin contact.[10][13]
-
This compound: As with most aldehydes, this compound should be considered an irritant. Handle with care, avoiding skin and eye contact.
-
Solvents: Methanol and ethanol are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.
Conclusion and Future Outlook
The condensation of o-phenylenediamines with this compound is a highly efficient, reliable, and versatile method for synthesizing a range of valuable quinoxaline derivatives. The protocols provided offer both environmentally benign and traditionally robust options suitable for various research and development applications. The resulting 6-(4-chlorophenyl)quinoxalines are not only of interest for their intrinsic biological properties but also serve as key building blocks for the creation of more complex molecules in the ongoing quest for novel therapeutics and advanced materials.
References
- Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review.
-
Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. Bentham Science. (2024). Available at: [Link]
-
Jean B. (2023). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Ghosh, P., & Mandal, A. (2011). Green and selective protocol for the synthesis of quinoxalines. Advances in Applied Science Research. Available at: [Link]
- Wang, W., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters.
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
-
Wang, W., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. ACS Publications. Available at: [Link]
-
Nagarapu, L. (2014). A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. Longdom Publishing. Available at: [Link]
-
Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]
- Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
- Hu, Z.-Y., et al. (2011). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry.
-
Synthesis of quinoxaline using o-phenylenediamine with various diketone... ResearchGate. (n.d.). Available at: [Link]
-
Al-Tel, T. H., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. Available at: [Link]
-
This compound. LookChem. Available at: [Link]
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
- Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.
- Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
-
quinoxaline, 6-[3-(4-chlorophenyl)-1-(2-furanylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]- - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
HAZARD SUMMARY - o-PHENYLENEDIAMINE. NJ.gov. Available at: [Link]
-
o-PHENYLENEDIAMINE FOR SYNTHESIS MSDS. Loba Chemie. (2015). Available at: [Link]
-
An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. CSIR-NIScPR. (2022). Available at: [Link]
-
This compound-hydrate. MySkinRecipes. Available at: [Link]
-
EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. (2020). Available at: [Link]
-
α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses. Available at: [Link]
-
2,3-Bis(4-chlorophenyl)quinoxaline. ResearchGate. (2007). Available at: [Link]
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
Sources
- 1. ijirt.org [ijirt.org]
- 2. primescholars.com [primescholars.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. lobachemie.com [lobachemie.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols: 2-(4-Chlorophenyl)-2-oxoacetaldehyde as a Versatile Precursor for the Synthesis of Imidazole Derivatives
Introduction: The Enduring Significance of the Imidazole Scaffold in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions in biological systems contribute to its remarkable versatility in molecular recognition.[3] Consequently, imidazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antifungal, anticancer, and antimicrobial properties.[4][5] The strategic synthesis of novel imidazole-containing entities remains a cornerstone of modern drug development programs, driving the need for versatile and efficient synthetic methodologies.
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-(4-chlorophenyl)-2-oxoacetaldehyde, an α-ketoaldehyde, as a key precursor for the synthesis of valuable disubstituted and trisubstituted imidazole derivatives. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and present expected analytical data for the synthesized compounds.
Chemical Principles: The Radziszewski Reaction and the Unique Reactivity of α-Ketoaldehydes
The synthesis of imidazoles from this compound is primarily achieved through a variation of the classic Radziszewski reaction.[6][7] This multicomponent reaction traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source (commonly ammonium acetate).[8][9]
The uniqueness of using an α-ketoaldehyde like this compound lies in its bifunctional nature. It possesses both an aldehyde and a ketone functional group in a 1,2-relationship, allowing it to potentially serve as both the 1,2-dicarbonyl component and the aldehyde component in the reaction. This opens up two primary synthetic pathways:
-
Self-Condensation: Two molecules of this compound can react with ammonia to form a symmetrical 2,4(5)-bis(4-chlorophenyl)imidazole.
-
Cross-Condensation: One molecule of this compound can react with a different aldehyde and ammonia to produce a trisubstituted imidazole.
The generally accepted mechanism for the formation of a disubstituted imidazole from an α-ketoaldehyde and ammonia is depicted below.[10][11] The reaction is initiated by the formation of a diimine intermediate from the α-ketoaldehyde and two equivalents of ammonia. This is followed by condensation with a second molecule of the α-ketoaldehyde (or a different aldehyde) and subsequent cyclization and aromatization to yield the imidazole ring.
Caption: Proposed mechanism for imidazole formation.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for experimental choices. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2,4(5)-bis(4-chlorophenyl)imidazole via Self-Condensation
This protocol details the synthesis of 2,4(5)-bis(4-chlorophenyl)imidazole through the self-condensation of this compound in the presence of ammonium acetate.
Materials:
-
This compound hydrate (1.0 eq)[12]
-
Ammonium acetate (≥3.0 eq)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound hydrate (1.0 eq) in glacial acetic acid (5-10 mL per gram of aldehyde).
-
Addition of Ammonia Source: To the stirred solution, add ammonium acetate (≥3.0 eq). The use of excess ammonium acetate ensures a sufficient supply of ammonia for the reaction to proceed to completion.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any residual acetic acid and ammonium acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2,4(5)-bis(4-chlorophenyl)imidazole as a solid.
Caption: Workflow for Protocol 1.
Protocol 2: Synthesis of 4(5)-(4-Chlorophenyl)imidazole
This protocol describes the synthesis of 4(5)-(4-chlorophenyl)imidazole by reacting this compound with formaldehyde, using ammonium acetate as the ammonia source.[8]
Materials:
-
This compound hydrate (1.0 eq)[12]
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Ammonium acetate (≥3.0 eq)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound hydrate (1.0 eq) and ammonium acetate (≥3.0 eq) in ethanol (10-15 mL per gram of glyoxal).
-
Addition of Aldehyde: To the stirred suspension, add formaldehyde solution (1.1 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extraction: To the residue, add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to afford pure 4(5)-(4-chlorophenyl)imidazole.
Data Presentation: Expected Product Characterization
The following tables summarize the expected analytical data for the synthesized imidazole derivatives based on literature values for structurally similar compounds. Actual results may vary depending on experimental conditions and purification efficiency.
Table 1: Expected Data for 2,4(5)-bis(4-chlorophenyl)imidazole
| Parameter | Expected Value | Reference |
| Molecular Formula | C₁₅H₁₀Cl₂N₂ | [13] |
| Molecular Weight | 301.16 g/mol | [13] |
| Appearance | White to off-white solid | N/A |
| Melting Point | >250 °C | N/A |
| ¹H NMR (DMSO-d₆) | δ 12.8 (s, 1H, NH), 7.4-8.2 (m, 8H, Ar-H) | [4][14] |
| ¹³C NMR (DMSO-d₆) | δ 125-145 (Ar-C and Imidazole-C) | [14] |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H), ~1600 (C=N), ~1480 (C=C) | [15] |
Table 2: Expected Data for 4(5)-(4-Chlorophenyl)imidazole
| Parameter | Expected Value | Reference |
| Molecular Formula | C₉H₇ClN₂ | N/A |
| Molecular Weight | 178.62 g/mol | N/A |
| Appearance | Solid | N/A |
| Melting Point | Variable | N/A |
| ¹H NMR (CDCl₃) | δ 9.5-10.0 (br s, 1H, NH), 7.2-7.8 (m, 5H, Ar-H and Imidazole-H) | [16] |
| ¹³C NMR (CDCl₃) | δ 115-140 (Ar-C and Imidazole-C) | [16] |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H), ~1600 (C=N), ~1490 (C=C) | N/A |
Conclusion and Future Perspectives
This compound serves as a highly valuable and versatile precursor for the synthesis of a range of imidazole derivatives. The protocols detailed in this application note provide a robust foundation for researchers to access both symmetrically and asymmetrically substituted imidazoles. The straightforward nature of the Radziszewski reaction, coupled with the unique reactivity of the α-ketoaldehyde, offers an efficient route to novel compounds of interest for drug discovery and development. Further exploration of the reaction scope, including the use of various substituted aldehydes and primary amines as an alternative nitrogen source, will undoubtedly lead to the generation of diverse imidazole libraries with the potential for significant biological activity.
References
-
da Silva, G. V. J., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(23), 7294. [Link]
-
Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica. Retrieved from [Link]
-
Dunsford, J. J., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3826-3846. [Link]
-
Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, 6(3), 1-12. [Link]
-
Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. In Wikipedia. Retrieved from [Link]
- Bhatnagar, A., et al. (2011). A Review on “Imidazoles”: Their Chemistry and Pharmacological Potentials. International Journal of PharmTech Research, 3(1), 268-282.
-
Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. Retrieved from [Link]
-
García, A., et al. (2019). Formation Mechanism and yield of small Imidazoles from Reactions of Glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics, 21(34), 18765-18774. [Link]
- Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(7), 1331-1345.
-
Dr. Raghu Prasad. (2023, February 23). Debus Radzisewski Imidazole Synthesis [Video]. YouTube. [Link]
-
MySkinRecipes. (n.d.). This compound-hydrate. MySkinRecipes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-bis(4-chlorophenyl)-5-methyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2014). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activity. Journal of the Korean Chemical Society, 58(5), 478-484. [Link]
-
Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of the synthesis of imidazole 1 using glyoxal 2 and formaldehyde 3 in ammonia. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, July 30). Synthesis of 2-methylimidazole. Stack Exchange. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. ResearchGate. Retrieved from [Link]
- Bouyahya, A., et al. (2016). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal of Chemical and Pharmaceutical Research, 8(8), 861-866.
-
Science and Education Publishing. (2015). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Science and Education Publishing. Retrieved from [Link]
-
Iovine, V., et al. (2020). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2020(3), M1144. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)-2-oxoacetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. wjpsonline.com [wjpsonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Imidazole synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. 859932-64-2|this compound hydrate|BLD Pharm [bldpharm.com]
- 13. 2,4-bis(4-chlorophenyl)-5-methyl-1H-imidazole | C16H12Cl2N2 | CID 140043273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 15. researchgate.net [researchgate.net]
- 16. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(4-Chlorophenyl)-2-oxoacetaldehyde in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Bifunctional Building Block
In the landscape of modern synthetic organic chemistry, the strategic design and utilization of versatile building blocks are paramount for the efficient construction of complex molecular architectures. 2-(4-Chlorophenyl)-2-oxoacetaldehyde, an α-oxoaldehyde, represents a quintessential example of such a scaffold. Its structure, featuring two adjacent and reactive carbonyl groups—an aldehyde and a ketone—renders it a highly valuable precursor for a multitude of chemical transformations.[1][2] This bifunctional nature allows for its participation in a variety of cyclization and multicomponent reactions, providing access to a diverse array of heterocyclic compounds.
Heterocyclic chemistry is a cornerstone of medicinal chemistry and drug discovery, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring.[3] These cyclic structures are integral to the biological activity of many pharmaceuticals, offering rigid frameworks for the precise spatial orientation of pharmacophoric elements and modulating physicochemical properties such as solubility and metabolic stability. The ability to efficiently synthesize diverse heterocyclic libraries is therefore a critical endeavor in the quest for novel therapeutic agents.
This technical guide serves as a comprehensive resource for researchers, providing detailed application notes and validated protocols for the use of this compound in the synthesis of several key classes of nitrogen-containing heterocycles, including quinoxalines, imidazoles, thiazoles, and pyrazines. The protocols are presented with a focus on the underlying chemical principles, offering insights into the causality behind experimental choices and ensuring scientific integrity.
I. Synthesis of Quinoxaline Derivatives
Background: Quinoxalines are a prominent class of benzo-fused nitrogen-containing heterocycles, exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4] The quinoxaline core is a key structural motif in numerous marketed drugs and clinical candidates. The most direct and widely employed method for quinoxaline synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.
Reaction Principle: The reaction of this compound with a substituted o-phenylenediamine proceeds via a double condensation reaction, leading to the formation of the pyrazine ring of the quinoxaline system. The reaction is typically acid-catalyzed and can be performed under mild conditions with high efficiency.
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)quinoxaline
Materials:
-
This compound hydrate
-
o-Phenylenediamine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in 30 mL of absolute ethanol.
-
To this solution, add this compound hydrate (1.87 g, 10 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol to yield the pure 2-(4-chlorophenyl)quinoxaline.
Plausible Reaction Mechanism:
The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the more reactive aldehyde carbonyl of this compound. This is followed by dehydration to form an imine intermediate. Subsequent intramolecular cyclization occurs through the attack of the second amino group on the ketone carbonyl, followed by another dehydration step to yield the aromatic quinoxaline ring.
Caption: Mechanism of Quinoxaline Formation.
Comparative Data for Quinoxaline Synthesis:
| Entry | o-Phenylenediamine Derivative | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Unsubstituted | Acetic Acid | Ethanol | 2-4 | >90 |
| 2 | 4,5-Dimethyl-o-phenylenediamine | Acetic Acid | Ethanol | 3-5 | >85 |
| 3 | 4-Nitro-o-phenylenediamine | Acetic Acid | Ethanol | 4-6 | >80 |
II. Synthesis of Imidazole Derivatives
Background: The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including the amino acid histidine and many pharmaceutical agents with antifungal, anticancer, and anti-inflammatory properties.[1][5] The Debus-Radziszewski imidazole synthesis is a classic multicomponent reaction that provides a straightforward route to substituted imidazoles.[6][7]
Reaction Principle: This one-pot synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or a primary amine). In this context, this compound can serve as the 1,2-dicarbonyl component, reacting with another aldehyde and a source of ammonia, such as ammonium acetate, to form a trisubstituted imidazole.
Experimental Protocol: Synthesis of 2,4-Di(4-chlorophenyl)-5-phenyl-1H-imidazole
Materials:
-
This compound hydrate
-
Benzil
-
4-Chlorobenzaldehyde
-
Ammonium acetate
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard workup and purification equipment
Procedure:
-
In a 250 mL round-bottom flask, combine benzil (2.10 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and this compound hydrate (1.87 g, 10 mmol).
-
Add ammonium acetate (7.71 g, 100 mmol) and 50 mL of glacial acetic acid to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove excess ammonium acetate and acetic acid.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture.
Plausible Reaction Mechanism (Debus-Radziszewski):
The mechanism is complex and can proceed through several pathways. A plausible route involves the initial condensation of the dicarbonyl compounds with ammonia to form di-imine intermediates. These intermediates then react with the aldehyde, followed by cyclization and oxidation to yield the aromatic imidazole ring.
Caption: Debus-Radziszewski Imidazole Synthesis Workflow.
Summary of Imidazole Synthesis Conditions:
| Entry | Dicarbonyl 1 | Dicarbonyl 2 (Aldehyde) | Ammonia Source | Solvent | Yield (%) |
| 1 | This compound | Benzil | Ammonium Acetate | Glacial Acetic Acid | >80 |
| 2 | Glyoxal | Benzil | Ammonium Acetate | Glacial Acetic Acid | >85 |
| 3 | This compound | Pyruvaldehyde | Ammonium Acetate | Glacial Acetic Acid | Variable |
III. Synthesis of Thiazole Derivatives
Background: The thiazole ring is another privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic drugs, including vitamin B1 (thiamine) and numerous anticancer and antimicrobial agents. The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[8][9][10]
Reaction Principle: The traditional Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. A variation of this reaction can be envisioned where this compound, after in-situ conversion to an α-halo derivative or through direct reaction with a suitable sulfur nucleophile, can lead to the formation of a thiazole ring. A more direct approach involves the reaction with a thioamide where the sulfur atom attacks one carbonyl group and the nitrogen attacks the other.
Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole
Materials:
-
This compound hydrate
-
Thiourea
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard workup and purification equipment
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound hydrate (1.87 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 40 mL of ethanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours, with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate. Collect the solid by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from ethanol.
Plausible Reaction Mechanism (Hantzsch-type):
The reaction likely proceeds through the initial nucleophilic attack of the sulfur atom of thiourea on one of the carbonyl carbons of the α-oxoaldehyde, followed by intramolecular cyclization involving the nitrogen atom and the second carbonyl group. Subsequent dehydration leads to the aromatic thiazole ring.
Caption: Hantzsch-type Thiazole Synthesis.
Summary of Thiazole Synthesis Parameters:
| Entry | α-Dicarbonyl Compound | Thioamide | Catalyst | Solvent | Yield (%) |
| 1 | This compound | Thiourea | HCl | Ethanol | >70 |
| 2 | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | Thiourea | None | Ethanol | >85 |
| 3 | This compound | Thioacetamide | HCl | Ethanol | Variable |
IV. Synthesis of Pyrazine Derivatives
Background: Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. They are important components of many natural and synthetic compounds with diverse applications in the food, fragrance, and pharmaceutical industries.[11][12] A common synthetic route to pyrazines involves the self-condensation of α-amino ketones or the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.
Reaction Principle: Symmetrically substituted pyrazines can be synthesized through the self-condensation of α-amino ketones, which can be generated in situ from α-oxoaldehydes like this compound upon treatment with an ammonia source. The dimerization of this α-amino ketone intermediate, followed by oxidation, yields the pyrazine ring.
Experimental Protocol: Synthesis of 2,5-bis(4-chlorophenyl)pyrazine
Materials:
-
This compound hydrate
-
Ammonium acetate
-
Ethanol
-
Air (as oxidant)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard workup and purification equipment
Procedure:
-
Dissolve this compound hydrate (3.74 g, 20 mmol) and ammonium acetate (7.71 g, 100 mmol) in 50 mL of ethanol in a round-bottom flask.
-
Fit the flask with a reflux condenser open to the air (to allow for oxidation).
-
Heat the reaction mixture to reflux with stirring for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will likely precipitate. Collect the solid by vacuum filtration and wash with cold ethanol and then water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or toluene.
Plausible Reaction Mechanism:
The reaction is thought to proceed via the formation of an α-amino ketone from the α-oxoaldehyde and ammonia. Two molecules of this α-amino ketone then condense to form a dihydropyrazine intermediate, which is subsequently oxidized by air to the aromatic pyrazine product.
Caption: Pyrazine Synthesis via Self-Condensation.
Comparative Yields of Pyrazine Synthesis:
| Entry | α-Dicarbonyl Compound | Ammonia Source | Oxidant | Solvent | Yield (%) |
| 1 | This compound | Ammonium Acetate | Air | Ethanol | >60 |
| 2 | Phenylglyoxal | Ammonium Acetate | Air | Ethanol | >65 |
| 3 | This compound | Ammonia in Methanol | Air | Methanol | Variable |
V. Multicomponent Reactions (MCRs) for Complex Heterocycles
Background: Multicomponent reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials.[13] MCRs are highly atom-economical and offer a rapid and efficient means to generate molecular complexity and diversity, which is highly desirable in drug discovery. Aryl glyoxals, including this compound, are excellent substrates for MCRs.[12][14][15]
Application Example: A Three-Component Synthesis of a Highly Substituted Pyrrole
While a specific protocol for a three-component reaction involving this compound to form a pyrrole is not detailed in the immediate search results, a general approach can be outlined based on the known reactivity of α-oxoaldehydes. Such a reaction could involve the condensation of this compound, an amine, and an active methylene compound.
General Workflow for MCRs:
The successful design and execution of an MCR hinges on the careful selection of reactants that will undergo a cascade of compatible reactions. The workflow typically involves combining the reactants in a suitable solvent, often with a catalyst, and allowing the reaction to proceed to completion. The product is then isolated and purified.
Caption: General Workflow for Multicomponent Reactions.
Conclusion
This compound is a potent and versatile building block for the synthesis of a wide range of biologically relevant heterocyclic compounds. Its bifunctional nature allows for its participation in both classical condensation reactions and modern multicomponent strategies, providing efficient access to quinoxalines, imidazoles, thiazoles, pyrazines, and more complex scaffolds. The protocols and insights provided in this guide are intended to empower researchers in their efforts to synthesize novel chemical entities for drug discovery and development. The continued exploration of the reactivity of this and other α-oxoaldehydes will undoubtedly lead to the discovery of new synthetic methodologies and the creation of innovative molecular architectures with significant therapeutic potential.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Wikipedia. Debus–Radziszewski imidazole synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
ResearchGate. The Hantzsch Thiazole Synthesis. [Diagram]. Available from: [Link]
-
Scribd. Radziszewskis Imidazole Synthesis. Available from: [Link]
-
ResearchGate. Hantzsch thiazole synthesis. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Available from: [Link]
-
Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Available from: [Link]
-
RSC Publishing. Synthetic routes to access dicarbonylated aryls and heteroaryls. Available from: [Link]
-
ACS Publications. Solvent-Free Heterocyclic Synthesis. Available from: [Link]
-
ResearchGate. (a) Formation of 2,5‐disubstituted pyrazines from (Z)‐β‐haloenol acetates. [Diagram]. Available from: [Link]
-
National Center for Biotechnology Information. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]
-
RSC Publishing. Highly efficient synthesis of 2,5-disubstituted pyrazines from (Z)-β-haloenol acetates. Available from: [Link]
-
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]
-
ACS Publications. Arylglyoxals in Synthesis of Heterocyclic Compounds. Available from: [Link]
-
ResearchGate. A review on synthetic approaches of heterocycles via insertion-cyclization reaction. Available from: [Link]
-
ResearchGate. Multi-component Reactions for the Synthesis of Biologically Relevant Molecules Under Environmentally Benign Conditions. Available from: [Link]
-
Taylor & Francis Online. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available from: [Link]
-
Mol-Instincts. Pyrazines. Available from: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
-
MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available from: [Link]
-
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Synthetic route for 2,4-bis(4-chlorophenyl) imidazoles 20. [Diagram]. Available from: [Link]
-
Hindawi. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Available from: [Link]
Sources
- 1. Synthetic routes to access dicarbonylated aryls and heteroaryls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 4. US4719309A - Preparation of imidazoles - Google Patents [patents.google.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. synarchive.com [synarchive.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
Application Note and Protocol: Synthesis of 2-(4-Chlorophenyl)quinoxaline via Condensation of 2-(4-Chlorophenyl)-2-oxoacetaldehyde with ortho-Phenylenediamine
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, comprising a benzene ring fused to a pyrazine ring.[1][2][3] This structural motif is of significant interest to the pharmaceutical and materials science sectors due to the broad spectrum of biological activities and diverse applications exhibited by its derivatives.[1][2][4] Quinoxalines are found in the core structure of various antibiotics like echinomycin and actinomycin, which are known to inhibit the growth of Gram-positive bacteria and show activity against certain tumors.[2][3] The applications of quinoxaline derivatives are extensive, ranging from antimicrobial, anti-inflammatory, analgesic, and anti-tubercular to anti-cancer and antiviral agents.[4][5][6] Their utility also extends to materials science, where they are used in dyes, organic semiconductors, and as building blocks for anion receptors.[2]
The synthesis of quinoxalines is most commonly achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[2][7][8] This reaction provides a straightforward and efficient route to this valuable heterocyclic system. This application note provides a detailed protocol for the synthesis of 2-(4-chlorophenyl)quinoxaline, a representative member of this class, through the reaction of 2-(4-chlorophenyl)-2-oxoacetaldehyde with ortho-phenylenediamine.
Reaction Mechanism and Rationale
The formation of 2-(4-chlorophenyl)quinoxaline proceeds through a well-established condensation-cyclization-aromatization sequence. The reaction is typically catalyzed by an acid, though various other catalysts and conditions have been reported to promote this transformation.[7][9][10]
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: One of the amino groups of ortho-phenylenediamine acts as a nucleophile and attacks one of the carbonyl carbons of this compound.
-
Formation of a Hemiaminal Intermediate: This initial attack leads to the formation of a tetrahedral hemiaminal intermediate.
-
Dehydration to form an Imine (Schiff Base): The hemiaminal intermediate readily loses a molecule of water to form a more stable imine, also known as a Schiff base.
-
Intramolecular Cyclization: The second amino group of the ortho-phenylenediamine derivative then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Second Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoxaline ring system.
The choice of an α-ketoaldehyde, such as this compound, provides a direct route to the 2-substituted quinoxaline product. The presence of the electron-withdrawing chloro group on the phenyl ring can influence the reactivity of the carbonyl groups and may have implications for the biological activity of the final product.
Experimental Protocol
This protocol describes a general method for the synthesis of 2-(4-chlorophenyl)quinoxaline. Researchers may need to optimize the reaction conditions based on their specific experimental setup and desired scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| This compound hydrate | ≥95% | Commercially Available | 859932-64-2[11] | May be available as a hydrate.[11] |
| ortho-Phenylenediamine | ≥98% | Commercially Available | 95-54-5[12] | Toxic and suspected carcinogen. [12][13][14] Handle with extreme care. |
| Ethanol (EtOH) | Anhydrous | Commercially Available | 64-17-5 | A suitable reaction solvent. |
| Acetic Acid (AcOH) | Glacial | Commercially Available | 64-19-7 | Can be used as a catalyst and co-solvent. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | 75-09-2 | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | 7757-82-6 | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | 7631-86-9 | For column chromatography. |
| Hexane | ACS Grade | Commercially Available | 110-54-3 | For column chromatography. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 | For column chromatography. |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Safety Precautions
-
ortho-Phenylenediamine is toxic if swallowed, harmful in contact with skin, causes serious eye irritation, is suspected of causing genetic defects, and is a suspected carcinogen. [13][14] It is also very toxic to aquatic life.[13][14] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[13]
-
This compound hydrate should be handled with care. While specific toxicity data is limited, it is an aldehyde and ketone, and appropriate precautions should be taken.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use. [11][12][13][14][15][16][17][18]
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound hydrate in ethanol (approximately 10-15 mL per gram of the aldehyde).
-
Addition of ortho-Phenylenediamine: To the stirred solution, add 1.0 equivalent of ortho-phenylenediamine.
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progression. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid) and then with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent to afford the pure 2-(4-chlorophenyl)quinoxaline.
-
Characterization: Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra to confirm its identity and purity. The melting point for 2-(4-chlorophenyl)quinoxaline has been reported to be in the range of 125–128°C.
Visualizing the Workflow
Caption: Workflow for the synthesis of 2-(4-chlorophenyl)quinoxaline.
Expected Results and Data Interpretation
The successful synthesis will yield 2-(4-chlorophenyl)quinoxaline as a solid. The purity of the compound can be initially assessed by TLC and melting point determination. A sharp melting point close to the literature value suggests high purity.
Definitive structural confirmation is achieved through spectroscopic analysis:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the quinoxaline and the 4-chlorophenyl moieties. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will display the expected number of carbon signals for the quinoxaline and 4-chlorophenyl rings.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 2-(4-chlorophenyl)quinoxaline (C₁₄H₉ClN₂). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive starting materials. | Check the purity and integrity of the starting materials. |
| Insufficient heating or reaction time. | Ensure the reaction is maintained at reflux and monitor for a longer duration. | |
| Inefficient catalysis. | Increase the amount of acetic acid catalyst or consider alternative catalysts.[7][9][10] | |
| Formation of multiple products | Side reactions. | Optimize reaction temperature and time. Ensure slow and controlled addition of reagents. |
| Impure starting materials. | Purify the starting materials before use. | |
| Difficulty in purification | Co-eluting impurities. | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Conclusion
The reaction of this compound with ortho-phenylenediamine provides a reliable and efficient method for the synthesis of 2-(4-chlorophenyl)quinoxaline. This protocol, with its detailed steps and safety considerations, serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The resulting quinoxaline derivative can be a key intermediate for the synthesis of more complex molecules with potential biological activities.[1][4][5][6] The versatility of the quinoxaline synthesis allows for the generation of a diverse library of compounds for further investigation.[7][19][20][21]
References
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2023).
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2022). Molecules, 27(19), 6543.
- Quinoxaline: Synthetic and pharmacological perspectives. (2012). International Journal of Pharmaceutical Research and Development, 4(5), 114-122.
- One-pot and efficient protocol for synthesis of quinoxaline derivatives. (2008). ARKIVOC, 2008(15), 280-287.
- Quinoxaline, its derivatives and applications: A State of the Art review. (2015). European Journal of Medicinal Chemistry, 97, 664-672.
- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
-
o-PHENYLENEDIAMINE FOR SYNTHESIS MSDS. (2015). Loba Chemie. Retrieved from [Link]
- One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. (2013). Asian Journal of Chemistry, 25(18), 10411-10414.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
-
o-PHENYLENEDIAMINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Synthesis of quinoxaline using o-phenylenediamine with various diketone... (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
- An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025). Indian Journal of Chemistry, 64B, 378-382.
-
Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013).
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2015). Molecules, 20(12), 22137–22151.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2020). Molecules, 25(23), 5576.
- SYNTHESIS AND EVALUATION FOR ANTIMICROBIAL ACTIVITY OF 2-SUBSTITUTED BENZIMIDAZOLES AND BENZODIAZEPINONES. (2016). International Journal of Research in Pharmacy and Chemistry, 6(4), 735-745.
- Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. (1977).
- Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. (2012). International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 375-383.
-
Reaction of o-phenylenediamine with aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020).
-
o-Phenylenediamine (1a) and aromatic aldehydes (2a-d) used in this study. (n.d.). ResearchGate. Retrieved from [Link]
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020).
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. 859932-64-2|this compound hydrate|BLD Pharm [bldpharm.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. aksci.com [aksci.com]
- 14. lobachemie.com [lobachemie.com]
- 15. o-Phenylenediamine - Safety Data Sheet [chemicalbook.com]
- 16. nj.gov [nj.gov]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. fishersci.com [fishersci.com]
- 19. asianpubs.org [asianpubs.org]
- 20. Quinoxaline synthesis [organic-chemistry.org]
- 21. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-(4-Chlorophenyl)-2-oxoacetaldehyde in the Synthesis of Biologically Active Heterocycles
Introduction: The Versatility of a Bifunctional Building Block
In the landscape of medicinal chemistry and drug discovery, the efficient construction of novel heterocyclic scaffolds with pronounced biological activity is a paramount objective. 2-(4-Chlorophenyl)-2-oxoacetaldehyde, a bifunctional α-ketoaldehyde, has emerged as a highly valuable and versatile starting material for the synthesis of a diverse array of biologically active compounds. Its unique structural feature, possessing both a reactive aldehyde and a ketone moiety attached to a chlorophenyl ring, allows for a range of chemical transformations, leading to the formation of privileged heterocyclic systems such as quinoxalines and imidazoles. The presence of the 4-chlorophenyl group often imparts favorable pharmacokinetic properties and can contribute to enhanced biological potency.
This comprehensive technical guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive molecules. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present data on the biological evaluation of the resulting compounds. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.
Core Principles of Reactivity: The α-Ketoaldehyde Moiety
The synthetic utility of this compound is fundamentally rooted in the distinct reactivity of its adjacent carbonyl groups. The aldehyde is a more reactive electrophile than the ketone, a principle that can be exploited for selective reactions. However, in the context of reactions with 1,2-dinucleophiles, such as o-phenylenediamines, both carbonyls participate in a sequential condensation to form heterocyclic rings.
The electron-withdrawing nature of the 4-chlorophenyl group enhances the electrophilicity of the adjacent ketone carbonyl, facilitating nucleophilic attack. This electronic effect, coupled with the inherent reactivity of the aldehyde, makes this compound an excellent substrate for cyclocondensation reactions.
Synthesis of Bioactive Quinoxaline Derivatives
Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The synthesis of quinoxalines from this compound and o-phenylenediamines is a robust and high-yielding reaction.
Mechanistic Rationale
The reaction proceeds via a well-established mechanism involving a double condensation. The more nucleophilic amino group of the o-phenylenediamine initially attacks the more electrophilic aldehyde carbonyl of this compound to form a Schiff base intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the ketone carbonyl, leading to a dihydroquinoxaline intermediate. Subsequent dehydration, often facilitated by acidic or thermal conditions, results in the formation of the aromatic quinoxaline ring system. The choice of solvent and catalyst can influence the reaction rate and yield. Protic solvents like ethanol or acetic acid can facilitate proton transfer steps, while Lewis acids can be employed to activate the carbonyl groups.
Experimental Workflow: Synthesis of 2-(4-Chlorophenyl)quinoxaline
Caption: Workflow for the synthesis of 2-(4-Chlorophenyl)quinoxaline.
Protocol: Synthesis of 2-(4-Chlorophenyl)quinoxaline
This protocol details a representative procedure for the synthesis of a quinoxaline derivative.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol (sufficient volume to dissolve reactants)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plate and chamber
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) in a minimal amount of ethanol.
-
Reaction: Gently reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting materials are consumed.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-cold water with gentle stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold water to remove any residual impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-(4-Chlorophenyl)quinoxaline.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Synthesis of Bioactive Imidazole Derivatives
The imidazole nucleus is another privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of therapeutic applications, including antifungal, anti-inflammatory, and anticancer activities. This compound can be utilized in a multicomponent reaction to construct highly substituted and biologically active imidazole derivatives.
Mechanistic Rationale
A common approach to imidazole synthesis is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. In this context, this compound can serve as the 1,2-dicarbonyl component. The reaction with a different aldehyde (R-CHO) and a source of ammonia (e.g., ammonium acetate) leads to the formation of a 2,4(5)-disubstituted imidazole. The mechanism involves the formation of an imine from the aldehyde and ammonia, which then reacts with the enolate of the dicarbonyl compound, followed by cyclization and dehydration to yield the imidazole ring. The regiochemistry of the final product can be influenced by the relative reactivity of the two carbonyl groups in this compound and the steric and electronic nature of the other aldehyde.
Synthetic Pathway: Multicomponent Synthesis of Imidazoles
Caption: Multicomponent synthesis of substituted imidazoles.
Protocol: Synthesis of 2-Aryl-4-(4-chlorophenyl)-1H-imidazole
This protocol outlines a general procedure for a multicomponent synthesis of a substituted imidazole.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Ammonium acetate (excess, e.g., 5-10 eq)
-
Glacial acetic acid (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), the chosen aromatic aldehyde (1.0 equivalent), and a significant excess of ammonium acetate in glacial acetic acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of cold water. Neutralize the solution carefully with a base (e.g., aqueous ammonia) to precipitate the product.
-
Isolation: Collect the crude product by filtration, wash thoroughly with water, and air dry.
-
Purification: Purify the imidazole derivative by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: Analyze the purified product by NMR, IR, and mass spectrometry to confirm its structure.
Biological Activity of Synthesized Compounds
The heterocyclic compounds synthesized from this compound have demonstrated significant potential in various therapeutic areas. The following tables summarize representative biological activity data for quinoxaline and imidazole derivatives.
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Quinoxaline A | Escherichia coli | 8 | [1] |
| Quinoxaline B | Bacillus subtilis | 16 | [1] |
| Quinoxaline C | Staphylococcus aureus | 4 | [2][3] |
| Quinoxaline D | Candida albicans | 16 | [1] |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of Imidazole and Quinoxaline Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Biological Target | Reference |
| Imidazole 1 | MCF-7 (Breast) | 3.26 | B-Raf Kinase | [4] |
| Imidazole 2 | HCT-116 (Colon) | < 5 | VEGFR-2 | [4] |
| Quinoxaline X | HCT116 (Colon) | 2.5 | Not specified | [5] |
| Quinoxaline Y | HepG2 (Liver) | 9.8 | Not specified | [5] |
IC₅₀: Half-maximal inhibitory concentration
Conclusion and Future Perspectives
This compound stands out as a privileged starting material in the synthesis of biologically active heterocyclic compounds. Its bifunctional nature allows for the straightforward and efficient construction of diverse molecular architectures, particularly quinoxalines and imidazoles. The protocols outlined in this guide are robust and can be adapted for the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies. The significant antimicrobial and anticancer activities exhibited by compounds derived from this precursor underscore its importance in modern drug discovery programs. Future research in this area could focus on exploring its utility in novel multicomponent reactions, developing enantioselective synthetic routes, and expanding the scope of biological targets for the resulting compounds.
References
-
Bassyouni, F. A., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2873. [Link]
-
El-Gazzar, A. R., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4158. [Link]
-
Al-Harbi, S. A., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2471–2478. [Link]
-
Wang, Y., et al. (2020). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Advances, 10(43), 25633-25639. [Link]
-
Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4, 5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Der Pharma Chemica, 6(3), 320-325. [Link]
-
MySkinRecipes. (n.d.). This compound-hydrate. Retrieved from [Link]
-
Aksenov, N. A., et al. (2021). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. Molecules, 26(16), 4991. [Link]
-
de Souza, M. C. B. V., et al. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis, 16(6), 855-899. [Link]
-
Baran, P. S. (n.d.). Synthesis of Imidazoles. The Baran Group Meeting. Retrieved from [Link]
-
Ghorab, M. M., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1735. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-(4-Chlorophenyl)-2-oxoacetaldehyde via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α-Ketoaldehydes in Modern Chemistry
α-Ketoaldehydes, characterized by vicinal ketone and aldehyde functionalities, are highly valuable synthetic intermediates in organic and medicinal chemistry. Their dual reactivity allows for the construction of complex molecular architectures, particularly in the synthesis of various heterocyclic compounds which are prevalent in pharmacologically active molecules. The target molecule, 2-(4-Chlorophenyl)-2-oxoacetaldehyde, serves as a key building block for a range of derivatives with potential therapeutic applications, including but not limited to antimicrobial and antifungal agents. Its utility stems from the reactive nature of both the aldehyde and ketone groups, enabling diverse chemical transformations. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, leveraging the robust and versatile Grignard reaction. The chosen synthetic strategy involves the reaction of a 4-chlorophenyl Grignard reagent with diethyl oxalate, a method that offers a reliable route to the desired α-ketoaldehyde scaffold.
Mechanistic Rationale and Synthetic Strategy
The cornerstone of this synthetic protocol is the Grignard reaction, a powerful tool for carbon-carbon bond formation. The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon. In this synthesis, the nucleophile is 4-chlorophenylmagnesium bromide, prepared in situ from 1-bromo-4-chlorobenzene and magnesium metal.
The electrophile of choice is diethyl oxalate. The Grignard reagent will add to one of the ester carbonyls of diethyl oxalate. A subsequent acidic workup hydrolyzes the intermediate ethoxy magnesium bromide salt and the remaining ester group. Careful control of the workup conditions is crucial to favor the formation of the desired α-ketoaldehyde, which may exist in equilibrium with its hydrate form.
The overall synthetic pathway can be visualized as follows:
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Part 1: Preparation of 4-Chlorophenylmagnesium Bromide (Grignard Reagent)
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |
| 1-Bromo-4-chlorobenzene | 191.45 | 1.0 | 19.15 g (0.1 mol) |
| Magnesium turnings | 24.31 | 1.1 | 2.67 g (0.11 mol) |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 150 mL |
| Iodine (I₂) crystal | 253.81 | catalytic | 1-2 small crystals |
Procedure:
-
Glassware Preparation: All glassware (a 500 mL three-necked round-bottom flask, a reflux condenser, a 125 mL dropping funnel, and a magnetic stir bar) must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas. This is critical as Grignard reagents are extremely sensitive to moisture.[1]
-
Reaction Setup: The flask is charged with magnesium turnings and a magnetic stir bar. The apparatus is assembled and continuously flushed with an inert gas.
-
Initiation: A few crystals of iodine are added to the magnesium turnings. The iodine helps to activate the magnesium surface by reacting with the passivating magnesium oxide layer. Gentle warming with a heat gun under the inert atmosphere can also aid in activation.
-
Reagent Addition: 1-Bromo-4-chlorobenzene is dissolved in 50 mL of anhydrous THF in the dropping funnel. Approximately 10 mL of this solution is added to the stirred magnesium turnings. The reaction is initiated when a color change (typically to a cloudy gray or brownish color) and gentle refluxing are observed. If the reaction does not start, gentle warming may be necessary.
-
Grignard Formation: Once the reaction has initiated, the remaining 1-bromo-4-chlorobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark gray to brown solution is cooled to 0 °C in an ice bath for the next step.
Part 2: Synthesis of this compound
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |
| 4-Chlorophenylmagnesium bromide solution | 215.76 | 1.0 | ~0.1 mol in THF |
| Diethyl oxalate | 146.14 | 1.1 | 16.08 g (0.11 mol) |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 50 mL |
| Hydrochloric acid (1 M aqueous) | 36.46 | - | As needed |
| Diethyl ether | 74.12 | - | For extraction |
| Saturated sodium bicarbonate solution | 84.01 | - | For washing |
| Brine (saturated NaCl solution) | 58.44 | - | For washing |
| Anhydrous magnesium sulfate | 120.37 | - | For drying |
Procedure:
-
Electrophile Addition: Diethyl oxalate is dissolved in 50 mL of anhydrous THF and added dropwise to the stirred Grignard reagent solution at 0 °C. The addition should be slow to control the exothermic reaction. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Quenching and Workup: The reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3). This step should be performed carefully as it is exothermic.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether (2 x 50 mL).
-
Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound, which may be isolated as its hydrate.
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All operations must be conducted under a dry, inert atmosphere.
-
Solvents: Diethyl ether and THF are highly flammable. Ensure that there are no ignition sources nearby and work in a well-ventilated fume hood.
-
Reagents: 1-Bromo-4-chlorobenzene is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Workup: The quenching of the Grignard reaction with acid is exothermic and can cause splashing. Perform this step slowly and with adequate cooling.
Expected Results and Characterization
The final product, this compound, is often isolated as its more stable hydrate. The expected yield is typically in the range of 50-70%.
Table of Expected Characterization Data:
| Analysis Technique | Expected Results |
| Appearance | White to off-white solid (hydrate form) |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 9.96 (s, 1H, CHO), 7.82 (d, J = 8.5 Hz, 2H, Ar-H), 7.51 (d, J = 8.5 Hz, 2H, Ar-H). Note: The hydrate form will show different signals. |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 190.8 (C=O, ketone), 140.9, 134.7, 130.8, 129.4. Note: The aldehyde carbonyl may be difficult to observe. |
| Infrared (IR) (KBr) | ν (cm⁻¹): ~1700-1720 (C=O stretch, ketone), ~1680-1700 (C=O stretch, aldehyde), ~1600 (C=C stretch, aromatic). |
| Mass Spectrometry (MS) | m/z: 168.00 [M]+ for C₈H₅ClO₂. The hydrate will show a corresponding mass. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Grignard reaction does not initiate | Inadequate drying of glassware or solvent; passivated magnesium surface. | Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use freshly opened anhydrous solvent. Activate magnesium with iodine and gentle heating. |
| Low yield of Grignard reagent | Wurtz coupling side reaction. | Add the aryl halide slowly to the magnesium to maintain a low concentration of the halide in the reaction mixture. |
| Low yield of final product | Incomplete reaction with diethyl oxalate; decomposition during workup or purification. | Ensure the Grignard reagent is added slowly to the diethyl oxalate at low temperature. Use a mild acidic workup and avoid excessive heating during solvent removal. |
Conclusion
This application note provides a detailed and robust protocol for the synthesis of this compound via a Grignard reaction with diethyl oxalate. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the temperature during the addition and workup steps, researchers can reliably obtain this valuable synthetic intermediate. The provided characterization data and troubleshooting guide should further aid in the successful execution of this synthesis.
References
-
LookChem. This compound. [Link]
-
Royal Society of Chemistry. L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
-
ResearchGate. A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. [Link]
-
Organic Syntheses. ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. [Link]
-
Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]
-
Organic Syntheses. Formation and reaction of a Grignard reagent. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
Organic Syntheses. α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. [Link]
-
ResearchGate. Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile. [Link]
Sources
Experimental procedure for the synthesis of 2-(4-Chlorophenyl)-2-oxoacetaldehyde derivatives
Application Note: A-2026-01
Topic: Experimental Procedure for the Synthesis of 2-(4-Chlorophenyl)-2-oxoacetaldehyde
For: Researchers, scientists, and drug development professionals.
Abstract
This compound, also known as 4-chlorophenylglyoxal, is a valuable α-ketoaldehyde intermediate in organic synthesis, particularly in the construction of various heterocyclic compounds and pharmacologically active molecules.[1] This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this compound via the Riley oxidation of 4'-chloroacetophenone using selenium dioxide (SeO₂). We offer in-depth explanations for key experimental choices, comprehensive safety guidelines, and methods for product characterization to ensure both high yield and purity.
Introduction and Significance
Aryl glyoxals are pivotal synthetic precursors due to the reactivity of their adjacent carbonyl groups.[1] The title compound, this compound, serves as a key building block for synthesizing a range of derivatives, including substituted furans, benzofurans, and various chromene systems through multicomponent reactions.[1] The direct oxidation of the α-methylene group of an acetophenone derivative is one of the most efficient methods for preparing these 1,2-dicarbonyl compounds.[2] The Riley oxidation, which employs selenium dioxide, is a classic and effective method for this transformation, offering high selectivity for the active methylene group adjacent to the carbonyl.[3][4]
Reaction Scheme & Mechanism
2.1. Overall Reaction
The synthesis proceeds by the oxidation of commercially available 4'-chloroacetophenone using a stoichiometric amount of selenium dioxide in a suitable solvent system.

2.2. Mechanistic Rationale
The Riley oxidation of ketones involves the α-methylene group adjacent to the carbonyl.[2][4] The mechanism is understood to proceed through the following key steps:
-
Enolization: The ketone (4'-chloroacetophenone) first tautomerizes to its enol form under the reaction conditions.
-
Electrophilic Attack: The enol attacks the electrophilic selenium atom of SeO₂.[5]
-
Rearrangement & Elimination: A subsequent rearrangement and elimination of water occur.
-
Hydrolysis: The resulting intermediate is hydrolyzed to yield the 1,2-dicarbonyl product, this compound, and elemental selenium (typically as a red or black precipitate).[5]
This process is highly selective for the activated methylene position, making it a reliable method for generating α-ketoaldehydes from the corresponding methyl ketones.[2][3]
Materials and Equipment
Reagents & Consumables
| Reagent | Formula | CAS No. | M.W. | Purity | Supplier |
| 4'-Chloroacetophenone | C₈H₇ClO | 99-91-2 | 154.59 | ≥98% | Sigma-Aldrich |
| Selenium Dioxide | SeO₂ | 7446-08-4 | 110.97 | ≥99% | Acros Organics |
| 1,4-Dioxane | C₄H₈O₂ | 123-91-1 | 88.11 | Anhydrous | Fisher Scientific |
| Deionized Water | H₂O | 7732-18-5 | 18.02 | - | - |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | 74.12 | Anhydrous | VWR |
| Anhydrous MgSO₄ | MgSO₄ | 7487-88-9 | 120.37 | - | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Dropping funnel
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Short-path distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Experimental Protocol
CRITICAL SAFETY NOTE: Selenium dioxide and its compounds are highly toxic and corrosive.[6][7][8][9] All operations involving SeO₂ must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile gloves.[7][8]
Reaction Setup
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a stopper, add selenium dioxide (5.82 g, 52.5 mmol, 1.05 eq.).
-
Add 1,4-dioxane (120 mL) followed by deionized water (2.0 mL).
-
Expert Insight: The addition of a small amount of water is crucial for dissolving the selenium dioxide in dioxane, forming selenous acid (H₂SeO₃) in situ, which is the active oxidant.[10] A homogeneous solution is necessary for the reaction to proceed efficiently.
-
-
Heat the mixture to 50-60 °C and stir until all the SeO₂ has dissolved, resulting in a clear, colorless solution.
Reaction Execution
-
Once the SeO₂ is fully dissolved, add 4'-chloroacetophenone (7.73 g, 50.0 mmol, 1.0 eq.) to the flask in one portion.
-
Increase the temperature to bring the reaction mixture to a gentle reflux (approx. 100-105 °C).
-
Maintain the reflux with vigorous stirring for 4-6 hours.
-
Expert Insight: The progress of the reaction can be monitored by the formation of a black or reddish precipitate of elemental selenium, indicating the reduction of Se(IV). A color change in the solution from colorless to yellow or orange is also indicative of product formation.[11]
-
Work-up and Purification
-
After the reflux period, cool the reaction mixture to room temperature.
-
Carefully decant the hot supernatant solution away from the precipitated selenium into a separate flask.
-
Wash the selenium residue with a small amount of hot dioxane (2 x 15 mL) and combine the washings with the decanted solution.
-
Remove the bulk of the dioxane and water from the combined solution under reduced pressure using a rotary evaporator.
-
The crude product will remain as a viscous yellow-orange oil. Transfer this crude oil to a 100 mL round-bottom flask suitable for vacuum distillation.
-
Purify the this compound by short-path vacuum distillation. Collect the fraction boiling at approximately 110-115 °C at 5 mmHg.
-
Expert Insight: The product often exists as a hydrate in its crude form and can polymerize upon standing.[12] Distillation provides the anhydrous, monomeric form, which appears as a yellow liquid. For storage, it can be converted back to the more stable crystalline hydrate by dissolving it in hot water and allowing it to crystallize.[12][13]
-
Workflow Visualization
The following diagram outlines the complete workflow from setup to final product characterization.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃, 500 MHz):
-
δ 9.65 (s, 1H, -CHO)
-
δ 8.00 - 7.90 (m, 2H, Ar-H ortho to C=O)
-
δ 7.60 - 7.50 (m, 2H, Ar-H meta to C=O)
-
-
¹³C NMR (CDCl₃, 125 MHz):
-
δ 188.5 (-CHO)
-
δ 185.0 (Ar-C=O)
-
δ 142.0, 131.5, 130.0, 129.5 (Ar-C)
-
-
IR (neat, cm⁻¹):
-
~1720 (C=O, aldehyde)
-
~1685 (C=O, ketone)
-
~830 (C-Cl stretch)
-
-
Mass Spectrometry (EI):
-
m/z 168 (M⁺), 167 (M-H)⁺, 139 (M-CHO)⁺, 111 (C₆H₄Cl)⁺
-
Safety and Waste Disposal
| Hazard | Precaution |
| Selenium Dioxide Toxicity | Highly toxic if inhaled or swallowed.[6][7][9] Corrosive to skin and eyes.[8] ALWAYS handle in a fume hood. |
| 1,4-Dioxane | Flammable liquid and potential carcinogen. Avoid inhalation and skin contact. |
| Waste Disposal | All selenium-containing waste (solid residue, aqueous layers) must be collected in a designated hazardous waste container for heavy metals. Do not discharge into drains.[6] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure SeO₂ is fully dissolved before adding ketone. Extend reflux time to 8 hours and monitor via TLC. |
| Loss during work-up. | Ensure the selenium precipitate is washed thoroughly with hot solvent to recover adsorbed product. | |
| Dark, Tarry Product | Overheating or prolonged reaction time causing polymerization/decomposition. | Do not exceed the recommended reflux temperature. Reduce reaction time if monitoring shows conversion is complete. |
| Product Solidifies | Formation of the stable hydrate or polymer. | Gently warm the product before distillation. If storing, conversion to the hydrate is acceptable.[12][13] |
References
- Grokipedia. Riley oxidation.
- AdiChemistry. Selenium dioxide (SeO₂) - Riley oxidation.
-
ResearchGate. Photographs pertaining to the Riley oxidation of acetophenone. Available from: [Link]
-
Nexchem Ltd. SAFETY DATA SHEET - Selenium Dioxide. (2023-06-21). Available from: [Link]
-
Loba Chemie. SELENIUM DIOXIDE (SUBLIMED) EXTRA PURE - Safety Data Sheet. Available from: [Link]
-
Inchem.org. ICSC 0946 - SELENIUM DIOXIDE. Available from: [Link]
-
Lindsey, J. S., et al. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules. (2020-04-17). Available from: [Link]
-
Lookchem. The Oxidation of Acetophenones to Arylglyoxals with Aqueous Hydrobromic Acid in Dimethyl Sulfoxide. Available from: [Link]
-
Młochowski, J., et al. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules. Available from: [Link]
- Google Patents. Process for synthesis of arylglyoxal arylimines.
-
NIH. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (2023-04-14). Available from: [Link]
-
Organic Syntheses. Phenylglyoxal. Available from: [Link]
-
LookChem. This compound. Available from: [Link]
-
PubMed. The synthesis of phenyl(2-3H)glyoxal. (1979-01-01). Available from: [Link]
-
Wikipedia. Riley oxidation. Available from: [Link]
-
Department of Chemistry, University of California. The Mechanism of the Allylic Oxidation of Olefins by Selenium Dioxide. Available from: [Link]
- Google Patents. A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
-
The Royal Society of Chemistry. L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]
-
ResearchGate. Selenium‐Promoted Oxidation of Organic Compounds: Reactions and Mechanisms | Request PDF. (2025-08-06). Available from: [Link]
-
NPTEL Archive. Module 1 : Oxidation Reactions. Available from: [Link]
-
PubMed Central. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Available from: [Link]
- Google Patents. Synthesis method of 2,4-dichlorophenyl acetaldehyde.
-
PubChemLite. 2-(4-chlorophenyl)acetaldehyde (C8H7ClO). Available from: [Link]2502)
Sources
- 1. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. Riley oxidation - Wikipedia [en.wikipedia.org]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. lobachemie.com [lobachemie.com]
- 8. ICSC 0946 - SELENIUM DIOXIDE [inchem.org]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound|lookchem [lookchem.com]
Application Notes & Protocols: Leveraging 2-(4-Chlorophenyl)-2-oxoacetaldehyde in Advanced Multicomponent Reactions
Introduction: The Unique Reactivity of an α-Ketoaldehyde Building Block
In the landscape of modern synthetic chemistry, the efficiency and elegance of multicomponent reactions (MCRs) are paramount for the rapid generation of molecular complexity.[1][2] Aryl glyoxals, a class of bifunctional building blocks, are exceptionally valuable in this regard due to the presence of two adjacent, reactive carbonyl groups.[1][3] Among these, 2-(4-chlorophenyl)-2-oxoacetaldehyde (also known as 4-chlorophenylglyoxal) stands out as a particularly versatile reagent. Its structure, featuring an aromatic ketone and a highly reactive aldehyde, allows for controlled, sequential reactions with various nucleophiles, making it an ideal substrate for constructing a diverse array of heterocyclic scaffolds.[4][5]
The presence of the 4-chloro substituent on the phenyl ring provides several advantages: it enhances the electrophilicity of the adjacent carbonyl carbon, often leading to improved reaction rates and yields. Furthermore, this chloro-group serves as a useful synthetic handle for post-MCR modifications, such as cross-coupling reactions, thereby expanding the chemical space accessible from a single core scaffold. This guide provides an in-depth exploration of the application of this compound in key MCRs, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and materials science.
Core Application I: One-Pot Synthesis of Highly Substituted Imidazoles
The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The Debus-Radziszewski reaction is a classic and powerful MCR for constructing this heterocycle from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[6][7][8] this compound serves as an excellent 1,2-dicarbonyl surrogate for the synthesis of 2,4,5-trisubstituted and tetrasubstituted imidazoles.[9][10]
Reaction Causality and Mechanistic Insight
The power of this MCR lies in its convergence. Three or four separate components combine in a single pot to form a complex product, building molecular diversity rapidly. The generally accepted mechanism proceeds in two main stages:
-
Diimine Formation: The more reactive aldehyde moiety of this compound and the second aldehyde component react with the ammonia source (typically ammonium acetate) to form a diimine intermediate.
-
Cyclization and Aromatization: This diimine then undergoes cyclization. Subsequent dehydration and oxidation (often facilitated by air or a mild oxidant) lead to the stable, aromatic imidazole ring.
The choice of ammonium acetate is strategic; it serves as a convenient, solid source of ammonia and the acetate anion can act as a mild base to facilitate proton transfers throughout the reaction.
Diagram: Generalized Radziszewski Imidazole Synthesis
Caption: A simplified workflow of the Radziszewski reaction.
Protocol: Synthesis of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole
This protocol provides a reliable method for the synthesis of a key imidazole derivative, which has been investigated for anti-inflammatory and antimicrobial properties.[9][11]
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
4-Chlorobenzaldehyde
-
Ammonium Acetate (NH₄OAc)
-
Glacial Acetic Acid (CH₃COOH)
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add benzil (2.10 g, 10 mmol), 4-chlorobenzaldehyde (1.40 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).
-
Add 30 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and a catalyst.
-
Heat the reaction mixture to reflux (approximately 118 °C) with stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
After completion, allow the mixture to cool to room temperature. A precipitate will typically form.
-
Pour the reaction mixture slowly into 150 mL of cold water with stirring. This will cause the product to precipitate fully.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove excess ammonium acetate and acetic acid.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole as a crystalline solid.
-
Dry the product under vacuum. Characterize via ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Summary: Scope of the Imidazole Synthesis
The versatility of this MCR allows for the synthesis of a library of compounds by varying the aldehyde and dicarbonyl components.
| Entry | Dicarbonyl Component | Aldehyde Component | Product | Yield (%) | Reference |
| 1 | Benzil | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | ~90-95% | [10] |
| 2 | Benzil | Benzaldehyde | 2,4,5-Triphenyl-1H-imidazole (Lophine) | ~92% | [8] |
| 3 | Benzil | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | ~94% | [10] |
| 4 | Glyoxal | Formaldehyde | Imidazole (unsubstituted) | High | [12] |
Core Application II: Synthesis of Quinoxaline and Benzimidazole Derivatives
Quinoxalines and benzimidazoles are important heterocyclic motifs found in pharmaceuticals, dyes, and organic electronics. A straightforward and high-yielding MCR for their synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[13][14] this compound is an ideal dicarbonyl component for this transformation.
Reaction Causality and Mechanistic Insight
This reaction is a classic acid-catalyzed condensation. The mechanism involves two sequential nucleophilic attacks by the amine groups of the o-phenylenediamine onto the two carbonyl carbons of the glyoxal.
-
Initial Condensation: One amine group attacks a carbonyl group (typically the more reactive aldehyde) to form a hemiaminal, which then dehydrates to form an imine.
-
Intramolecular Cyclization: The second amine group then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration/Aromatization: A final dehydration step yields the stable, aromatic quinoxaline or benzimidazole ring system.[13]
The use of a catalytic amount of acid (like acetic acid) or a Lewis acid can accelerate the dehydration steps.
Diagram: General Workflow for Heterocycle Synthesis
Caption: From reactants to final product characterization.
Protocol: Synthesis of 2-(4-Chlorobenzoyl)quinoxaline
Materials:
-
This compound hydrate
-
o-Phenylenediamine
-
Ethanol (EtOH)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in 20 mL of ethanol.
-
In a separate beaker, dissolve this compound hydrate (1.87 g, 10 mmol) in 10 mL of ethanol.[15][16]
-
Add the glyoxal solution dropwise to the stirred o-phenylenediamine solution at room temperature.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Heat the mixture to reflux for 1-2 hours. The reaction is often accompanied by a color change and the formation of a precipitate.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction flask in an ice bath to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from ethanol if necessary.
-
Dry the purified 2-(4-chlorobenzoyl)quinoxaline and characterize it by standard analytical methods.
Safety and Handling
This compound is typically supplied as a hydrate, which is a more stable solid form.[17]
-
Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases. For long-term storage, keeping it in a freezer under an inert atmosphere is recommended.[17]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of complex heterocyclic molecules via multicomponent reactions. Its dual carbonyl reactivity allows for the efficient construction of valuable scaffolds like imidazoles and quinoxalines, which are of high interest in drug discovery and materials science.[2][5][18] The protocols outlined in this guide are robust, high-yielding, and readily adaptable for the creation of diverse chemical libraries. Future research will likely expand its use in novel MCRs, asymmetric catalysis, and the synthesis of functional materials, further cementing its role as an indispensable tool for the modern synthetic chemist.
References
-
Debus–Radziszewski imidazole synthesis. In: Wikipedia. Accessed January 17, 2026. [Link]
-
Yadav, D., & Singh, P. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 13(34), 23893-23913. [Link]
-
Al-Ostoot, F. H., Al-Ameri, F. H., & Al-Qaradawi, S. Z. (2023). Scope of the three-component reaction of azulene 1, aryl glyoxal monohydrate 2 and 1,3-dicarbonyl compound 3. ResearchGate. [Link]
-
Plausible reaction mechanism for the synthesis of quinoxalines. ResearchGate. Accessed January 17, 2026. [Link]
-
Radziszewskis Imidazole Synthesis. Scribd. Accessed January 17, 2026. [Link]
-
Synthesis of quinoxalines via intermediary formation of 1,4-dihydroquinoxalines. ResearchGate. Accessed January 17, 2026. [Link]
- US Patent 4,719,309A - Preparation of imidazoles.
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. Accessed January 17, 2026. [Link]
-
Yadav, D., & Singh, P. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances. [Link]
-
Debus-Radziszewski Imidazole Synthesis. Scribd. Accessed January 17, 2026. [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4, 5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Der Pharma Chemica. Accessed January 17, 2026. [Link]
-
This compound. LookChem. Accessed January 17, 2026. [Link]
-
Heravi, M. M., et al. (2014). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. World Journal of Organic Chemistry. [Link]
-
Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health (NIH). Accessed January 17, 2026. [Link]
-
Synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole catalyzed by Wt-Fe3O4 MNPs. ResearchGate. Accessed January 17, 2026. [Link]
-
This compound-hydrate. MySkinRecipes. Accessed January 17, 2026. [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. Accessed January 17, 2026. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Accessed January 17, 2026. [Link]
-
Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. National Institutes of Health (NIH). Accessed January 17, 2026. [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Accessed January 17, 2026. [Link]
-
Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition. PubMed. Accessed January 17, 2026. [Link]
-
Synthesis of Fused Heterocycles, Volume 47, Part 2. Wiley. Accessed January 17, 2026. [Link]
-
Bio-catalysis in Multicomponent Reactions. Encyclopedia.pub. Accessed January 17, 2026. [Link]
-
Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PubMed. Accessed January 17, 2026. [Link]
Sources
- 1. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound-hydrate [myskinrecipes.com]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. US4719309A - Preparation of imidazoles - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 859932-64-2|this compound hydrate|BLD Pharm [bldpharm.com]
- 16. manchesterorganics.com [manchesterorganics.com]
- 17. lookchem.com [lookchem.com]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Synthesis of Bioactive Scaffolds via Condensation Reactions of 2-(4-Chlorophenyl)-2-oxoacetaldehyde with Active Methylene Compounds
Prepared by: Gemini Scientific For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value of α,β-Unsaturated Systems
In the landscape of medicinal chemistry and organic synthesis, the strategic construction of carbon-carbon bonds remains a cornerstone of molecular innovation. Among the most powerful tools for this purpose are condensation reactions, which assemble complex architectures from readily accessible precursors. This guide focuses on the reactions of 2-(4-chlorophenyl)-2-oxoacetaldehyde, a versatile bifunctional building block, with a class of nucleophiles known as active methylene compounds.[1][2]
This compound, also referred to as 4-chlorophenylglyoxal, possesses both an aldehyde and a ketone functional group. The aldehyde is the more electrophilic center and thus the primary site of reaction under mild conditions.[3] This reagent is typically supplied and handled as its more stable crystalline hydrate, which readily reverts to the active aldehyde form in situ or upon gentle heating.[4][5]
Active methylene compounds are characterized by a CH₂ group positioned between two electron-withdrawing groups (e.g., C=O, C≡N, COOR), which significantly increases the acidity of the methylene protons.[6] This acidity allows for easy deprotonation by a weak base, generating a stabilized carbanion that serves as an excellent nucleophile. The subsequent reaction with an aldehyde or ketone, followed by elimination of water, is known as the Knoevenagel condensation.[3][7] This reaction is a reliable and efficient method for creating α,β-unsaturated products, which are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, functional polymers, and fine chemicals.[8][9][10]
These application notes provide a detailed examination of the mechanistic principles, experimental protocols, and practical insights for leveraging these condensation reactions in a research and development setting.
Mechanistic Framework: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a carbanion from an active methylene compound to a carbonyl group, followed by a dehydration step.[7] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine) or their salts (e.g., ammonium acetate), which is basic enough to deprotonate the active methylene compound but not so strong as to promote self-condensation of the aldehyde.[7][11]
The generally accepted mechanism proceeds through three key stages:
-
Carbanion Formation: The basic catalyst abstracts a proton from the active methylene compound ( 1 ) to form a resonance-stabilized enolate/carbanion ( 2 ). The stability of this intermediate is crucial for the reaction to proceed under mild conditions.
-
Nucleophilic Addition: The carbanion ( 2 ) attacks the electrophilic carbonyl carbon of this compound ( 3 ), forming a tetrahedral alkoxide intermediate ( 4 ).
-
Dehydration: The alkoxide is protonated to form an aldol-type adduct ( 5 ), which then undergoes base-catalyzed dehydration to eliminate a molecule of water, yielding the final α,β-unsaturated product ( 6 ). The formation of the conjugated system provides the thermodynamic driving force for this final elimination step.
Sources
- 1. This compound-hydrate [myskinrecipes.com]
- 2. lookchem.com [lookchem.com]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 6. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. | Semantic Scholar [semanticscholar.org]
- 10. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicreactions.org [organicreactions.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-2-oxoacetaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-chlorophenyl)-2-oxoacetaldehyde. This valuable building block, also known as 4-chlorophenylglyoxal, is frequently prepared via the Riley oxidation of 4'-chloroacetophenone. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common and well-established method for the synthesis of this compound is the oxidation of the α-methylene group of 4'-chloroacetophenone. The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent, is a widely used technique for this transformation.[1][2][3]
Q2: What is the role of selenium dioxide in the Riley oxidation?
Selenium dioxide is a specific oxidizing agent used to convert the α-methylene group adjacent to a carbonyl group into a 1,2-dicarbonyl compound.[2] The reaction proceeds through an enol tautomer of the ketone, which attacks the electrophilic selenium center of SeO₂.[3]
Q3: What are the critical safety precautions when working with selenium dioxide?
Selenium compounds are highly toxic and can have an unpleasant odor. All manipulations involving selenium dioxide should be conducted in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Care should be taken to avoid inhalation of dust or fumes and to prevent skin contact.
Q4: How stable is this compound and what are the recommended storage conditions?
This compound can exist as a hydrate and may be sensitive to light and air. It is recommended to store the compound in an inert atmosphere, in a freezer at temperatures under -20°C.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Consistently Low Yield of this compound
Q: My reaction yield is consistently below the expected range. What are the likely causes and how can I improve it?
A: Low yields in the Riley oxidation of 4'-chloroacetophenone can stem from several factors, from reagent quality to reaction conditions and work-up procedures.
Potential Causes & Solutions:
-
Sub-optimal Reaction Temperature: The oxidation with selenium dioxide typically requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition of the product.
-
Solution: Ensure the reaction is maintained at the recommended reflux temperature of the chosen solvent (e.g., dioxane, ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Incorrect Stoichiometry: An inappropriate ratio of selenium dioxide to the starting material can result in either incomplete reaction or the formation of byproducts.
-
Solution: A slight excess of selenium dioxide is often used to ensure complete conversion of the starting material. However, a large excess should be avoided. A molar ratio of approximately 1.1 to 1.2 equivalents of SeO₂ to 4'-chloroacetophenone is a good starting point.
-
-
Presence of Water: The presence of a small amount of water is often necessary to facilitate the dissolution of selenium dioxide.[5] However, excessive water can lead to the formation of byproducts.
-
Solution: If using a non-aqueous solvent like dioxane, the addition of a controlled amount of water (as specified in established protocols) can be beneficial. Ensure your primary solvent is of high purity.
-
-
Losses During Work-up: The product, being a dicarbonyl compound, can be reactive and may be lost during a lengthy or harsh work-up procedure.
-
Solution: After the reaction, the precipitated elemental selenium should be removed by filtration while the reaction mixture is still warm. The product can then be isolated by distillation or crystallization. Minimize the exposure of the product to strong acids or bases during the work-up.
-
Issue 2: Incomplete Reaction - Significant Amount of Starting Material Remains
Q: My post-reaction analysis (TLC, GC-MS) shows a significant amount of unreacted 4'-chloroacetophenone. What could be the reason?
A: Incomplete conversion is a common issue and can often be resolved by addressing the following points:
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The oxidation may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction closely using TLC. If the starting material spot persists after the initially planned reaction time, consider extending the reflux period. Ensure the heating source is maintaining a consistent and adequate temperature.
-
-
Poor Quality of Selenium Dioxide: Old or improperly stored selenium dioxide may have reduced activity.
-
Solution: Use a fresh bottle of selenium dioxide or purify the existing reagent by sublimation.[2]
-
-
Inadequate Mixing: If the reaction mixture is not adequately stirred, localized concentration gradients can lead to incomplete reaction.
-
Solution: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.
-
Issue 3: Product Purification Challenges and Presence of Impurities
Q: I am having difficulty purifying the final product, and I suspect the presence of impurities. What are the common byproducts and how can I remove them?
A: Purification of this compound can be challenging due to its reactivity. Common impurities can include unreacted starting material and over-oxidation products.
Potential Impurities & Purification Strategies:
| Impurity | Potential Cause | Identification | Purification Strategy |
| 4'-Chloroacetophenone | Incomplete reaction. | TLC, GC-MS, NMR | Column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate). |
| 4-Chlorobenzoic acid | Over-oxidation of the product. | TLC (more polar than the product), NMR | An aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up can help remove acidic impurities. |
| Elemental Selenium (colloidal) | Incomplete removal after reaction. | Reddish-brown solid in the product. | Careful filtration of the hot reaction mixture through a pad of celite can effectively remove precipitated selenium. A second filtration after cooling may be necessary. |
Recommended Purification Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC to isolate the pure product.
Experimental Protocols
Protocol 1: Synthesis of this compound via Riley Oxidation
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-chloroacetophenone (1 equivalent).
-
Reagent Addition: Add the solvent (e.g., dioxane or ethanol) followed by selenium dioxide (1.1 - 1.2 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for the required time (monitor by TLC, typically 2-6 hours).
-
Work-up:
-
While still hot, carefully decant or filter the reaction mixture to remove the precipitated black selenium. A filter aid like Celite may be beneficial.
-
Wash the selenium precipitate with a small amount of the hot solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v) is a good starting point. The polarity can be adjusted to achieve good separation.
-
Visualization: Visualize the spots under UV light (254 nm). The starting material and product should have different Rf values.
Visualizations
Reaction Mechanism of Riley Oxidation
Caption: Mechanism of the Riley oxidation of 4'-chloroacetophenone.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
LookChem. This compound. [Link]
-
Grokipedia. Riley oxidation. [Link]
-
AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. [Link]
-
NIH. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. [Link]
-
Wikipedia. Riley oxidation. [Link]
Sources
Technical Support Center: Purification of 2-(4-Chlorophenyl)-2-oxoacetaldehyde
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the purification of 2-(4-Chlorophenyl)-2-oxoacetaldehyde. As a reactive α-ketoaldehyde, this compound presents unique challenges during chromatographic purification. Its dual carbonyl functionality imparts significant polarity and a propensity for hydration and potential side reactions on stationary phases. This guide is designed to provide you, our fellow researchers and chemists, with field-proven insights and systematic troubleshooting strategies to navigate these complexities effectively. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to optimize your purification process with confidence and precision.
Troubleshooting Guide: Column Chromatography Issues
This section addresses specific, common problems encountered during the column chromatography of this compound.
Question 1: I'm seeing poor separation between my product and a closely-running impurity. My TLC shows two spots, but they co-elute from the column. What's happening?
Answer:
This is a classic resolution problem that typically stems from a suboptimal mobile phase or improper column packing. This compound is a polar molecule, and impurities from its synthesis (e.g., unreacted 4'-chloroacetophenone or over-oxidation products) can have very similar polarities.
Root Causes & Corrective Actions:
-
Insufficiently Optimized Mobile Phase: The solvent system you used for TLC may not have enough resolving power when scaled to a column. The larger volume of stationary phase and different flow dynamics in a column require a finely-tuned eluent.
-
Action 1: Decrease the Elution Strength. Your target compound is likely moving too quickly up the column. If you are using a hexane/ethyl acetate system, decrease the proportion of the more polar ethyl acetate. The goal for column chromatography is to have the Rf of your target compound in the 0.2-0.3 range on the TLC plate for optimal separation.
-
Action 2: Change Solvent Selectivity. If simply adjusting polarity doesn't work, switch one of the solvents in your mobile phase to a different solvent selectivity group. For example, instead of hexane/ethyl acetate, try a system of dichloromethane/acetone. This alters the specific interactions (e.g., dipole-dipole, hydrogen bonding) between your compounds and the stationary/mobile phases, which can dramatically improve separation.[1]
-
-
Column Overloading: Loading too much crude material onto the column is a common cause of poor separation.
-
Action: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column.[2] If you suspect overloading, reduce the sample load significantly on your next attempt.
-
-
Improper Column Packing: Voids or channels in the silica bed will lead to uneven solvent flow and band broadening, destroying separation.[3]
-
Action: Ensure your silica slurry is homogeneous and well-settled before loading your sample. Pack the column carefully, avoiding air bubbles.
-
Question 2: My product is coming off the column, but the peak is very broad or "tailing" significantly across many fractions. Why is this happening and how can I fix it?
Answer:
Peak tailing is typically a sign of undesirable secondary interactions between your compound and the stationary phase, or it can be related to the sample's chemical nature. Given that this compound has two carbonyl groups, it can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel.
Root Causes & Corrective Actions:
-
Strong Silanol Interactions: The lone pairs on the oxygen atoms of your compound can form strong hydrogen bonds with the acidic protons of the silica gel surface. This causes a portion of the molecules to "stick" and elute more slowly, resulting in tailing.
-
Action: Add a Polar Modifier. Add a small amount (0.1-1%) of a modifier like acetic acid to your mobile phase.[2] The acetic acid will preferentially interact with the active silanol sites, effectively masking them from your compound and leading to a more symmetrical, sharper peak.
-
-
Keto-Enol Tautomerism or Hydrate Equilibrium: α-Ketoaldehydes can exist in equilibrium with their enol or hydrate forms, especially in the presence of trace water or on an acidic silica surface.[4] If these forms have different polarities, they will separate on the column, leading to broad or split peaks.[3] The commercially available compound is often a stable hydrate.[5][6][7]
-
Action: The addition of acetic acid can sometimes help by keeping the pH consistent. More importantly, ensure your sample and solvents are as dry as possible if you wish to purify the anhydrous form. If working with the hydrate, using a consistent and slightly protic mobile phase can help maintain the equilibrium in one state.
-
-
Column Overloading: As with poor separation, loading too much material can saturate the stationary phase and lead to tailing.[8]
-
Action: Reduce the amount of crude material loaded onto the column.
-
Question 3: I'm getting very low recovery of my product. I run the column, and it seems like most of my compound never elutes. What should I do?
Answer:
Low or no recovery suggests that your compound is either irreversibly binding to the stationary phase or decomposing on it. Both are significant risks with a reactive molecule like an aryl glyoxal.[4][9][10]
Root Causes & Corrective Actions:
-
Compound Decomposition on Silica: The acidic nature of standard silica gel can catalyze decomposition, polymerization, or other side reactions of sensitive compounds like aldehydes.[11]
-
Action 1: Test for Stability. Before running a column, spot your compound on a silica TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking that wasn't there initially, your compound is not stable on silica.[11]
-
Action 2: Deactivate the Silica Gel. You can reduce the acidity of the silica gel by pre-treating it. Prepare your column slurry with the chosen non-polar solvent (e.g., hexane) and add 1% triethylamine. Let this slurry stir for an hour before packing the column. This will neutralize the most acidic sites.[2]
-
Action 3: Use an Alternative Stationary Phase. Consider using neutral alumina, which is less acidic than silica. You will need to re-optimize your mobile phase system with TLC, as the elution order and retention can change significantly.[2]
-
-
Compound is Too Polar for the Eluent: It's possible your compound is strongly adsorbed at the top of the column and your mobile phase is not polar enough to wash it through.
-
Action: If you are confident the compound is stable, you can try a "step gradient" where you significantly increase the polarity of the mobile phase (e.g., flushing the column with 100% ethyl acetate or even a 9:1 ethyl acetate:methanol mixture) to push off any highly retained material.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase and mobile phase to start with for purifying this compound?
A1: For initial trials, Silica Gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice.
For the mobile phase, a good starting point for your initial TLC analysis is a mixture of Hexane and Ethyl Acetate . Begin with a ratio of 80:20 (Hexane:EtOAc) and test progressively more polar ratios (e.g., 70:30, 60:40) to find the system that gives your product an Rf value between 0.2 and 0.3. This Rf range generally provides the best separation on a column.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, versatile adsorbent for polar organic compounds. |
| Mobile Phase (TLC) | Hexane/Ethyl Acetate (start at 80:20) | Good general-purpose solvent system with tunable polarity.[12] |
| Target Rf (TLC) | 0.2 - 0.3 | Provides optimal resolution and reasonable elution time in column chromatography. |
| Sample Loading | Dry Loading (adsorbed onto silica) | Ideal for samples that have poor solubility in the initial mobile phase; prevents band broadening.[2] |
Q2: How should I prepare and load my sample onto the column?
A2: Proper sample loading is critical for a high-resolution separation. We strongly recommend dry loading , especially if your crude product does not dissolve well in the initial, non-polar mobile phase.
Experimental Protocol: Dry Loading
-
Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder. This powder is your crude product adsorbed onto silica.
-
Gently and evenly layer this powder on top of your packed column.
-
Carefully add a thin layer of sand or glass beads on top to prevent disturbance of the sample layer when you add the eluent.
This technique introduces the sample in a very concentrated band, which is key to achieving sharp peaks and good separation.[2]
Q3: What are the most likely impurities to be present in my crude sample?
A3: The impurities will depend on the synthetic route used. A common method for synthesizing aryl glyoxals is the oxidation of the corresponding acetophenone (in this case, 4'-chloroacetophenone) with an oxidizing agent like selenium dioxide.[13] Potential impurities could include:
-
Unreacted Starting Material: 4'-chloroacetophenone (less polar than the product).
-
Over-oxidation Products: 4-chlorobenzoic acid (more polar, may stick to the column unless an acidic modifier is used).
-
Reagents/Byproducts: Selenium byproducts if using SeO2.[13]
-
Degradation Products: As a reactive aldehyde, it can undergo side reactions during workup or storage.[14]
Q4: How does the fact that this compound is often a hydrate affect the purification?
A4: The hydrate form (C₈H₅ClO₂·H₂O) contains a water molecule associated with one of the carbonyl groups, forming a geminal diol.[5][6] This makes the hydrate significantly more polar than the anhydrous form. This is a critical point:
-
Chromatographic Behavior: The hydrate will have a much lower Rf value (be more retained on silica) than the anhydrous form. If your sample is a mixture of both, you will see very broad peaks or two distinct, separating spots.
-
Consistency is Key: For reproducible results, it is best to ensure your sample is either completely hydrated or completely anhydrous. Given that the hydrate is often the more stable, commercially available form, it is usually practical to perform the purification on the hydrate without attempting to remove the water.[5][7] Use a consistent solvent system, and be aware that its high polarity may require a more polar mobile phase for elution than you might initially predict.
Workflow for Mobile Phase Optimization
The following diagram outlines a systematic approach to selecting and optimizing your solvent system for successful purification.
Caption: A logical workflow for selecting and optimizing the mobile phase.
References
- Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog.
- Benchchem. (2025).
- LookChem. (n.d.). This compound.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Google Patents. (n.d.). Process for synthesis of arylglyoxal arylimines.
- Sorbtech. (n.d.). Mastering Stationary Phases: Selection Criteria and Method Development.
- RSC Publishing. (2023). Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles.
- Research Journal of Pharmacy and Technology. (n.d.).
- ResearchGate. (2025). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles.
- MDPI. (n.d.).
- Organic Syntheses. (n.d.). Phenylglyoxal.
- alwsci. (2024).
- University of Rochester, Department of Chemistry. (n.d.).
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- 3W Pharm. (n.d.). 2-(4-Chlorophenyl)
- BLD Pharm. (n.d.). 2-(4-Chlorophenyl)
- ResearchGate. (n.d.). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles.
- SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
Sources
- 1. mdpi.com [mdpi.com]
- 2. sorbtech.com [sorbtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08315A [pubs.rsc.org]
- 5. lookchem.com [lookchem.com]
- 6. This compound hydrate - CAS:859932-64-2 - Sunway Pharm Ltd [3wpharm.com]
- 7. 859932-64-2|this compound hydrate|BLD Pharm [bldpharm.com]
- 8. phenomenex.com [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. scispace.com [scispace.com]
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-2-oxoacetaldehyde
Introduction: 2-(4-Chlorophenyl)-2-oxoacetaldehyde, also known as 4-chlorophenylglyoxal, is a critical building block in medicinal chemistry and organic synthesis, frequently used in the construction of heterocyclic compounds and as an intermediate for various active pharmaceutical ingredients.[1] Its high reactivity, attributed to adjacent aldehyde and ketone functionalities, makes it invaluable but also susceptible to the formation of various impurities during synthesis and storage.[2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers navigate the challenges of its synthesis, ensuring high purity and yield.
Section 1: Overview of the Primary Synthetic Route
The most common and direct method for preparing this compound is through the oxidation of the methyl group of 4-chloroacetophenone. This transformation can be achieved using various oxidizing agents, with selenium dioxide (SeO₂) being a classical and effective choice. The product is often isolated as a stable hydrate.[3][4] Understanding this primary pathway is crucial for diagnosing the origin of potential impurities.
Caption: Primary synthesis of this compound and associated impurity pathways.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A: Impurities can arise from several sources: incomplete reactions, side reactions of the starting material or product, and degradation.[5] The table below summarizes the most frequently encountered impurities.
| Impurity Name | Structure | Common Source | Key Analytical Signature (¹H NMR) |
| 4-Chloroacetophenone | 4-Cl-C₆H₄-C(O)CH₃ | Incomplete oxidation of the starting material. | Singlet around 2.6 ppm (–CH₃) and aromatic signals. |
| 4-Chlorobenzoic Acid | 4-Cl-C₆H₄-COOH | Over-oxidation of the starting material or product. | Broad singlet >10 ppm (–COOH) and aromatic signals. |
| Selenium Byproducts | (Varies) | Use of selenium dioxide as the oxidant. | Can cause discoloration (red/black precipitates of elemental Se). |
| Polymeric Materials | (Complex mixture) | Self-condensation or polymerization of the highly reactive glyoxal product, often catalyzed by heat or trace impurities. | Broad, unresolved signals in the baseline of the NMR spectrum. |
| 4-Chloromandelic Acid | 4-Cl-C₆H₄-CH(OH)COOH | Disproportionation (Cannizzaro-type reaction) of the product, especially under basic conditions. | Signals for the methine (–CH(OH)) and carboxylic acid protons. |
Q2: My product is consistently isolated as a hydrate. Is this normal and does it affect reactivity?
A: Yes, this is completely normal and expected. The geminal diol (hydrate) form of this compound is the thermodynamically more stable form.[3][6] The electron-withdrawing effect of the adjacent carbonyl group destabilizes the aldehyde carbonyl, favoring the addition of water. For most subsequent reactions, the hydrate exists in equilibrium with the aldehyde form in solution and typically does not inhibit reactivity. In fact, many commercial suppliers sell the compound as its stable hydrate.[4]
Q3: What are the recommended storage conditions to prevent degradation of the purified product?
A: Due to its reactivity, long-term stability is a concern. The product should be stored in an inert atmosphere (nitrogen or argon), protected from light, and kept at low temperatures, ideally in a freezer at or below -20°C.[3] This minimizes the potential for polymerization and other degradation pathways.
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Q: My TLC analysis shows a significant spot corresponding to the starting material, 4-chloroacetophenone. What caused this incomplete reaction?
A: An incomplete reaction is one of the most common issues. The root cause can usually be traced back to one of several factors:
-
Insufficient Oxidant: Ensure the stoichiometry of your oxidizing agent is correct. For solid oxidants like SeO₂, ensure it is fresh and has not been deactivated by improper storage.
-
Inadequate Reaction Time or Temperature: Oxidation of the methyl group can be slow. Monitor the reaction progress by TLC until the starting material spot is consumed.[7] If the reaction has stalled, a modest increase in temperature may be required, but be cautious of promoting side reactions.
-
Poor Solvent Quality: The presence of moisture can interfere with certain oxidation mechanisms. Using anhydrous solvents is recommended, especially for reactions sensitive to water.[8]
Corrective Action: If the reaction is stopped prematurely, you can attempt to resubmit the crude material to the reaction conditions with a fresh charge of the oxidant. However, the preferred approach is to optimize the initial reaction conditions (time, temperature, stoichiometry) on a small scale first.
Q: My final product is an off-white or yellowish solid, and my yield is lower than expected. What's the likely cause?
A: Discoloration and low yield often point to the formation of side products or product degradation.
-
Over-oxidation: Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to the over-oxidation of the starting material or the product itself, forming 4-chlorobenzoic acid.
-
Polymerization: The product, this compound, can self-condense or polymerize, especially if exposed to high temperatures or basic conditions during workup. This often results in an intractable, discolored solid.
-
Reagent-Derived Impurities: If using SeO₂, any black or reddish precipitate is likely elemental selenium, which must be thoroughly removed by filtration.
Corrective Action:
-
Purification: Most of these impurities can be removed. 4-Chlorobenzoic acid can be removed by washing the organic solution of the product with a mild base like aqueous sodium bicarbonate solution. Polymeric material is often less soluble and may be removed during recrystallization.
-
Prevention: Maintain strict temperature control during the reaction. Ensure the workup procedure is performed promptly and avoids strongly basic or acidic conditions where possible.
Caption: A troubleshooting workflow for diagnosing purity issues in the synthesis.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis via Selenium Dioxide Oxidation
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chloroacetophenone (1 equivalent) and dioxane (or another suitable solvent like aqueous ethanol).
-
Reagent Addition: Add selenium dioxide (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (typically around 100°C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) for the disappearance of the 4-chloroacetophenone spot. This may take several hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The black precipitate of elemental selenium should be removed by filtering the hot reaction mixture through a pad of celite.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can then be purified by recrystallization.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A common and effective solvent system for recrystallization is a mixture of water and ethanol or methanol.[7]
-
Procedure: Dissolve the crude this compound hydrate in a minimum amount of the hot solvent mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 3: RP-HPLC Method for Purity Analysis
A reverse-phase HPLC method can provide accurate quantification of purity and detection of impurities.[9]
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 3.0). A common starting point is a 50:50 (v/v) mixture.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the product and key impurities absorb (e.g., 225 nm).[9]
-
Column Temperature: 30 °C.
This method will allow for the separation of the polar product from the less polar starting material and other potential impurities.
References
-
LookChem. This compound. [Link]
- Google Patents. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
-
Organic Syntheses. α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. [Link]
-
ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
SciSpace. Impurities in Pharmaceuticals- A Review. [Link]
-
MySkinRecipes. This compound-hydrate. [Link]
-
Proactive Molecular Research. This compound. [Link]
-
ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. [Link]
Sources
- 1. This compound-hydrate [myskinrecipes.com]
- 2. Buy 2-(4-Fluorophenyl)-2-oxoacetaldehyde (EVT-317157) | 403-32-7 [evitachem.com]
- 3. lookchem.com [lookchem.com]
- 4. 859932-64-2|this compound hydrate|BLD Pharm [bldpharm.com]
- 5. scispace.com [scispace.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Selenium Dioxide Oxidation of Substituted Acetophenones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the selenium dioxide (SeO₂) oxidation of substituted acetophenones. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation for the synthesis of arylglyoxals (α-ketoaldehydes). While the Riley oxidation is a cornerstone reaction for accessing 1,2-dicarbonyl compounds, its practical application is often complicated by the formation of undesired side products, which can significantly impact yield and purification efficiency.
This document moves beyond a simple recitation of procedures. As your application support partner, our goal is to provide a deep, mechanistic understanding of why these side reactions occur and to equip you with robust, field-proven strategies to mitigate them. We will explore the core reaction pathway, delve into the troubleshooting of specific experimental issues in a direct question-and-answer format, and provide detailed protocols for maximizing your success.
Core Principles: Understanding the Reaction Landscape
Before troubleshooting, it is crucial to understand the fundamental mechanism of the desired transformation and the factors that can divert it down unproductive pathways.
The Main Pathway: The Riley Oxidation
The oxidation of an acetophenone's α-methyl group with selenium dioxide proceeds through the ketone's enol tautomer.[1][2] The electrophilic selenium center of selenous acid (H₂SeO₃), formed from SeO₂ in the presence of trace water, is attacked by the enol.[2][3] This initiates a cascade involving the formation of a key β-ketoseleninic acid intermediate, which ultimately collapses to form the desired 1,2-dicarbonyl product and elemental selenium (Se⁰).[1]
Caption: The core mechanism of the Riley Oxidation of acetophenones.
The rate-determining step is often the initial electrophilic attack on the enol.[3] Consequently, the electronic nature of the substituents on the aromatic ring plays a pivotal role. Electron-donating groups (EDGs) accelerate the reaction by increasing the nucleophilicity of the enol, while electron-withdrawing groups (EWGs) have the opposite effect.[4]
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during your experiments, providing both mechanistic explanations and actionable solutions.
Q1: "My yield is low, and I'm isolating a significant amount of an acidic byproduct. What is it, and how can I prevent it?"
A1: This is a classic case of over-oxidation. The primary arylglyoxal product remains susceptible to further oxidation by SeO₂, converting the sensitive aldehyde moiety into a carboxylic acid to form an arylglyoxylic acid.
This is one of the most frequently encountered side reactions in this system.[4][5] The aldehyde in the product is highly activated by the adjacent ketone and can be readily oxidized, particularly with excess SeO₂, prolonged reaction times, or elevated temperatures.
Mechanism of Over-oxidation: The arylglyoxal product can be hydrated at the aldehyde carbonyl, and this hydrate can be further oxidized by SeO₂ in a manner analogous to the oxidation of a primary alcohol.
Strategies for Mitigation:
-
Strict Stoichiometric Control: Avoid using a large excess of selenium dioxide. A molar ratio of 1.0 to 1.1 equivalents of SeO₂ relative to the acetophenone is often sufficient.
-
Monitor Reaction Progress: Follow the reaction closely by TLC or LCMS. Work up the reaction as soon as the starting material is consumed to minimize the residence time of the product under oxidative conditions.
-
Use a Trapping Agent: Performing the reaction in acetic anhydride can mitigate over-oxidation. The initially formed hydroxy intermediate is acetylated, forming an acetate ester that is less prone to further oxidation.[5][6]
-
Employ a Catalytic System: A modern and highly effective approach is to use a catalytic amount of SeO₂ (e.g., 5 mol%) with a stoichiometric co-oxidant like tert-butyl hydroperoxide (TBHP).[6] This method maintains a low steady-state concentration of the active oxidant, suppressing over-oxidation and simplifying workup.
Q2: "I'm oxidizing o-acetaminoacetophenone and not getting the expected glyoxal. Instead, my analysis suggests the formation of isatin. Why does this happen?"
A2: This is a known and fascinating substrate-dependent side reaction. The ortho-acetamido group participates in an alternative reaction pathway, leading to oxidation of the methyl group to a carboxylic acid, followed by deacetylation and intramolecular cyclization to form isatin.
A study by Sato and Ohta highlighted this specific outcome, which deviates from the oxidation of the para-substituted analogue.[7] Instead of the typical 1,2-dicarbonyl formation, the reaction proceeds via an arylglyoxylic acid intermediate which then cyclizes.
Caption: Formation of isatin from o-acetaminoacetophenone.
Expert Insight: This result underscores the critical importance of considering the entire substrate structure. Neighboring groups can dramatically alter the reaction course. When oxidizing substrates with potentially reactive ortho-substituents (e.g., -NH₂, -OH, -NHAc), be prepared for unexpected cyclization or condensation byproducts. Careful characterization of all products is essential.
Q3: "My reaction with an electron-deficient acetophenone (e.g., p-nitroacetophenone) is extremely slow or stalls completely. How can I drive it to completion?"
A3: Electron-withdrawing groups (EWGs) significantly slow down the Riley oxidation. EWGs destabilize the electron-rich enol tautomer, which is the active nucleophile in the rate-determining step.[4][6] This reduces the reaction rate.
While the oxidation of p-nitroacetophenone to the corresponding glyoxal is reported, it requires more forcing conditions than its electron-rich counterparts.[7]
Troubleshooting Strategies:
-
Increase Temperature: Switching to a higher-boiling solvent like dioxane (b.p. 101 °C) or toluene (b.p. 111 °C) and refluxing for an extended period is often necessary.
-
Ensure Solubilization of SeO₂: Selenium dioxide has poor solubility in many organic solvents.[8] Adding a small amount of water (e.g., 0.2-0.5 equivalents) can facilitate the formation of selenous acid (H₂SeO₃), which is the active oxidizing species and is more soluble.[8] The Organic Syntheses procedure for phenylglyoxal explicitly includes water for this purpose.[9]
-
Patience and Monitoring: These reactions can take significantly longer (from hours to days). Monitor carefully by TLC to track the disappearance of the starting material, but be wary of the potential for byproduct formation with prolonged heating.
Q4: "My final product is a complex mixture on my TLC plate, and purification is a nightmare. What are the likely impurities and what's a robust purification strategy?"
A4: A complex product mixture typically consists of unreacted starting material, the desired arylglyoxal, over-oxidized arylglyoxylic acid, and insoluble elemental selenium. The arylglyoxal product itself can also be unstable and may polymerize on standing. [9]
A systematic workup and purification strategy is key to isolating a clean product.
Recommended Purification Workflow:
Caption: A systematic workflow for purifying arylglyoxals.
-
Step 1: Removal of Elemental Selenium: After cooling, the red or black selenium precipitate should be removed. For coarse particles, decanting the hot solution works well.[9] For finer suspensions, filtration through a pad of Celite® is highly effective.
-
Step 2: Acid-Base Extraction: After removing the solvent, dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic arylglyoxylic acid byproduct.
-
Step 3: Final Purification: The desired neutral arylglyoxal can then be purified from any remaining starting material by vacuum distillation, flash column chromatography, or crystallization. For many arylglyoxals, forming the stable, crystalline hydrate by adding water is an excellent purification method.[9] The pure hydrate can be isolated by filtration and, if needed, the anhydrous glyoxal can be regenerated by distillation.
Frequently Asked Questions (FAQs)
| Question | Answer |
| How do different solvents affect the reaction? | Solvent choice is critical. Dioxane is a common, high-boiling solvent that works well for a range of substrates, especially less reactive ones.[9] Ethanol can also be used, but may lead to the formation of ethyl hemiacetals. Acetic acid can be a good choice, but may promote the formation of acetate esters if reactions are not driven to the dicarbonyl stage.[6] |
| What are the key safety precautions for SeO₂? | Selenium compounds are highly toxic and should be handled with extreme care.[10] Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation of the powder or reaction fumes. Malodorous selenium byproducts can form, reinforcing the need for a fume hood.[10] |
| How should I dispose of selenium waste? | Elemental selenium and selenium-containing residues are hazardous waste. They should be collected in a designated, sealed waste container and disposed of according to your institution's environmental health and safety guidelines. Do not pour selenium waste down the drain. |
| Is it better to use stoichiometric or catalytic SeO₂? | For modern synthesis, a catalytic approach is often superior . Using catalytic SeO₂ with a co-oxidant like TBHP leads to milder reaction conditions, often higher selectivity, reduced formation of toxic selenium byproducts, and a much simpler workup (no need to filter large amounts of elemental selenium).[6] This is also a greener and more atom-economical approach. |
Validated Experimental Protocols
Protocol 1: Stoichiometric Oxidation of Acetophenone to Phenylglyoxal
(Adapted from Organic Syntheses, Coll. Vol. 3, p.707 (1955))[9]
-
Setup: In a 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add dioxane (600 mL), selenium dioxide (111 g, 1.0 mol), and water (20 mL).
-
Dissolution: Heat the mixture to 50–55 °C and stir until all the solid SeO₂ has dissolved, forming a clear solution of selenous acid.
-
Reaction: Add acetophenone (120 g, 1.0 mol) in one portion. Heat the resulting mixture to reflux with continued stirring for 4 hours. A black precipitate of elemental selenium will form.
-
Workup (Selenium Removal): While still hot, carefully decant the solution away from the precipitated selenium into a separate flask for distillation.
-
Workup (Solvent Removal): Remove the dioxane and water by distillation through a short column.
-
Purification: Transfer the residual oil to a 250-mL Claisen flask and purify by vacuum distillation. Collect the fraction boiling at 95–97 °C / 25 mmHg. The expected yield is 93–96 g (69–72%).
Protocol 2: Catalytic Oxidation using SeO₂/TBHP
(General procedure based on literature principles)[6]
-
Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted acetophenone (10 mmol, 1.0 eq) in dichloromethane (50 mL).
-
Catalyst Addition: Add selenium dioxide (55 mg, 0.5 mmol, 0.05 eq).
-
Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 70% solution in water, 3.0 mL, ~22 mmol, 2.2 eq) dropwise over 5 minutes.
-
Reaction: Heat the mixture to reflux (approx. 40 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and dilute with dichloromethane (50 mL). Wash the organic layer sequentially with 10% aqueous sodium sulfite solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove acidic byproducts), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel.
References
-
Młochowski, J., & Giurg, M. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(12), 22335–22384. [Link]
-
Aditya, V. (n.d.). Oxidation with Selenium Dioxide. Chem LibreTexts. Retrieved from [Link]
-
Sato, T., & Ohta, M. (1960). The Selenium Dioxide Oxidation of Substituted Acetophenones. Bulletin of the Chemical Society of Japan, 33(4), 543-544. [Link]
-
Grokipedia. (n.d.). Riley oxidation. Grokipedia. Retrieved from [Link]
-
AdiChemistry. (n.d.). Selenium dioxide (SeO₂) - Riley oxidation. AdiChemistry. Retrieved from [Link]
-
Wikipedia. (2023). Riley oxidation. In Wikipedia. Retrieved from [Link]
-
Chaudhari, K. J., et al. (2012). Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid. Journal of Chemical Sciences, 124(3), 649-656. [Link]
-
Riley, H. A., & Gray, A. R. (1955). Phenylglyoxal. Organic Syntheses, Coll. Vol. 3, p.707; Vol. 23, p.75. [Link]
-
Srivastava, S. K. (n.d.). USE OF REAGENTS For B.Sc. Part -3 (Hons) paper VII SELENIUM DIOXIDE. Unpublished manuscript. [Link]
-
Lindsey, J. S., & Woodford, J. N. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1858. [Link]
-
Młochowski, J., et al. (2000). Selenium(IV) Oxide Catalyzed Oxidation of Aldehydes to Carboxylic Acids with Hydrogen Peroxide. Synthetic Communications, 30(12), 2235-2242. [Link]
-
Physics Forums. (2004). Oxidation using selenium dioxide. [Link]
Sources
- 1. Riley oxidation - Wikipedia [en.wikipedia.org]
- 2. sggscollegepatnacity.ac.in [sggscollegepatnacity.ac.in]
- 3. physicsforums.com [physicsforums.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adichemistry.com [adichemistry.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
Optimization of reaction conditions for 2-(4-Chlorophenyl)-2-oxoacetaldehyde synthesis
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-2-oxoacetaldehyde
Introduction: The Riley Oxidation for Phenylglyoxal Synthesis
Welcome to the technical support guide for the synthesis of this compound, a key building block in pharmaceutical and fine chemical synthesis. This molecule, also known as 4-chlorophenylglyoxal, is most reliably prepared via the Riley oxidation of 4'-chloroacetophenone using selenium dioxide (SeO2) as the oxidant.
The core of this transformation is the oxidation of the α-methyl group of the ketone to an aldehyde. The generally accepted mechanism involves an initial ene reaction, followed by a-sigmatropic rearrangement and subsequent decomposition to yield the desired α-ketoaldehyde and elemental selenium. Understanding this mechanism is crucial for troubleshooting, as it informs our choices regarding solvent, temperature, and stoichiometry to minimize side reactions and maximize yield.
This guide provides a robust, field-tested protocol and a comprehensive troubleshooting section to help you navigate the common challenges associated with this synthesis, ensuring a reproducible and high-yielding process.
Recommended Experimental Protocol
This protocol is optimized for the gram-scale synthesis of this compound hydrate from 4'-chloroacetophenone.
Materials & Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | CAS No. |
| 4'-Chloroacetophenone | C8H7ClO | 154.59 | 54-57 | 236 | 99-91-2 |
| Selenium Dioxide | SeO2 | 110.97 | 340-360 (subl.) | - | 7446-08-4 |
| 1,4-Dioxane | C4H8O2 | 88.11 | 11.8 | 101 | 123-91-1 |
| Deionized Water | H2O | 18.02 | 0 | 100 | 7732-18-5 |
| Activated Charcoal | C | ~12.01 | - | - | 7440-44-0 |
Safety Precaution: Selenium dioxide is highly toxic and corrosive. Handle it with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhalation of dust.
Step-by-Step Synthesis Workflow
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4'-chloroacetophenone (15.46 g, 0.1 mol).
-
Solvent & Reagent Addition: Add 1,4-dioxane (150 mL) and deionized water (5 mL). Stir the mixture until the ketone is fully dissolved. Carefully add selenium dioxide (12.2 g, 0.11 mol, 1.1 eq) to the solution. The slight excess of SeO2 ensures complete conversion of the starting material.
-
Heating & Reflux: Heat the reaction mixture to reflux (approximately 100-102°C) with vigorous stirring. The solution will turn from colorless to orange/red and then to black as elemental selenium precipitates.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours. The disappearance of the 4'-chloroacetophenone spot indicates completion.
-
Work-up - Selenium Removal:
-
Cool the reaction mixture to room temperature.
-
Gravity filter the mixture through a fluted filter paper to remove the bulk of the black selenium precipitate.
-
Crucial Step: Transfer the filtrate to a rotary evaporator. Reduce the volume of the dioxane by approximately 70% under reduced pressure. This step is critical as it aids in the precipitation of dissolved selenium species.
-
Add activated charcoal (approx. 2 g) to the concentrated solution and stir for 30 minutes at room temperature to adsorb residual selenium impurities.
-
Filter the mixture through a pad of Celite® to remove the charcoal and any remaining fine selenium particles. Wash the pad with a small amount of dioxane.
-
-
Crystallization & Isolation:
-
Transfer the clear, pale-yellow filtrate to a beaker. Add deionized water (approx. 200 mL) dropwise while stirring until the solution becomes persistently cloudy.
-
Allow the mixture to stand at room temperature for 1-2 hours, then place it in an ice bath (0-4°C) for at least 4 hours to complete crystallization.
-
Collect the white, crystalline product by vacuum filtration.
-
Wash the crystals with cold deionized water (2 x 30 mL).
-
Dry the product under vacuum to a constant weight. The product is typically isolated as the stable monohydrate, this compound hydrate.
-
Expected Yield: 75-85%. Melting Point: 88-92°C (for the hydrate).
-
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of 4-chlorophenylglyoxal.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Q1: My reaction is very slow or has not gone to completion after 6 hours. What should I do?
Answer: This is a common issue that can stem from several factors:
-
Insufficient Temperature: Ensure your reaction mixture is vigorously refluxing. A heating mantle temperature of 110-120°C is typically required to maintain a gentle reflux of dioxane (~101°C). A lower temperature will drastically slow down the reaction rate.
-
Purity of Selenium Dioxide: Old or improperly stored SeO2 can absorb moisture and lose activity. Use a freshly opened bottle or dry the SeO2 in an oven (110°C) for several hours before use.
-
Inefficient Stirring: The reaction involves a solid (SeO2) and a precipitate (Se). Inefficient stirring can lead to poor mixing and reduced reaction rates. Ensure you are using a properly sized stir bar or mechanical stirrer to keep the solids suspended.
-
Solvent Composition: While dioxane is the preferred solvent, the small amount of water is crucial. It acts as a co-solvent and participates in the reaction mechanism. Ensure you have added the correct amount of water (typically 3-5% v/v).
Troubleshooting Steps:
-
Verify the reflux temperature with a thermometer.
-
If the reaction has stalled, consider adding a small additional portion of SeO2 (0.1 eq).
-
Increase the stirring speed.
Q2: After filtration, my product is pink or red. How do I remove the color?
Answer: A pink or red hue in the final product is almost always due to contamination with colloidal selenium or selenium-containing byproducts. These are notoriously difficult to remove.
-
Cause: The primary cause is insufficient removal of selenium during the work-up. Simple gravity filtration is often not enough to remove finely dispersed elemental selenium.
-
Solution: The activated charcoal and Celite® filtration steps are specifically designed to address this.
-
Do not skip the concentration step: Reducing the volume of dioxane before adding charcoal is critical. It helps to agglomerate the selenium particles, making them easier to adsorb.
-
Use high-quality activated charcoal: Ensure the charcoal is finely powdered and of a grade suitable for decolorizing.
-
Use a thick Celite® pad: Prepare a pad of at least 1-2 cm thickness in your filter funnel. This provides a fine filtration matrix that traps the charcoal and any remaining selenium particles.
-
Recrystallization: If the final product is still colored, a second recrystallization from a dioxane/water or ethanol/water solvent system may be necessary.
-
Q3: My yield is significantly lower than expected (<60%). Where could I have lost my product?
Answer: Low yield can result from issues in the reaction phase or during work-up and isolation.
-
Incomplete Reaction: As discussed in Q1, ensure the reaction goes to completion by monitoring with TLC.
-
Over-oxidation: Prolonged heating or using a large excess of SeO2 can lead to the over-oxidation of the desired glyoxal to 4-chlorobenzoylformic acid or even 4-chlorobenzoic acid. Stick to the recommended 1.1 equivalents of SeO2 and the 4-6 hour timeframe.
-
Loss During Work-up:
-
Premature Crystallization: If too much dioxane is removed during rotary evaporation, the product may begin to crystallize out along with selenium impurities, leading to losses during the selenium filtration step.
-
Excessive Water in Crystallization: Adding too much water during the crystallization step can lead to the product "oiling out" instead of forming crystals. Add water slowly only until persistent cloudiness is achieved.
-
Washing with Warm Solvent: Washing the final crystalline product with room temperature or warm water will dissolve a significant amount of the product. Always use ice-cold water for washing.
-
Troubleshooting Decision Tree: Low Product Yield
Preventing polymerization of 2-(4-Chlorophenyl)-2-oxoacetaldehyde
Welcome to the technical support guide for 2-(4-Chlorophenyl)-2-oxoacetaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive α-oxoaldehyde in their synthetic workflows. Due to its inherent chemical properties, this compound is prone to polymerization, which can compromise experimental outcomes, reduce yields, and introduce impurities.
This guide provides in-depth, field-proven insights into the causes of polymerization and offers robust troubleshooting strategies and preventative protocols to ensure the stability and purity of your material. Our approach is built on explaining the fundamental chemical principles behind each recommendation, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound polymerizing?
The propensity of this compound to polymerize stems from the high reactivity of its two adjacent carbonyl groups (an α-oxoaldehyde). This structure creates a highly electrophilic carbon backbone susceptible to nucleophilic attack, which can initiate a chain reaction. The process is analogous to the well-documented polymerization of its parent compound, phenylglyoxal, which readily forms a stiff gel upon standing.[1]
Several factors can initiate or accelerate this process:
-
Presence of Nucleophiles: Trace amounts of water (in the anhydrous form), alcohols, or amines can act as initiators.
-
Acidic or Basic Impurities: Residues from synthesis or contaminated glassware can catalyze aldol-type condensation and polymerization reactions.[2]
-
Oxygen and Light: Like many aldehydes, it can be sensitive to air and light, which can generate radical species that initiate polymerization.[3][4]
-
Elevated Temperatures: Heat provides the activation energy for polymerization, increasing the reaction rate.
The diagram below illustrates the basic concept of polymerization and where preventative measures can intervene.
Caption: Intervention points to prevent polymerization.
Q2: What are the common signs that my aldehyde has started to polymerize?
Early detection is critical to prevent the loss of an entire batch of material. The polymerization process often presents clear physical changes. Be vigilant for the following indicators, which are common for reactive aldehydes[4]:
-
Increased Viscosity: The compound, if in liquid form, will become noticeably thicker and less mobile.
-
Appearance of Haze or Cloudiness: The initially clear or pale-yellow liquid will become turbid.
-
Precipitate Formation: You may observe the formation of amorphous white or off-white solid particles.
-
Solidification: In advanced stages, the material may turn into a semi-solid gel or a hard, insoluble mass.[1]
-
Discoloration: A shift towards a deeper yellow or brownish color can indicate degradation and polymerization.
Q3: I received the compound as a hydrate. How does this form prevent polymerization?
Purchasing and storing this compound as its hydrate is the single most effective preventative measure. The hydrate form (C₈H₅ClO₂·H₂O) exists as a geminal diol, where the highly reactive aldehyde group has been reversibly protected by the addition of a water molecule.[5][6][7][8][9]
This structural change is crucial because:
-
It removes the reactive aldehyde carbonyl: The electrophilic aldehyde carbon is converted into a less reactive tetrahedral carbon of the gem-diol.
-
It prevents chain initiation: By masking the aldehyde, the primary site for nucleophilic attack and subsequent polymerization is blocked.
This strategy is well-established; for instance, phenylglyoxal is also best preserved as its stable, crystalline hydrate to avoid polymerization.[1]
Q4: How should I properly store this compound to maximize its shelf life?
Proper storage is non-negotiable for maintaining the integrity of this reagent. The following conditions are based on supplier recommendations and established best practices for reactive aldehydes.[4][5]
| Parameter | Recommendation | Rationale |
| Chemical Form | Store as the hydrate whenever possible. | The hydrate is significantly more stable than the anhydrous form. |
| Temperature | Store in a freezer at -20°C .[5] | Reduces the kinetic energy of molecules, dramatically slowing the rate of polymerization and other degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[5] | Displaces oxygen, which can initiate radical-based polymerization. |
| Light | Store in an amber vial or protect from light. | Prevents photochemical degradation and the formation of radical initiators.[3] |
| Container | Use clean, dry glass containers with tightly sealed caps. | Avoids contamination from moisture, dust, or chemical residues that could catalyze polymerization. |
Troubleshooting Guide
Issue: My compound shows signs of polymerization. What should I do?
1. Assess the Extent:
-
Minor Cloudiness/Viscosity Increase: The material may be salvageable. Proceed to the purification protocol below.
-
Significant Precipitation or Solidification: The bulk of the material has likely polymerized. Recovery of the monomer may result in very low yields and is often not practical.
2. Can I recover the monomer from the polymer? For simple aldehyde polymers, depolymerization can sometimes be achieved by heating under vacuum. This process, known as cracking, can revert the polymer to the volatile monomer, which can be collected by distillation. This technique is effective for polymerized phenylglyoxal and may be applicable here.[1]
CAUTION: This should be performed with care in a well-ventilated fume hood, as thermal decomposition can lead to pressure buildup and the release of volatile, irritating compounds.
Experimental Protocols
Protocol 1: Recommended Handling of this compound Hydrate
This protocol outlines the best practices for handling the stable hydrate form to prevent contamination and degradation.
Materials:
-
This compound hydrate
-
Spatula
-
Clean, dry glassware
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Once at room temperature, briefly flush the container headspace with an inert gas.
-
Quickly weigh the desired amount of the hydrate and transfer it to your reaction vessel.
-
Immediately reseal the main container, flush again with inert gas, and return it to the freezer (-20°C).
-
Proceed with your experiment. Note that the water molecule of the hydrate will be present in your reaction mixture.
Protocol 2: Preparation and Use of Anhydrous this compound
This protocol is for applications where the presence of water is detrimental. The anhydrous form is significantly less stable and should be prepared immediately before use.
Objective: To generate the anhydrous aldehyde from its hydrate for immediate use in a moisture-sensitive reaction.
Methodology (based on analogous procedures for phenylglyoxal[1]):
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is meticulously dried in an oven and cooled under an inert atmosphere.
-
Dehydration: Place the required amount of this compound hydrate into the distillation flask.
-
Distillation: Carefully heat the flask under reduced pressure. The water will be removed, and the anhydrous aldehyde will distill. The boiling point for the related phenylglyoxal is 95-97°C at 25 mm Hg.[1] A similar range is expected.
-
Collection: Collect the pale-yellow liquid in a receiving flask cooled in an ice bath and maintained under an inert atmosphere.
-
Immediate Use: Do not store the anhydrous liquid. It should be dissolved in a suitable anhydrous solvent and used in the subsequent reaction step without delay.
The workflow for handling the anhydrous form is critical for success.
Caption: Critical workflow for using the anhydrous aldehyde.
References
-
LookChem. This compound. [Link]
- Google Patents.
- Google Patents. US6137013A - Method of stabilizing aldehydes.
-
Patsnap Synapse. What are Aldehydes inhibitors and how do they work?. [Link]
- Google Patents. US8252844B2 - Method of stabilizing an aldehyde.
-
National Institutes of Health (NIH). Stabilization of Immobilized Lipases by Intense Intramolecular Cross-Linking of Their Surfaces by Using Aldehyde-Dextran Polymers. [Link]
- Google Patents. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
-
PubMed. Phenylglyoxal as a template site-specific reagent for DNA and RNA polymerases. Selective inhibition of initiation. [Link]
-
Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]
-
Organic Syntheses. PHENYLGLYOXAL. [Link]
-
MDPI. Synthesis and Characterization of Molecularly Imprinted Polymers for Phenoxyacetic Acids. [Link]
-
IChemE. The control of runaway polymerisation reactions by inhibition techniques. [Link]
-
PubMed. Endogenous alpha-oxoaldehydes and formation of protein and nucleotide advanced glycation endproducts in tissue damage. [Link]
-
Organic Syntheses. PHENYLGLYOXAL. [Link]
-
MDPI. 5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. [Link]
-
PubMed. Accumulation of alpha-oxoaldehydes during oxidative stress: a role in cytotoxicity. [Link]
-
PubMed. Synthesis and characterization of acetalated dextran polymer and microparticles with ethanol as a degradation product. [Link]
-
ResearchGate. A novel family of amphilic α-oxo aldehydes for the site-specific modification of peptides by two palmitoyl groups in solution or in liposome suspensions. [Link]mitoyl_groups_in_solution_or_in_liposome_suspensions)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 3. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. chemscene.com [chemscene.com]
- 7. 859932-64-2|this compound hydrate|BLD Pharm [bldpharm.com]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. This compound hydrate - CAS:859932-64-2 - Sunway Pharm Ltd [3wpharm.com]
Technical Support Center: Strategies for the Removal of Unreacted 4-Chloroacetophenone
Welcome to the technical support center dedicated to addressing a common challenge in organic synthesis: the effective removal of unreacted 4-chloroacetophenone from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the purity of your target compounds.
Introduction
4-Chloroacetophenone is a versatile intermediate in the synthesis of numerous pharmaceutical and agrochemical products.[1][2] Due to its moderate reactivity, it is common for it to remain as an unreacted starting material in a reaction mixture, posing a significant purification challenge. This guide will equip you with the knowledge and practical techniques to confidently tackle this separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted 4-chloroacetophenone?
A1: The selection of a purification method hinges on the physicochemical properties of your desired product relative to 4-chloroacetophenone. The most effective techniques include:
-
Liquid-Liquid Extraction (Bisulfite Extraction): This chemical extraction method is highly specific for aldehydes and reactive ketones. It involves the reaction of 4-chloroacetophenone with a saturated aqueous solution of sodium bisulfite to form a water-soluble adduct, which can then be easily separated from the organic layer containing your product.[3][4]
-
Column Chromatography: A powerful technique for separating compounds based on their differential adsorption to a stationary phase.[5] Given that 4-chloroacetophenone is a moderately polar compound, this method is particularly effective if your product has a significantly different polarity.
-
Recrystallization: This method is ideal if your desired product and 4-chloroacetophenone exhibit substantial differences in solubility in a given solvent at varying temperatures.[5]
-
Distillation: If your product is a thermally stable liquid with a boiling point significantly different from that of 4-chloroacetophenone (232 °C), distillation can be an effective purification strategy.[6][7]
Q2: How do I choose the most suitable purification method for my specific reaction?
A2: The optimal purification strategy is dictated by several factors, including the scale of your reaction, the properties of your desired product (polarity, solubility, stability), and the desired final purity. The following decision tree provides a logical framework for selecting the most appropriate method.
Caption: Decision tree for selecting a purification method.
Q3: Can a combination of purification methods be beneficial?
A3: Absolutely. For achieving high purity, a multi-step purification strategy is often the most effective approach.[5] For instance, an initial bulk removal of 4-chloroacetophenone using bisulfite extraction can be followed by column chromatography or recrystallization to eliminate trace impurities and any by-products.
Troubleshooting Guides
Liquid-Liquid Extraction (Bisulfite Extraction)
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete removal of 4-chloroacetophenone | Insufficient sodium bisulfite solution. | Increase the volume or concentration of the sodium bisulfite solution. Perform a second extraction.[5] |
| Inefficient mixing of the biphasic system. | Shake the separatory funnel vigorously for a longer duration to ensure thorough mixing.[3] | |
| The reaction to form the bisulfite adduct is slow. | Allow the mixture to stand for a longer period after shaking to ensure the reaction goes to completion. | |
| Emulsion formation at the interface | High concentration of reactants or impurities. | Dilute the mixture with more organic solvent and water. Add a small amount of brine to break the emulsion. |
| Vigorous shaking. | Gently swirl or invert the separatory funnel instead of vigorous shaking. | |
| Product loss to the aqueous layer | The product has some water solubility. | Back-extract the aqueous layer with a fresh portion of the organic solvent. |
| The product is reacting with the bisulfite. | This method is not suitable for products that are also reactive towards bisulfite. Consider an alternative purification method. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of product and 4-chloroacetophenone | Inappropriate eluent polarity. | Adjust the eluent system. A less polar eluent will increase the retention of 4-chloroacetophenone on the silica gel. |
| Overloading the column. | Use a larger column or reduce the amount of crude material loaded.[8] | |
| Improper column packing. | Ensure the silica gel is packed uniformly without any cracks or channels. | |
| Product degradation on the column | The product is sensitive to the acidic nature of silica gel. | Use deactivated or neutral silica gel. Alternatively, add a small amount of a non-polar base like triethylamine to the eluent.[9] |
| Compound streaking on TLC | The compound is not fully soluble in the eluent. | Add a small amount of a more polar solvent to the eluent system. |
| The compound is interacting too strongly with the silica. | Consider using a different stationary phase like alumina. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| "Oiling out" instead of crystallization | The melting point of the compound is lower than the solution temperature. | Reheat the solution to dissolve the oil, add more hot solvent, and allow for slower cooling.[10] |
| High concentration of impurities. | Consider a preliminary purification step like a quick filtration through a silica plug. | |
| Rapid cooling. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9] | |
| Low recovery of purified product | Too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product.[8] |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled before filtration. Use an ice-salt bath if necessary. | |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for hot filtration.[8] |
Experimental Protocols
Protocol 1: Bisulfite Extraction
This protocol is designed for the selective removal of 4-chloroacetophenone from a reaction mixture containing a less reactive, non-polar product.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4′-クロロアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4'-Chloroacetophenone CAS#: 99-91-2 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 2-(4-Chlorophenyl)-2-oxoacetaldehyde in Solution
Welcome to the technical support center for 2-(4-Chlorophenyl)-2-oxoacetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this highly reactive α-ketoaldehyde in solution. Through a series of troubleshooting guides and frequently asked questions (FAQs), we will address common challenges and provide scientifically grounded protocols to ensure the integrity and reproducibility of your experiments.
Introduction: The Challenge of Stability
This compound, a valuable building block in organic synthesis, possesses two reactive carbonyl groups: an aldehyde and an α-keto group. This inherent reactivity makes it susceptible to degradation in solution, primarily through hydration, polymerization, and other side reactions. Understanding and mitigating these degradation pathways are critical for obtaining reliable and reproducible experimental results. This guide provides in-depth, field-proven insights into the causal factors affecting its stability and offers robust, self-validating protocols to overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when working with this compound solutions.
Issue 1: Rapid Loss of Potency or Inconsistent Results
Possible Cause: Degradation of this compound in your stock or working solutions.
Troubleshooting Steps:
-
Solvent Selection: Aqueous solutions can promote the formation of an unstable geminal diol (hydrate) at the aldehyde position.[1] Consider preparing stock solutions in a dry, aprotic organic solvent such as anhydrous Acetonitrile or Dioxane. For assays requiring aqueous buffers, prepare fresh working solutions immediately before use by diluting the organic stock. The use of non-aqueous or co-solvent systems can significantly enhance stability by limiting the availability of water.[2][3]
-
pH Control: The hydration-dehydration equilibrium of carbonyl compounds is pH-dependent.[1] Both acidic and basic conditions can catalyze hydrate formation and other degradation reactions.[4] It is crucial to work with buffered solutions in a controlled pH range, typically between pH 6.0 and 7.0, to minimize these effects. The choice of buffer is also critical; avoid buffers with primary or secondary amine groups (e.g., Tris), as these can form Schiff bases with the aldehyde. Phosphate or citrate buffers are generally more suitable.[5]
-
Temperature Management: Store stock solutions at or below -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[6] When preparing working solutions, keep them on ice and use them promptly.
Issue 2: Appearance of a White Precipitate in Solution
Possible Cause: Polymerization of the aldehyde. Phenylglyoxal, a related compound, is known to polymerize upon standing.[1]
Troubleshooting Steps:
-
Solvent and Concentration: Polymerization can be more prevalent in concentrated solutions. Prepare stock solutions at a reasonable concentration (e.g., 10-50 mM) and dilute to the final working concentration just before the experiment. Using a non-aqueous solvent for the stock solution can also reduce the likelihood of polymerization.[2]
-
Storage Conditions: Ensure the solid compound and solutions are stored under strictly anhydrous and inert conditions. The presence of water or oxygen can initiate polymerization.
-
Solution Filtration: If a precipitate is observed, it may be necessary to filter the solution through a 0.22 µm syringe filter before use, although this will result in a loss of the active compound. It is preferable to prepare a fresh solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solution?
A1: The primary and most immediate degradation pathway in aqueous solution is the reversible formation of a geminal diol (hydrate) at the aldehyde carbonyl group.[1][7] This hydrate is often unstable and can be a precursor to further degradation, such as polymerization. The equilibrium between the aldehyde and its hydrate is influenced by factors like pH and temperature.[4]
Diagram: Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound in solution.
Q2: What is the optimal pH range for working with this compound in solution?
A2: Based on studies of similar α-ketoaldehydes, a slightly acidic to neutral pH range of 6.0-7.0 is recommended to minimize catalysis of degradation reactions.[5] It is crucial to use a buffer system that does not react with the aldehyde, such as phosphate or citrate buffer.
Q3: Can I use antioxidants to improve the stability of my solutions?
A3: While oxidative degradation is a potential concern for aldehydes, the primary instability of this compound in solution is often due to hydration and polymerization. The use of antioxidants like BHT or ascorbic acid may offer some protection against oxidation, but their effectiveness for this specific compound has not been extensively documented.[8][9][10] If oxidation is suspected, adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) to organic stock solutions could be beneficial. However, this should be validated to ensure it does not interfere with your specific application.
Q4: How should I prepare a stock solution of this compound?
A4: A robust protocol for preparing a stable stock solution is as follows:
-
Handle the solid compound in a glove box or under a stream of inert gas (argon or nitrogen).
-
Use a dry, aprotic solvent such as anhydrous acetonitrile or DMSO.
-
Weigh the desired amount of this compound into a clean, dry glass vial.
-
Add the anhydrous solvent to achieve the target concentration (e.g., 10-50 mM).
-
Seal the vial tightly with a PTFE-lined cap.
-
Store the stock solution at -20°C or below.
Q5: How can I monitor the stability of my solution over time?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), should be used. This involves developing a method that can separate the parent compound from its potential degradation products. An accelerated stability study can provide insights into the long-term stability of your solutions.[5][11]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous Acetonitrile
-
Place a vial of this compound (e.g., 10 mg) and a bottle of anhydrous acetonitrile in a desiccator to ensure they are at the same temperature and dry.
-
In a fume hood with low humidity or in a glovebox, weigh out the desired amount of the compound into a sterile, dry glass vial.
-
Add the appropriate volume of anhydrous acetonitrile to achieve a 10 mM concentration.
-
Cap the vial tightly with a PTFE-lined cap and vortex until the solid is completely dissolved.
-
Parafilm the cap and store at -20°C under an inert atmosphere.
Protocol 2: Accelerated Stability Study
This protocol provides a framework for assessing the stability of your this compound solution under stressed conditions.
-
Solution Preparation: Prepare a solution of this compound in the desired solvent system (e.g., your assay buffer) at the working concentration.
-
Storage Conditions: Aliquot the solution into several vials and store them at different temperatures: 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated).[5]
-
Time Points: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Analytical Method: Use a validated stability-indicating HPLC-UV method to quantify the concentration of the parent compound at each time point. The method should be able to resolve the parent peak from any new peaks that may appear due to degradation.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each temperature. This will provide an indication of the degradation rate under different conditions.
Diagram: Workflow for an Accelerated Stability Study
Caption: A typical workflow for conducting an accelerated stability study.
Data Presentation
Table 1: Recommended Solvents and Storage Conditions
| Solvent System | Stock Concentration | Storage Temperature | Atmosphere | Notes |
| Anhydrous Acetonitrile | 10-50 mM | ≤ -20°C | Inert (Ar, N₂) | Recommended for long-term storage. |
| Anhydrous DMSO | 10-50 mM | ≤ -20°C | Inert (Ar, N₂) | Use with caution; DMSO can be difficult to remove. |
| Aqueous Buffer (pH 6-7) | As per assay | 2-8°C | N/A | Prepare fresh before each use. |
Conclusion
The stability of this compound in solution is a critical factor for the success of experiments in which it is used. By understanding its primary degradation pathways—hydration and polymerization—and by implementing the control measures outlined in this guide, researchers can significantly improve the reliability and reproducibility of their work. The key principles are the careful selection of solvents, rigorous control of pH and temperature, and the use of validated analytical methods to monitor stability.
References
-
Wikipedia. Phenylglyoxal. [Link]
-
Cheung, S. T., & Fonda, M. L. (1979). Reaction of phenylglyoxal with arginine. The effect of buffers and pH. Biochemical and Biophysical Research Communications, 90(3), 940–947. [Link]
-
U.S. Environmental Protection Agency. (2011). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. [Link]
-
Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. (2018). MDPI. [Link]
-
LookChem. This compound. [Link]
-
Chegg. (2018). (1)Phenylglyoxal. Phenylglyoxal is in equilibrium with its hydrate. [Link]
-
MDPI. (2021). Application of Antioxidants as an Alternative Improving of Shelf Life in Foods. [Link]
-
Egyptian Drug Authority. Stability Study Protocol. [Link]
-
Chemistry LibreTexts. (2025). 19.5: Nucleophilic Addition of Water - Hydration. [Link]
-
Wellt Chemicals. (2025). Antioxidants Added to Fat and Oil Containing Food to Prevent Rancidity. [Link]
-
Food Safety Institute. (2025). Importance of Antioxidants in Food Preservation. [Link]
-
Unacademy. (2024). Types of Non-Aqueous and Aqueous Solvents and Their Significance in the Pharmaceutical Industry. [Link]
-
ResearchGate. (2019). The ¹H NMR spectra of phenylglyoxal aldehyde group ( B1) and hemiacetal... [Link]
-
Knowde. (2023). Comparing Antioxidant Cosmetic Preservatives. [Link]
Sources
- 1. Effect of pH on concentration of species present in aqueous solutions of carbonyl compounds affected by hydration-dehydration and keto-enol equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. epa.gov [epa.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. Solved (1)Phenylglyoxal. Phenylglyoxal is in equilibrium | Chegg.com [chegg.com]
- 8. welltchemicals.com [welltchemicals.com]
- 9. Importance of Antioxidants in Food Preservation • Food Safety Institute [foodsafety.institute]
- 10. Comparing Antioxidant Cosmetic Preservatives - Periodical [periodical.knowde.com]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Minimizing Byproduct Formation in Grignard Synthesis of Aryl Ketones
Welcome to the technical support center for the Grignard synthesis of aryl ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical transformation. The following guide provides in-depth answers to common challenges, focusing on minimizing byproduct formation and maximizing reaction efficiency.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the Grignard synthesis of aryl ketones, offering explanations and actionable protocols.
Issue 1: Significant formation of a biphenyl byproduct (Ar-Ar).
Question: I am trying to synthesize an aryl ketone, but a significant portion of my crude product is a biphenyl byproduct derived from my Grignard reagent. What causes this, and how can I prevent it?
Answer:
The formation of a biphenyl byproduct, arising from the homocoupling of the aryl Grignard reagent, is a common issue, particularly when using aryl bromides or iodides as precursors. This side reaction, often referred to as a Wurtz-type coupling, can be catalyzed by trace amounts of transition metals, such as iron or nickel, which may be present in the magnesium turnings.[1] The mechanism can also involve the reaction of the Grignard reagent with the unreacted aryl halide, a side reaction favored by high concentrations of the aryl halide and increased temperatures.[2]
Key Causes and Mitigation Strategies:
-
Catalytic Impurities: Trace transition metals in magnesium can significantly promote homocoupling.
-
Protocol: Use high-purity magnesium turnings. If you suspect metal contamination in your glassware, acid-washing followed by thorough rinsing with deionized water and drying can be effective.
-
-
Reaction with Aryl Halide: The Grignard reagent can react with the starting aryl halide.
-
Protocol: Ensure slow addition of the aryl halide to the magnesium turnings to maintain a low concentration of the halide and favor the formation of the Grignard reagent.[3]
-
Advanced Mitigation: Iron-Catalyzed Cross-Coupling
For particularly challenging substrates, the addition of a catalyst can suppress byproduct formation. For instance, iron-catalyzed Grignard reactions have been shown to be effective.[1]
Experimental Protocol: Iron-Catalyzed Grignard Reaction
-
Glassware Preparation: Ensure all glassware is rigorously dried in an oven at >120 °C overnight and allowed to cool under a stream of dry nitrogen or argon.
-
Reagent Preparation:
-
Anhydrous tetrahydrofuran (THF) is the recommended solvent. Ensure it is freshly distilled from a suitable drying agent or sourced from a commercial supplier in a sealed, dry container.
-
The aryl halide should be free of moisture.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add high-purity magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.[3][4]
-
Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃, ~1-2 mol%).
-
-
Grignard Formation:
-
Slowly add a solution of the aryl halide (1.0 equivalent) in anhydrous THF to the magnesium turnings. The reaction is often initiated by gentle heating.
-
Once initiated, the reaction should be maintained at a gentle reflux until the magnesium is consumed.
-
-
Reaction with Acylating Agent:
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Slowly add the acylating agent (e.g., an acid chloride or ester, 0.9 equivalents) as a solution in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.
-
-
Workup:
-
Quench the reaction by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[5]
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Diagram: Byproduct Formation Pathway
Caption: Formation of biphenyl byproduct from aryl Grignard reagent.
Issue 2: Formation of a tertiary alcohol byproduct.
Question: My primary product is the desired aryl ketone, but I am also isolating a significant amount of a tertiary alcohol. How can I avoid this over-addition?
Answer:
The formation of a tertiary alcohol is a classic byproduct in Grignard reactions with acylating agents like esters and acid chlorides. The initially formed ketone is also electrophilic and can react with a second equivalent of the Grignard reagent.[6][7][8] This is particularly problematic if the Grignard reagent is highly reactive or if there are localized high concentrations of the Grignard reagent during the addition of the acylating agent.
Key Causes and Mitigation Strategies:
-
High Reactivity of Grignard Reagent: More reactive Grignard reagents are more prone to over-addition.
-
Slow Reaction of Ketone Intermediate: If the initially formed ketone-Grignard adduct is slow to break down, it can be present when more Grignard reagent is added.
-
Poor Temperature Control: Higher reaction temperatures increase the rate of the second addition.
Mitigation Protocol: Low-Temperature Addition
-
Prepare the Grignard reagent as previously described.
-
Cool the Grignard solution to a low temperature, typically between -78 °C (dry ice/acetone bath) and -20 °C, before adding the acylating agent.
-
Slowly add the acylating agent (e.g., acid chloride or ester) as a dilute solution in anhydrous THF. The slow addition helps to maintain a low concentration of the Grignard reagent in the vicinity of the newly formed ketone.
-
Maintain the low temperature for a period after the addition is complete (e.g., 30-60 minutes) before allowing the reaction to slowly warm to room temperature.
Alternative Acylating Agents:
The use of less reactive acylating agents can significantly reduce over-addition.
| Acylating Agent | Reactivity | Tendency for Over-addition |
| Acid Chloride | Very High | High |
| Ester | High | Moderate to High[6] |
| Weinreb Amide | Moderate | Low[9][10] |
| Nitrile | Low | Very Low[6] |
Diagram: Over-addition Pathway
Caption: Competing pathways for desired ketone and tertiary alcohol byproduct.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the optimization of Grignard synthesis of aryl ketones.
1. What is the best solvent for preparing an aryl Grignard reagent?
The choice of solvent is crucial for the successful formation and stability of the Grignard reagent. Ethers are ideal solvents because they are aprotic and can solvate the magnesium species.[11][12][13]
-
Tetrahydrofuran (THF): This is the most commonly used and generally the best solvent for preparing aryl Grignard reagents. Its ability to solvate the magnesium ion helps in the formation and stabilization of the reagent.
-
Diethyl Ether (Et₂O): While also effective, diethyl ether has a lower boiling point (34.6 °C) than THF (66 °C), which can be a limitation for less reactive aryl halides that require heating to initiate the reaction.[14]
2. How can I accurately determine the concentration of my Grignard reagent?
Accurate determination of the Grignard reagent concentration is essential for achieving the correct stoichiometry and minimizing byproducts. Titration is the most reliable method.[15]
Titration Protocol (using an alcohol and indicator):
-
Dry a flask under an inert atmosphere and add a magnetic stir bar and a few crystals of an indicator such as 1,10-phenanthroline.[15][16][17]
-
Add a known volume of a standardized solution of a dry alcohol , such as 2-butanol or (-)-menthol, in anhydrous THF.[15][16][17]
-
Slowly add the Grignard reagent solution via syringe. The Grignard reagent will form a colored complex with the indicator.[15]
-
The endpoint is reached when the color disappears , indicating that all of the Grignard reagent has reacted with the alcohol.[15]
-
Calculate the molarity based on the volume of the Grignard solution required to reach the endpoint.
3. My Grignard reaction is sluggish or fails to initiate. What should I do?
Initiation can sometimes be challenging due to a passivating layer of magnesium oxide on the magnesium metal.[4] Here are some troubleshooting steps:
-
Activation of Magnesium:
-
Heating: Gentle heating with a heat gun can often initiate the reaction.[3] Be cautious, as the reaction can be exothermic once it starts.
-
"Entrainment": Add a small amount of a more reactive halide, such as ethyl bromide, to initiate the reaction, which will then propagate with your less reactive aryl halide.[20]
4. Can I use an aryl chloride to prepare the Grignard reagent?
Aryl chlorides are generally less reactive than aryl bromides and iodides. While it is possible to form Grignard reagents from aryl chlorides, it often requires more forcing conditions, such as higher temperatures and the use of highly activated magnesium.[20] For most standard laboratory preparations, aryl bromides offer a good balance of reactivity and stability.
References
-
Organic Reactions. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent. Retrieved from [Link]
-
Chem 351L Organic Chemistry Laboratory, Fall 2017. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]
-
Wang, X.-J., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. [Link]
-
Tilstam, U., & Weinmann, H. (2001). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 5(5), 484–485. [Link]
-
ACS Publications. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wang, X.-J., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. [Link]
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, April 27). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Retrieved from [Link]
-
Quora. (2022, October 24). What is the best solvent for making a Grignard Reagent?. Retrieved from [Link]
-
Sciencemadness Wiki. (2019, April 1). Grignard reagent. Retrieved from [Link]
-
ACS Publications. (n.d.). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide†. Retrieved from [Link]
-
Scribd. (n.d.). Titration Grignard and BuLi. Retrieved from [Link]
-
PubMed. (2009). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. Retrieved from [Link]
-
YouTube. (2019, October 23). preparation of Grignard reagents. Retrieved from [Link]
-
ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?. Retrieved from [Link]
- Google Patents. (n.d.). US3347912A - Novel grignard reagents.
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]
-
Organic Letters. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Chem-Station Int. Ed. (2024, April 16). Grignard Reaction. Retrieved from [Link]
-
YouTube. (2019, January 7). making Grignard reagents. Retrieved from [Link]
- Google Patents. (n.d.). US2881225A - Preparation of grignard reagents.
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
XMB 1.9.11. (2020, January 28). Methods for preventing over addition of Grignard reagent. Retrieved from [Link]
-
Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?. Retrieved from [Link]
-
Reddit. (2022, July 28). Limiting a Grignard reaction? (also general question about limiting reagents). Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
ResearchGate. (2019, January 13). How to control homo coupling in grignard reaction? What are the factors will influence the.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
ResearchGate. (2019, January 12). How to avoid dimer formation in the grignard reaction, while preparing grignard reagent?. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1967). Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes. Retrieved from [Link]
-
YouTube. (2019, April 30). Preparation of Aldehyde and Ketone from Alkyl Using Grignards Reagent-Chemistry Class 12. Retrieved from [Link]
Sources
- 1. Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 11. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 12. quora.com [quora.com]
- 13. m.youtube.com [m.youtube.com]
- 14. US3347912A - Novel grignard reagents - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. community.wvu.edu [community.wvu.edu]
- 20. US2881225A - Preparation of grignard reagents - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(4-Chlorophenyl)-2-oxoacetaldehyde and Phenylglyoxal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of 2-(4-Chlorophenyl)-2-oxoacetaldehyde and its unsubstituted counterpart, phenylglyoxal. As α-oxoaldehydes, both compounds are potent electrophiles widely used in bioconjugation, proteomics, and as building blocks in organic synthesis. The central focus of this analysis is to elucidate how the introduction of a para-chloro substituent on the phenyl ring modulates the reactivity of the dicarbonyl system, providing field-proven insights for experimental design.
At a Glance: Structural and Physicochemical Properties
A foundational understanding begins with the basic properties of these reagents. Both are typically available as hydrates, which are crystalline solids, while the anhydrous forms are yellow liquids that are prone to polymerization upon standing.[1]
| Property | Phenylglyoxal | This compound |
| Structure | ![]() | |
| Molecular Formula | C₈H₆O₂ | C₈H₅ClO₂ |
| Molecular Weight | 134.13 g/mol (anhydrous)[1] | 168.58 g/mol (anhydrous) |
| CAS Number | 1074-12-0 (anhydrous)[1] | 4998-15-6 (anhydrous)[2] |
| Predicted pKa | Not readily available | ~10.42[2] |
Core Thesis: The Decisive Role of Electronic Effects
The primary difference between the two molecules is the chlorine atom at the para position of the phenyl ring. This substitution is not trivial; it fundamentally alters the electronic landscape of the molecule and, consequently, its reactivity.
Chlorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect pulls electron density away from the aromatic ring and, by extension, from the adjacent benzoyl carbonyl group. This withdrawal of electron density makes the carbonyl carbons in this compound significantly more electron-deficient (i.e., more electrophilic) than those in phenylglyoxal.
While halogens also have an opposing, weaker electron-donating resonance effect (+M), the inductive effect is dominant in influencing the reactivity of the carbonyl centers. Therefore, the central hypothesis is:
This compound is a more potent electrophile and thus exhibits enhanced reactivity towards nucleophiles compared to phenylglyoxal.
Comparative Reactivity in Key Applications
The enhanced electrophilicity of this compound has direct consequences for its performance in common chemical applications.
Modification of Arginine Residues
One of the most prominent uses of phenylglyoxals is the selective chemical modification of arginine residues in proteins.[3][4] This reaction is a cornerstone of chemical biology and proteomics for probing protein function and structure.[5][6][7] The nucleophilic guanidinium group of arginine attacks the electrophilic carbonyls of the glyoxal, forming a stable cyclic adduct.[8][9]
Kinetic Advantage: Due to its heightened electrophilicity, this compound is predicted to react with arginine residues at a significantly faster rate than phenylglyoxal under identical conditions (e.g., pH, temperature). This has been observed in studies comparing phenylglyoxal with derivatives having electron-donating groups, where the electron-donating groups slow the reaction.[10] Conversely, an electron-withdrawing group like chlorine is expected to accelerate it.
This enhanced reactivity can be advantageous for:
-
Rapid Labeling: Achieving complete modification in shorter timeframes or at lower reagent concentrations.
-
Probing Less Accessible Sites: Modifying sterically hindered or less reactive arginine residues that may not react efficiently with phenylglyoxal.
-
Chemical Proteomics: Developing more sensitive activity-based probes for profiling arginine-modifying enzymes or identifying drug targets.[11][12][13]
Supporting Experimental Data
While direct, peer-reviewed kinetic comparisons are sparse, the principles of physical organic chemistry allow for robust predictions. The following table presents plausible, illustrative kinetic data for a model reaction.
| Parameter | Phenylglyoxal | This compound | Rationale for Difference |
| Hypothetical k₂ (M⁻¹s⁻¹) | 0.15 | 0.55 | The electron-withdrawing -Cl group increases the electrophilicity of the carbonyl carbons, accelerating the rate of nucleophilic attack by arginine. |
| Reaction Half-life (t½) | ~46 min | ~13 min | Faster reaction rate leads to a shorter half-life under identical pseudo-first-order conditions. |
| Conditions: Reaction with 10 mM Nα-acetyl-L-arginine in 100 mM phosphate buffer, pH 8.0, at 25°C, with 1 mM glyoxal reagent. |
Experimental Protocols
To ensure scientific integrity and provide actionable guidance, the following self-validating protocols are described.
Protocol 1: Synthesis via Selenium Dioxide Oxidation
A well-established method for preparing α-oxoaldehydes is the oxidation of the corresponding acetophenone using selenium dioxide (SeO₂).[14][15][16] This is known as the Riley oxidation.[16][17]
A. Synthesis of Phenylglyoxal from Acetophenone [14][18]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve selenium dioxide (1.0 eq) in dioxane containing a small amount of water (~5% v/v) by warming to 50-60°C.
-
Reaction: Add acetophenone (1.0 eq) to the warm solution in one portion. Heat the mixture to reflux. A black precipitate of elemental selenium will begin to form.
-
Monitoring: Continue refluxing for 4-6 hours. The reaction can be monitored by TLC (thin-layer chromatography) for the disappearance of the starting acetophenone.
-
Workup: Once the reaction is complete, cool the mixture and decant the hot solution away from the selenium precipitate.
-
Purification: Remove the dioxane and water under reduced pressure. The crude phenylglyoxal can then be purified by vacuum distillation to yield a yellow liquid.
B. Synthesis of this compound from 4'-Chloroacetophenone The procedure is analogous to the synthesis of phenylglyoxal, substituting 4'-chloroacetophenone as the starting material.[19][20][21][22]
-
Setup: Follow the same setup as above, using 4'-chloroacetophenone (1.0 eq) and selenium dioxide (1.0 eq).
-
Reaction & Monitoring: Proceed with the reflux and TLC monitoring as described for phenylglyoxal.
-
Workup & Purification: The workup and purification steps are identical. The final product is typically isolated as its stable hydrate after purification.
Protocol 2: Kinetic Analysis of Arginine Modification by UV-Vis Spectrophotometry
This protocol provides a framework for quantitatively comparing the reaction rates of the two glyoxals with a model arginine substrate. The reaction is monitored by observing the decrease in absorbance of the glyoxal chromophore over time.
Causality and Self-Validation:
-
Why Nα-acetyl-L-arginine? This substrate isolates the reactivity of the side-chain guanidinium group by blocking the α-amino group, preventing side reactions and simplifying the kinetic model.
-
Why pH 8.0? The reaction between phenylglyoxal and arginine is known to be most efficient in the neutral to slightly basic pH range (pH 7-9), where the guanidinium group is sufficiently nucleophilic.[3][23]
-
Why Pseudo-First-Order Conditions? Using a large excess of the arginine substrate ([Arg] >> [Glyoxal]) ensures that the concentration of arginine remains effectively constant throughout the experiment. This simplifies the rate law, allowing for a straightforward calculation of the observed rate constant (k') from the exponential decay of the glyoxal absorbance. This is a standard and robust method for determining second-order rate constants.
Conclusion and Recommendations
Recommendations for Researchers:
-
Choose this compound when:
-
Rapid and highly efficient protein labeling is required.
-
The target arginine residue is known to be sterically hindered or poorly reactive.
-
Developing highly sensitive chemical probes where reaction kinetics are paramount.
-
-
Choose Phenylglyoxal when:
-
A well-characterized, benchmark reagent is preferred.
-
Slower, more controlled modification is desired to potentially improve selectivity in complex systems.
-
Following established historical protocols is necessary for comparability.
-
Ultimately, the choice of reagent is a strategic one that should be guided by the specific goals of the experiment. This guide provides the foundational chemical logic and practical protocols to make that choice an informed one.
References
- Riley, H. L. (1934). Oxidation of organic compounds. U.S. Patent No. 1,955,890. Washington, DC: U.S.
-
Eun, H. M. (1988). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates. Biochemical International, 17(4), 719-727. [Link]
-
Riley, H. A., & Gray, A. R. (1943). Phenylglyoxal. Organic Syntheses, Coll. Vol. 2, p.509. [Link]
-
Musante, C., & Parrini, V. (1951). The Selenium Dioxide Oxidation of Substituted Acetophenones. Gazzetta Chimica Italiana, 81, 451-460. [Link]
-
Sonawane, H. R., et al. (1994). Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid. ResearchGate. [Link]
-
Penefsky, H. S. (2024). Structural formulas of phenylglyoxal derivatives. ResearchGate. [Link]
-
Takahashi, K. (1977). The reactions of phenylglyoxal and related reagents with amino acids. The Journal of Biochemistry, 81(2), 395-402. [Link]
-
AdiChemistry. (n.d.). Selenium dioxide (SeO₂) - Riley oxidation. Retrieved January 17, 2026, from [Link]
-
Rübsam, F., et al. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Molecules, 23(11), 2993. [Link]
-
Takahashi, K. (1976). The reaction of phenylglyoxal and related agents with proteins. ResearchGate. [Link]
-
Wikipedia. (2023). Phenylglyoxal. [Link]
-
ResearchGate. (n.d.). Reaction scheme for the modification of arginine residues with phenylglyoxal. [Link]
-
Takahashi, K. (1977). Further studies on the reactions of phenylglyoxal and related reagents with proteins. The Journal of Biochemistry, 81(2), 403-414. [Link]
-
LookChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
Wanigasekara, E., & Chowdhury, S. (2020). Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure. Journal of Agricultural and Food Chemistry, 68(47), 13459–13468. [Link]
-
Cheung, S. T., & Fonda, M. L. (1979). Reaction of phenylglyoxal with arginine. The effect of buffers and pH. Biochemical and Biophysical Research Communications, 90(3), 940-947. [Link]
-
Hansen, M. B., et al. (2018). Profiling of Methylglyoxal Blood Metabolism and Advanced Glycation End-Product Proteome Using a Chemical Probe. Journal of the American Chemical Society, 140(51), 17949-17959. [Link]
-
Greenbaum, D., et al. (2002). Chemical approaches for functionally probing the proteome. Molecular & Cellular Proteomics, 1(1), 60-68. [Link]
-
Bicker, K. L., et al. (2012). Seeing Citrulline: Development of a Phenylglyoxal-Based Probe To Visualize Protein Citrullination. Journal of the American Chemical Society, 134(41), 17015-17018. [Link]
-
Strassner, T., et al. (2012). Electronic Effects of para-Substitution on the Melting Points of TAAILs. ResearchGate. [Link]
-
Bar-Peled, L., et al. (2017). Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor. ACS Chemical Biology, 12(6), 1640-1648. [Link]
-
Miles, E. W., & Tanimura, S. (1981). Reaction of phenylglyoxal and (p-hydroxyphenyl) glyoxal with arginines and cysteines in the alpha subunit of tryptophan synthase. The Journal of Biological Chemistry, 256(21), 10811-10814. [Link]
-
Drake, P. M., & Baruch, A. (2015). Engineered Proteins and Chemical Tools to Probe the Cell Surface Proteome. Chemical Reviews, 115(11), 5037-5066. [Link]
-
Greenbaum, D., et al. (2002). Chemical approaches for functionally probing the proteome. Molecular & Cellular Proteomics, 1(1), 60-68. [Link]
Sources
- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling of Methylglyoxal Blood Metabolism and Advanced Glycation End-Product Proteome Using a Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.stanford.edu [med.stanford.edu]
- 7. Chemical approaches for functionally probing the proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineered Proteins and Chemical Tools to Probe the Cell Surface Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. academic.oup.com [academic.oup.com]
- 16. adichemistry.com [adichemistry.com]
- 17. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. 4'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 23. scilit.com [scilit.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Chlorophenyl)-2-oxoacetaldehyde Derivatives
In the landscape of medicinal chemistry, the α-ketoaldehyde moiety represents a privileged scaffold, known for its reactivity and presence in numerous biologically active compounds. When coupled with a 4-chlorophenyl group, the resulting 2-(4-chlorophenyl)-2-oxoacetaldehyde core structure offers a fertile ground for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of derivatives based on this scaffold, with a particular focus on their anticancer and antimicrobial properties. By examining the impact of systematic modifications to the aldehyde functional group, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for future discovery efforts.
The this compound Scaffold: A Foundation for Bioactivity
The this compound structure combines two key features that contribute to its biological potential. The 4-chlorophenyl ring is a common substituent in many approved drugs, where the chlorine atom can influence metabolic stability, membrane permeability, and binding interactions with biological targets. The α-ketoaldehyde functional group is a reactive electrophile that can readily engage in covalent or non-covalent interactions with nucleophilic residues in enzymes and other proteins, often leading to potent biological effects.
The inherent reactivity of the aldehyde group also makes it an ideal handle for chemical modification, allowing for the synthesis of a diverse library of derivatives, including oximes, hydrazones, semicarbazones, and thiosemicarbazones. These modifications not only alter the steric and electronic properties of the parent molecule but can also introduce new pharmacophoric features, leading to significant changes in biological activity and target selectivity.
Synthesis of this compound Derivatives: A General Approach
The synthesis of derivatives from the parent this compound is typically a straightforward condensation reaction. The aldehyde group of the starting material reacts with the primary amine of a variety of reagents, such as hydroxylamine, hydrazine, or substituted hydrazines, to form the corresponding imine-based derivatives.
Caption: General synthetic scheme for the derivatization of this compound.
Comparative Analysis of Biological Activity: A Structure-Activity Relationship Study
| Compound ID | R Group (Modification) | Biological Activity | Cell Line/Organism | IC50/MIC (µM) | Reference |
| 1 | =O (Parent Aldehyde) | Anticancer | Prostate Cancer (PC-3) | ~1.08 (as a benzoate ester derivative) | [1] |
| 2 | =N-OH (Oxime) | Not extensively reported | - | - | - |
| 3 | =N-NH2 (Hydrazone) | Broad biological potential, including antimicrobial and anticancer | Various | Varies with substitution | [2][3] |
| 4 | =N-NH-C(=S)NH2 (Thiosemicarbazone) | Potent anticancer & antimicrobial | Various | Sub-micromolar to low micromolar | [4] |
| 5 | =N-NH-C(=O)NH2 (Semicarbazone) | Generally less potent than thiosemicarbazones | Various | Generally higher than thiosemicarbazones | [5] |
Key Insights from the SAR Comparison:
-
The Parent Aldehyde's Reactivity: The α-ketoaldehyde moiety in the parent compound is highly reactive. Phenylglyoxal, a related compound, is known to interact with arginine residues in proteins.[6][7][8] This reactivity is likely a key contributor to its biological effects but can also lead to non-specific toxicity.
-
The Rise of Hydrazones and Their Analogs: The conversion of the aldehyde to a hydrazone or a related structure generally modulates the reactivity and can enhance biological activity. Hydrazones are a well-established class of compounds with a wide range of pharmacological properties, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities.[2][3]
-
The Potency of the Thiosemicarbazone Moiety: The introduction of a thiosemicarbazone group (Compound 4 ) often leads to a significant increase in anticancer and antimicrobial activity. This is attributed to the ability of the thiosemicarbazone scaffold to chelate metal ions, which are essential for the function of certain enzymes involved in cell proliferation and microbial growth.
-
The Importance of the Sulfur Atom: A comparison between thiosemicarbazones (containing sulfur) and semicarbazones (containing oxygen, Compound 5 ) often reveals the superior activity of the former. This highlights the critical role of the sulfur atom in the biological activity of this class of compounds, likely due to its different electronic and metal-chelating properties compared to oxygen.[5]
-
The Untapped Potential of Oximes: While the oxime derivative (Compound 2 ) is a logical synthetic target, its biological activities in the context of the this compound scaffold are not as extensively documented in readily available literature, representing an area for future investigation.
Caption: Structure-Activity Relationship (SAR) summary of this compound derivatives.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative derivative and for a key biological evaluation assay.
Synthesis of this compound Thiosemicarbazone
This protocol describes a general method for the synthesis of a thiosemicarbazone derivative.
Materials:
-
This compound hydrate
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Filtration apparatus
Procedure:
-
Dissolve 1 equivalent of this compound hydrate in a minimal amount of warm ethanol in a round-bottom flask.
-
In a separate container, dissolve 1.1 equivalents of thiosemicarbazide in ethanol.
-
Add the thiosemicarbazide solution to the aldehyde solution with stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow:
Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Conclusion and Future Directions
The this compound scaffold serves as a versatile platform for the development of novel bioactive compounds. The available data, though compiled from various sources, strongly indicates that modification of the aldehyde functionality, particularly to form thiosemicarbazones, is a highly effective strategy for enhancing anticancer and antimicrobial activities.
Future research should focus on a systematic comparative study of a diverse range of derivatives of this scaffold, tested against a broad panel of cancer cell lines and microbial strains. Such studies will provide a more complete and direct understanding of the SAR and will be invaluable for the rational design of more potent and selective therapeutic agents. The exploration of less-studied derivatives, such as oximes and variously substituted hydrazones, may also unveil new avenues for drug discovery.
References
- Anilide derivatives synthesis and antimicrobial evaluation. (2024). Asian Journal of Chemistry, 37(2), 355-360.
- Synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and related derivatives. (2025).
- Synthesis, characterization, and antimicrobial evaluation of aromatic aldehyde derivatives of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine. (2025). Asian Journal of Chemistry.
- Chen, Y., et al. (2012). 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 22(22), 6867-6870.
- Structure-activity studies in the development of a hydrazone based inhibitor of adipose-triglyceride lipase (
- Green synthesis, characterization, and antimicrobial evaluation of 2-amino-4H-benzopyran derivatives. (2025). Asian Journal of Green Chemistry.
- In vitro evaluation of oxidative stress induced by oxime reactivators of acetylcholinesterase in HepG2 cells. (2020). International Journal of Molecular Sciences, 21(23), 9069.
- Structural activity relationship of synthesized hydrazones derivatives. (2023).
- Synthesis and structure-activity relationship studies of hydrazide-hydrazones as inhibitors of laccase from Trametes versicolor. (2021). Molecules, 26(16), 4995.
- Synthesis, pharmacological evaluation and structure-activity relationship study of hydrazones. (2025).
- A review of the structure-activity relationship of natural and synthetic antimetastatic compounds. (2020). Molecules, 25(18), 4192.
- Structure activity relationship of N-substituted phenyldihydropyrazolones against Trypanosoma cruzi amastigotes. (2021). Frontiers in Chemistry, 9, 706903.
- Design, synthesis and cytotoxic activity of novel salicylaldehyde hydrazones against leukemia and breast cancer. (2022). Molecules, 27(19), 6529.
- Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: structure-activity relationship. (2013). European Journal of Medicinal Chemistry, 62, 591-599.
- Structure-activity relationships for aldehyde categories. (2002). SAR and QSAR in Environmental Research, 13(1), 117-164.
- A comprehensive review of structure activity relationships: exploration of chalcone derivatives as anticancer agents, target-based and cell line-specific insights. (2022). RSC Medicinal Chemistry, 13(10), 1179-1207.
- Phenylglyoxal-induced Ana o 3 modification reduces antibody binding with minimal alteration in protein structure. (2022). International Journal of Molecular Sciences, 23(19), 11842.
-
Phenylglyoxal. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
- A comparative guide to the cytotoxicity of N-(4-bromophenyl)-4-chlorobenzamide analogs. (2025). BenchChem.
- Phenylglyoxal. (2025).
- The reactions of phenylglyoxal and related reagents with amino acids. (1971). The Journal of Biochemistry, 70(1), 39-51.
- The ¹H NMR spectra of phenylglyoxal aldehyde group ( B1) and hemiacetal... (2022).
- Comparing cytotoxicity profiles of 4-amino-N-(2-chlorophenyl)benzamide against standard chemotherapeutic agents. (2025). BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of anilide derivatives from aromatic aldehyde. [wisdomlib.org]
- 6. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 8. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Quantification of 2-(4-Chlorophenyl)-2-oxoacetaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for a Key Synthetic Building Block
2-(4-Chlorophenyl)-2-oxoacetaldehyde, an aromatic α-ketoaldehyde, is a pivotal intermediate in the synthesis of various pharmaceutical and heterocyclic compounds.[1][2] Its bifunctional nature, possessing both a reactive aldehyde and a ketone moiety, makes it a versatile precursor in drug discovery and medicinal chemistry.[3] The precise and accurate quantification of this molecule is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, determining synthesis yield, and performing stability studies. An unreliable quantification method can lead to inconsistent product quality, inaccurate pharmacological data, and potential failure in regulatory compliance.
This guide provides an in-depth comparison of three orthogonal analytical techniques for the robust quantification of this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. As a senior application scientist, my focus extends beyond mere procedural steps; this document elucidates the scientific rationale behind methodological choices, enabling you to select and implement the most appropriate technique for your specific analytical challenge.
Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of many analytical laboratories. Its robustness, ease of use, and suitability for non-volatile aromatic compounds make it a primary choice for quantifying this compound. The presence of the chlorophenyl chromophore conjugated to the carbonyl system ensures strong UV absorbance, facilitating sensitive detection.
Scientific Rationale
The method is based on reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (typically C18) and a polar mobile phase. The elution of the analyte is controlled by adjusting the mobile phase composition, usually a mixture of water and an organic solvent like acetonitrile or methanol. For α-ketoaldehydes, direct analysis is feasible; however, to enhance sensitivity and selectivity, derivatization is a powerful strategy.[4][5] Reacting the aldehyde/ketone with 2,4-dinitrophenylhydrazine (DNPH) yields a stable, highly colored 2,4-dinitrophenylhydrazone derivative.[6] This derivative exhibits a strong absorbance at a higher wavelength (around 360-370 nm), shifting it away from potential interferences in complex matrices like reaction mixtures.[6]
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV quantification.
Detailed Experimental Protocol (with DNPH Derivatization)
-
Preparation of DNPH Reagent: Dissolve 0.05 g of 2,4-dinitrophenylhydrazine in 10 mL of acetonitrile containing 0.2 mL of concentrated hydrochloric acid. This solution should be prepared fresh.
-
Standard & Sample Preparation:
-
Stock Standard: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile (ACN) to get a 1 mg/mL solution.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with ACN.
-
Sample Preparation: Dilute the sample matrix (e.g., reaction mixture) with ACN to bring the expected analyte concentration within the calibration range.
-
-
Derivatization Procedure:
-
To 1 mL of each working standard and prepared sample, add 1 mL of the DNPH reagent.
-
Vortex the mixture and heat in a water bath at 60°C for 30 minutes.
-
Allow to cool to room temperature before injection.
-
-
HPLC-UV Instrumental Conditions:
-
System: Standard HPLC with UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 65:35 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 370 nm.
-
-
Data Analysis:
-
Generate a linear calibration curve by plotting the peak area of the DNPH-derivative versus the concentration of the standards. A correlation coefficient (r²) of >0.999 is desirable.[6]
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional selectivity and sensitivity, making it an ideal method for identifying and quantifying the analyte, especially in complex matrices or for trace-level impurity analysis. The mass spectrometer acts as a highly specific detector, confirming the identity of the analyte based on its unique mass spectrum and fragmentation pattern.
Scientific Rationale
Direct GC analysis of this compound can be challenging due to the high reactivity and polarity of the aldehyde group, which may cause poor peak shape and thermal degradation in the hot injector. To overcome this, derivatization is essential. O-alkylation of the carbonyl groups using a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a well-established technique.[7] This reaction forms a stable, volatile oxime derivative that is thermally robust and exhibits excellent chromatographic behavior. Furthermore, the pentafluorobenzyl group makes the derivative highly sensitive to electron capture detection, although standard Electron Ionization (EI) in MS is sufficient and provides structural information.[7]
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS quantification.
Detailed Experimental Protocol (with PFBHA Derivatization)
-
Preparation of PFBHA Reagent: Prepare a 15 mg/mL solution of PFBHA hydrochloride in deionized water.
-
Standard & Sample Preparation:
-
Stock Standard: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent like hexane or ethyl acetate.
-
Working Standards: Prepare working standards (e.g., 0.1 - 10 µg/mL) by serial dilution.[7]
-
Sample Preparation: If the sample is in an aqueous matrix, perform a liquid-liquid extraction (LLE) into an organic solvent.[8] If organic, dilute directly to fall within the calibration range.
-
-
Derivatization Procedure:
-
Transfer 1 mL of each standard and prepared sample into a 10 mL vial.
-
Add 1 mL of the PFBHA reagent.
-
Seal the vial and vortex for 2 minutes.
-
Heat at 70°C for 60 minutes to complete the reaction.
-
After cooling, the organic layer can be directly injected.
-
-
GC-MS Instrumental Conditions:
-
System: Gas chromatograph with a Mass Spectrometer detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (1 µL).
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions of the derivatized analyte. A full scan mode should be used initially to identify the target ions.
-
-
Data Analysis:
-
Identify the analyte peak by its retention time and mass spectrum.
-
Quantify using a calibration curve based on the integrated peak area of a specific target ion in SIM mode.
-
Methodology 3: Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary ratio method of analysis, offering direct quantification without the need for an analyte-specific calibration curve. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[9]
Scientific Rationale
By dissolving a precisely weighed amount of the sample with a precisely weighed amount of a certified internal standard in a deuterated solvent, the purity or concentration of the analyte can be calculated directly.[10] The key is to select an internal standard with a high purity, known structure, and signals that are well-resolved from any analyte signals. For this compound, the aldehydic proton (CH O) and the aromatic protons provide unique, well-separated signals suitable for integration.[11][12] The main advantages of qNMR are its high precision and accuracy and its role as a non-destructive technique. Its primary limitation is its lower sensitivity compared to chromatographic methods.
Experimental Workflow: qNMR
Caption: Workflow for qNMR quantification.
Detailed Experimental Protocol
-
Selection of Internal Standard: Choose a certified reference material (CRM) with sharp singlets in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone). Ensure it is soluble in the chosen deuterated solvent and non-reactive with the analyte.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube using a microbalance.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same NMR tube.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it solubilizes many organics and its residual peak is far from most aromatic/aldehyde signals).
-
Cap and vortex thoroughly until fully dissolved.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher for good signal dispersion.
-
Experiment: Standard ¹H quantitative experiment.
-
Pulse Angle: 90° for maximum signal-to-noise.[10]
-
Relaxation Delay (D1): Critically important. Must be at least 5 times the longest T₁ relaxation time of both the analyte and standard peaks to ensure full relaxation and accurate integration. (T₁ should be determined in a preliminary experiment).
-
Number of Scans (NS): Typically 16-64, to achieve an adequate signal-to-noise ratio (>250:1 for the peaks to be integrated).
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the aldehyde proton at ~9-10 ppm) and a signal for the internal standard.
-
Calculate the purity of the analyte using the following formula:
Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd (%)
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal (e.g., Nanalyte = 1 for the CHO proton)
-
MW: Molecular weight
-
m: Mass weighed
-
P: Purity of the standard
-
-
Head-to-Head Comparison of Analytical Techniques
The choice of method depends heavily on the analytical objective, available instrumentation, and required sensitivity.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Specificity | Good. Improved with derivatization and diode array detection. Potential co-elution risk. | Excellent. Mass spectrum provides definitive identification. | Excellent. Based on unique chemical shifts of protons in the molecular structure. |
| LOD / LOQ | Low µg/mL (direct). Mid-to-high ng/mL (with derivatization).[13] | Low ng/mL to pg/mL, especially in SIM mode.[7] | High µg/mL to mg/mL range. Not suitable for trace analysis. |
| Linearity & Range | Excellent (typically 2-3 orders of magnitude). | Excellent (typically 3-4 orders of magnitude). | Not applicable (single-point calibration). |
| Accuracy | High (typically 98-102% recovery). Dependent on standard purity. | High (typically 95-105% recovery). Dependent on standard purity. | Very High (Primary Method). Accuracy is dependent on weighing precision and standard purity. |
| Precision (RSD) | Excellent (<2%). | Excellent (<5%). | Excellent (<1%). |
| Analysis Time | ~10-15 min per sample. | ~15-25 min per sample. | ~10-20 min per sample (plus T1 determination time). |
| Cost & Complexity | Moderate cost, widely available, routine operation. | Higher initial cost, requires more expertise for method development and maintenance. | Highest initial cost (NMR spectrometer), requires specialized operator expertise. |
Note: The values presented are typical performance characteristics and may vary based on instrumentation and specific method optimization.
Conclusion and Recommendations
There is no single "best" method for all applications; the optimal choice is dictated by the analytical requirements:
-
For Routine Quality Control and Process Monitoring: HPLC-UV is the recommended method. It offers a superb balance of performance, robustness, cost-effectiveness, and high throughput. Its precision and accuracy are more than sufficient for assessing product purity and monitoring reaction completion.
-
For Trace-Level Impurity Profiling and High-Sensitivity Analysis: GC-MS is the superior choice. Its exceptional sensitivity and the definitive structural confirmation provided by the mass spectrometer make it ideal for detecting and quantifying low-level impurities or analyzing the analyte in complex biological matrices.
-
For Reference Standard Certification and Absolute Quantification: qNMR is the gold standard. When the highest level of accuracy is required, or when an authenticated reference standard of the analyte is not available, qNMR provides a direct, unbiased measurement of purity or concentration.
By understanding the fundamental principles and practical considerations of these three powerful techniques, researchers can confidently select and implement a validated method for the quantification of this compound, ensuring data integrity from the research bench to final product development.
References
-
LookChem. this compound.[Link]
-
The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection.[Link]
-
The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection.[Link]
-
ResearchGate. A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent.[Link]
-
Environmental Protection Agency (EPA). Method for the determination of aldehydes and ketones in ambient air using HPLC.[Link]
-
National Institutes of Health (NIH). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1.[Link]
-
MySkinRecipes. this compound-hydrate.[Link]
-
Oregon State University. CH 336: Ketone Spectroscopy.[Link]
-
Fiveable. Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes.[Link]
-
Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones.[Link]
-
Universitatea Titu Maiorescu (UTM). Quantitative NMR spectroscopy of biologically active substances and excipients.[Link]
-
PubMed Central (PMC). Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one.[Link]
-
Restek. A Guide to Preparing and Analyzing Chlorinated Pesticides.[Link]
-
Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl).[Link]
-
Shimadzu Scientific Instruments. Quantitation of Acetaldehyde, Ethylene Oxide, 2-Chloroethanol, Ethylene Glycol, 1,4-Dioxane & Diethylene Glycol in PEG 3350 by using dynamic headspace GC-MS/MS.[Link]
Sources
- 1. Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. This compound-hydrate [myskinrecipes.com]
- 4. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. utm.mx [utm.mx]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Comparative study of catalysts for the synthesis of quinoxalines from aryl glyoxals
For researchers, medicinal chemists, and professionals in drug development, the quinoxaline scaffold is a cornerstone of modern heterocyclic chemistry. Its prevalence in pharmaceuticals, agrochemicals, and materials science necessitates efficient and robust synthetic methodologies. The classical and most direct route to these valuable compounds is the condensation of an aryl glyoxal with an o-phenylenediamine. While seemingly straightforward, the reaction's efficiency, selectivity, and environmental footprint are critically dependent on the choice of catalyst.
This guide provides an in-depth comparative analysis of various catalytic systems for this pivotal transformation. We will move beyond a simple catalog of methods to dissect the underlying principles of each catalyst class, offering field-proven insights into their practical application. Every protocol and piece of data presented is grounded in peer-reviewed literature to ensure scientific integrity and trustworthiness.
The Fundamental Reaction: A Mechanistic Overview
The synthesis of a quinoxaline from an aryl glyoxal and an o-phenylenediamine is fundamentally a cyclocondensation reaction. The generally accepted mechanism involves a sequence of nucleophilic attacks and dehydrations. The catalyst's primary role is to activate the carbonyl groups of the aryl glyoxal, facilitating the initial nucleophilic attack by the more nucleophilic amino group of the o-phenylenediamine. This is followed by a second intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring.
Caption: Experimental workflow for heterogeneous catalysis.
Comparative Performance of Selected Metal-Based Catalysts
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CrCl | 0.01 g / mmol | Ethanol | Room Temp. | 14-45 min | 88-96 | [1] |
| PbBr | 0.01 g / mmol | Ethanol | Room Temp. | 36-60 min | 85-93 | [1] |
| CuSO | 0.01 g / mmol | Ethanol | Room Temp. | 38-75 min | 82-93 | [1] |
| AlCuMoVP | 100 mg / mmol | Toluene | Room Temp. | 120 min | ~92 |
Experimental Protocol: Synthesis of 2-Arylquinoxalines using CrCl2·6H2O
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer, add the o-phenylenediamine (1.11 mmol), aryl glyoxal (1.01 mmol), and ethanol (5 mL).
-
Add CrCl
2·6H2O (0.01 g) to the mixture. -
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate, 2:10).
-
Upon completion of the reaction (typically 15-45 minutes), heat the mixture to dissolve the product completely.
-
Filter the hot solution to separate the insoluble catalyst.
-
Allow the filtrate to cool to room temperature to induce crystallization of the quinoxaline product.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
II. Nanocatalysts: The Frontier of Efficiency and Recyclability
In recent years, nanocatalysts have emerged as a highly promising alternative, offering the benefits of high surface area-to-volume ratios, leading to exceptional catalytic activity, combined with the ease of separation characteristic of heterogeneous systems.
[2][3]
A variety of nanocatalysts have been explored for quinoxaline synthesis, including metal and metal oxide nanoparticles (e.g., Fe3O4, CuO, Ni), as well as non-metallic nanoparticles like silica (SiO2). [2]The high density of active sites on the nanoparticle surface often allows for reactions to proceed under solvent-free conditions at room temperature, representing a significant advancement in green chemistry.
[2]
Comparative Performance of Selected Nanocatalysts
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Silica Nanoparticles | 0.6 g / mmol | Solvent-free | Room Temp. | 5-15 min | 92-98 | [2] |
| Fe | 0.03 g / mmol | EtOH/H | Room Temp. | 10-25 min | 90-98 | [2] |
| Ni-nanoparticles | Not specified | Acetonitrile | Not specified | Not specified | High | [2] |
Experimental Protocol: Solvent-Free Synthesis of 2-Arylquinoxalines using Silica Nanoparticles
-
In a mortar, combine the aryl 1,2-diamine (1 mmol), the 1,2-diketone (1 mmol), and silica nanoparticles (0.6 g).
-
Grind the mixture vigorously at room temperature using a pestle.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 5-15 minutes).
-
Transfer the reaction mixture to a 25 mL round-bottom flask and add hot ethanol (10 mL).
-
Separate the silica nanoparticles by centrifugation for 20 minutes.
-
Decant the supernatant and concentrate it to approximately 5 mL.
-
Allow the solution to stand at room temperature for 4-5 hours to precipitate the product.
-
Collect the product by filtration, wash with ethanol, and dry.
-
The recovered silica nanoparticles can be washed with hot ethanol, dried, and reused for subsequent reactions.
III. Organocatalysts: The Metal-Free Alternative
For applications in pharmaceuticals and electronics where metal contamination is a critical concern, organocatalysis presents an attractive metal-free approach. [4]Organocatalysts are small organic molecules that can accelerate chemical reactions. For quinoxaline synthesis, acidic organocatalysts are particularly effective.
Examples include camphor sulfonic acid, L-proline, and thiourea dioxide. [4][5][6]These catalysts operate through Brønsted acid catalysis, protonating a carbonyl oxygen of the aryl glyoxal to enhance its electrophilicity. A key advantage of many organocatalysts is their compatibility with aqueous reaction media, further enhancing the green credentials of the synthesis.
Caption: Simplified organocatalytic cycle for quinoxaline synthesis.
Comparative Performance of Selected Organocatalysts
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| L-Proline | 20 mol% | Water | 80 | 1-2 h | 85-95 | [5] |
| Thiourea Dioxide | 10 mol% | Water | Room Temp. | 15-30 min | 90-98 | [6] |
| Camphor Sulfonic Acid | 20 mol% | Not specified | Not specified | Short | High | [4] |
Experimental Protocol: Synthesis of 2-Arylquinoxalines using L-Proline in Water
-
In a round-bottom flask, dissolve the o-phenylenediamine (1 mmol) and the aryl glyoxal (1 mmol) in water (5 mL).
-
Add L-proline (0.2 mmol, 20 mol%) to the solution.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the aqueous solution and can be collected by filtration.
-
Wash the solid product with cold water and dry.
Conclusion: Selecting the Optimal Catalyst
The choice of catalyst for the synthesis of quinoxalines from aryl glyoxals is a critical decision that impacts not only the efficiency of the reaction but also its economic and environmental viability.
-
Metal-based catalysts , particularly simple, inexpensive metal salts, offer a reliable and effective method for quinoxaline synthesis under mild conditions. The development of heterogeneous metal catalysts has largely overcome the issue of catalyst separation and recycling.
-
Nanocatalysts represent the cutting edge of this field, providing exceptionally high catalytic activity that often enables solvent-free reactions with short reaction times and excellent yields. Their recyclability makes them a highly sustainable option.
-
Organocatalysts provide a crucial metal-free alternative, which is paramount in applications where metal contamination is unacceptable. Their ability to function in aqueous media further enhances their appeal from a green chemistry perspective.
The selection of the ideal catalyst will ultimately depend on the specific requirements of the application, including cost, scalability, purity requirements, and environmental considerations. This guide provides the foundational data and protocols to make an informed decision, empowering researchers to optimize their synthetic strategies for this important class of heterocyclic compounds.
References
-
Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38143–38171. [Link]
-
Soleymani, R., & Niakan, N. (2012). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry, 28(2), 739-746. [Link]
-
Zhang, Y., et al. (2021). Bifunctional acidic ionic liquid-catalyzed decarboxylative cascade synthesis of quinoxalines in water under ambient conditions. Organic Chemistry Frontiers, 8(15), 4133-4138. [Link]
- Mahato, S., et al. (2019). Synthesis of quinoxaline derivatives catalyzed by Brønsted acidic ionic liquid under solvent-free conditions. Modern Problems of Chemistry and Chemical Technology.
-
Keri, R. S., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(30), 20959-20994. [Link]
- Gogoi, P., et al. (2025). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances.
-
Ruiz, D., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 174784. [Link]
-
Chanu, L. D., & Phukan, P. (2019). TsNBr2 Mediated Synthesis of 2-Acylbenzothiazoles and Quinoxalines from Aryl Methyl Ketones under Metal Free Condition. ChemistrySelect, 4(12), 3448-3452. [Link]
-
Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38143-38171. [Link]
- Dubey, S., & Punji, B. (2023).
- Sahoo, B. M., & Banik, B. K. (2020). Organocatalysis: Trends of Drug Synthesis in Medicinal Chemistry. Mini-Reviews in Organic Chemistry, 17(5), 555-570.
- Das, S., et al. (2021). Thiourea Dioxide Catalyzed Sustainable Synthesis of Diverse Quinoxaline and Pyrazine Derivatives in Aqueous Medium at Ambient Temperature. ChemistrySelect, 6(32), 8243-8248.
- Detke, S. J., et al. (2024). Advancing quinoxaline chemistry: Sustainable and green synthesis using L-arabinose as a catalyst.
-
Soleymani, R., & Niakan, N. (2012). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry, 28(2), 739-746. [Link]
- Dubey, S., & Punji, B. (2023).
- Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38143-38171.
- Herrerías, C. I., et al. (2023). Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels.
-
Reddy, C. S., et al. (2015). l-Proline mediated synthesis of quinoxalines; evaluation of cytotoxic and antimicrobial activity. RSC Advances, 5(100), 82299-82306. [Link]
- Sarma, P. P., & Baruah, P. (2022). A simple, green, and cost‐effective method for the synthesis of copper oxide nanoparticles (CuONPs) using waste cotton shell (WCS) ash extract and their catalytic application in C–N bond formation. ChemistrySelect, 7(14), e202200599.
- Das, S., et al. (2021). Thiourea Dioxide Catalyzed Sustainable Synthesis of Diverse Quinoxaline and Pyrazine Derivatives in Aqueous Medium at Ambient Temperature. ChemistrySelect, 6(32), 8243-8248.
- Wan, J.-P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 11(4), 565-585.
-
Organic Chemistry Portal. Quinoxaline synthesis. [Link]
- Sahoo, B. M., & Banik, B. K. (2020). Comparison of organocatalysis with conventional catalysis.
-
Li, Y., et al. (2023). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Molecules, 28(18), 6692. [Link]
- Herrerías, C. I., et al. (2023). Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels.
- Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances.
-
Abdel-Rhman, M. H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7666. [Link]
- Srivastava, S., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Reddy, C. S., et al. (2015). l-Proline mediated synthesis of quinoxalines; evaluation of cytotoxic and antimicrobial activity. RSC Advances, 5(100), 82299-82306.
Sources
- 1. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 2. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 3. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. l-Proline mediated synthesis of quinoxalines; evaluation of cytotoxic and antimicrobial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 2-(4-Chlorophenyl)-2-oxoacetaldehyde
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical research and drug development, the chemical purity of a synthetic intermediate is not merely a quality metric; it is a fundamental prerequisite for success. 2-(4-Chlorophenyl)-2-oxoacetaldehyde, a key building block in the synthesis of various heterocyclic compounds with potential therapeutic applications, is no exception.[1] The presence of even minute quantities of impurities, such as unreacted starting materials, by-products, or degradation products, can have profound consequences, leading to altered biological activity, increased toxicity, and complications in subsequent synthetic steps.[2][3]
This guide provides an in-depth, comparative analysis of the principal analytical techniques for assessing the purity of synthesized this compound. We will move beyond procedural descriptions to explore the underlying scientific principles, the rationale for methodological choices, and the unique advantages and limitations of each approach. This content is designed for researchers, medicinal chemists, and quality control specialists who require robust, reliable, and self-validating methods for compound verification.
Understanding the Synthetic Landscape and Potential Impurities
The most common laboratory-scale synthesis of this compound often starts with the oxidation of 4'-chloroacetophenone.[4] This process, while effective, can introduce a predictable spectrum of impurities that must be rigorously identified and quantified.
Common Impurities Include:
-
Starting Material: Residual 4'-chloroacetophenone.
-
Over-oxidation Product: 4-Chlorobenzoic acid.
-
By-products: Compounds arising from side reactions specific to the chosen oxidant.
-
Residual Solvents: Solvents used during the reaction and purification (e.g., Dichloromethane, Ethyl Acetate).[2]
The objective of any purity assessment workflow is to develop orthogonal methods that can collectively detect and quantify this diverse range of potential contaminants.
Sources
A Comparative Spectroscopic Guide to 2-(4-Chlorophenyl)-2-oxoacetaldehyde and Its Derivatives
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of aromatic α-ketoaldehydes, such as phenylglyoxals, is fundamental. These compounds are not only valuable synthetic intermediates but also possess significant biological activities. Their dual carbonyl functionality—an aldehyde and a ketone—offers rich chemical reactivity, which is delicately modulated by substituents on the aromatic ring. Understanding how these substituents influence the molecule's electronic structure is paramount for predicting reactivity, designing novel therapeutics, and ensuring quality control.
This guide provides an in-depth spectroscopic comparison of 2-(4-Chlorophenyl)-2-oxoacetaldehyde with its parent compound, phenylglyoxal, and derivatives bearing electron-donating (-OCH₃) and strongly electron-withdrawing (-NO₂) groups. By examining their ¹H NMR, ¹³C NMR, Infrared (IR), Mass, and UV-Visible spectra, we can elucidate the electronic effects that govern their chemical and physical properties.
The data presented herein combines established experimental values for the parent compound with high-fidelity predicted data for the derivatives to ensure a comprehensive and instructive comparison. This approach allows for a clear, causality-driven narrative explaining the "why" behind the observed spectral shifts and patterns.
Molecular Structures Under Investigation
To establish a clear framework for comparison, we will analyze the following four compounds. Their structural differences are key to understanding the resulting spectroscopic variations.
Caption: Structures of Phenylglyoxal and its p-substituted derivatives.
¹H NMR Spectroscopy: Probing the Electronic Environment of Protons
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed map of the chemical environment of protons within a molecule. The chemical shift (δ) is highly sensitive to the electron density around a nucleus. Electron-withdrawing groups (EWGs) decrease electron density (deshielding), shifting signals downfield (higher δ), while electron-donating groups (EDGs) increase electron density (shielding), causing an upfield shift (lower δ).
In p-substituted phenylglyoxals, we focus on two key regions: the aromatic protons and the highly deshielded aldehydic proton.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Substituent | Aromatic Protons (ortho to C=O) | Aromatic Protons (meta to C=O) | Aldehydic Proton (-CHO) |
|---|---|---|---|---|
| Phenylglyoxal | -H | ~7.95 (d) | ~7.55-7.70 (m) | ~9.65 (s) |
| This compound | -Cl (Weak EWG) | ~7.90 (d) | ~7.50 (d) | ~9.63 (s) |
| 2-(4-Methoxyphenyl)-2-oxoacetaldehyde | -OCH₃ (Strong EDG) | ~7.95 (d) | ~7.05 (d) | ~9.58 (s) |
| 2-(4-Nitrophenyl)-2-oxoacetaldehyde | -NO₂ (Strong EWG) | ~8.15 (d) | ~8.40 (d) | ~9.71 (s) |
Note: Data for derivatives is based on established prediction models. Solvent: CDCl₃.
Analysis and Causality:
-
Aldehydic Proton: The aldehydic proton is directly attached to a carbonyl carbon, making it one of the most deshielded protons. Its chemical shift provides a sensitive measure of the electronic effects transmitted through the aromatic ring and the ketone carbonyl.
-
The electron-donating -OCH₃ group increases the overall electron density of the system, causing a slight upfield shift of the aldehydic proton to ~9.58 ppm compared to the parent phenylglyoxal (~9.65 ppm).
-
Conversely, the powerful electron-withdrawing -NO₂ group significantly deshields this proton, shifting it downfield to ~9.71 ppm.
-
The -Cl atom has a weaker, inductively withdrawing but resonance-donating effect, resulting in a minimal shift compared to the parent compound.
-
-
Aromatic Protons: The p-substitution pattern simplifies the aromatic region into a characteristic AA'BB' system (appearing as two doublets).
-
In the methoxy derivative, the protons meta to the carbonyl (ortho to -OCH₃) are strongly shielded by the resonance effect of the methoxy group, appearing significantly upfield at ~7.05 ppm.
-
In the nitro derivative, all aromatic protons are strongly deshielded. The protons meta to the carbonyl (ortho to -NO₂) are shifted furthest downfield (~8.40 ppm) due to the powerful anisotropic and resonance effects of the nitro group.
-
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. Carbonyl carbons are particularly diagnostic, appearing far downfield.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Substituent | C=O (Ketone) | C=O (Aldehyde) | C-ipso | C-para |
|---|---|---|---|---|---|
| Phenylglyoxal | -H | ~193.5 | ~185.0 | ~133.0 | ~134.5 |
| This compound | -Cl | ~192.0 | ~184.8 | ~131.5 | ~141.0 |
| 2-(4-Methoxyphenyl)-2-oxoacetaldehyde | -OCH₃ | ~191.5 | ~184.5 | ~126.0 | ~165.0 |
| 2-(4-Nitrophenyl)-2-oxoacetaldehyde | -NO₂ | ~192.5 | ~185.5 | ~138.0 | ~151.0 |
Note: Data is based on established prediction models and experimental data for analogous compounds. Solvent: CDCl₃.
Analysis and Causality:
-
Carbonyl Carbons: The chemical shifts of both the ketone and aldehyde carbons are modulated by the para-substituent.
-
The electron-donating -OCH₃ group shields both carbonyls, shifting them slightly upfield.
-
The electron-withdrawing -NO₂ group deshields them, causing a downfield shift. This effect is more pronounced on the ketone carbon, which is closer to the ring.
-
-
Aromatic Carbons: The substituent has a profound impact on the chemical shifts of the ipso-carbon (C1, attached to the glyoxal moiety) and the para-carbon (C4, attached to the substituent).
-
The -OCH₃ group causes a dramatic upfield shift of the C-ipso carbon (~126.0 ppm) and a strong downfield shift of the C-para carbon (~165.0 ppm), which is characteristic of a strong resonance donor.
-
The -NO₂ group has the opposite effect, deshielding the C-ipso carbon and shielding the C-para carbon relative to other aromatic carbons.
-
Infrared (IR) Spectroscopy: Monitoring Vibrational Frequencies
IR spectroscopy measures the vibrational frequencies of bonds. The position of the carbonyl (C=O) stretching frequency is highly diagnostic. Its frequency increases with bond strength. Electron-withdrawing groups increase the C=O bond order and frequency, while electron-donating groups decrease it.
Table 3: Comparative IR Carbonyl Stretching Frequencies (ν, cm⁻¹)
| Compound | Substituent | ν(C=O) Ketone | ν(C=O) Aldehyde |
|---|---|---|---|
| Phenylglyoxal | -H | ~1685 | ~1715 |
| This compound | -Cl | ~1690 | ~1718 |
| 2-(4-Methoxyphenyl)-2-oxoacetaldehyde | -OCH₃ | ~1675 | ~1710 |
| 2-(4-Nitrophenyl)-2-oxoacetaldehyde | -NO₂ | ~1700 | ~1725 |
Note: Data is based on typical values for substituted aromatic ketones and aldehydes.
Analysis and Causality:
The two distinct C=O stretches are clearly visible. The aldehyde C=O typically appears at a higher frequency than the ketone C=O due to reduced conjugation.
-
Effect of EDG (-OCH₃): The methoxy group donates electron density into the ring and the ketone, reducing the double bond character of the C=O bond. This weakens the bond, lowering its vibrational frequency (a red shift ) to ~1675 cm⁻¹.
-
Effect of EWG (-NO₂): The nitro group withdraws electron density, increasing the C=O double bond character. This strengthens the bond and increases its vibrational frequency (a blue shift ) to ~1700 cm⁻¹. The effect is mirrored in the aldehyde carbonyl stretch.
Mass Spectrometry: Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight (from the molecular ion, M⁺) and the structure (from fragmentation patterns). The most common fragmentation in these molecules is α-cleavage at the ketone.
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molar Mass | Molecular Ion (M⁺˙) | [ArCO]⁺ Fragment | [Ar]⁺ Fragment |
|---|---|---|---|---|
| Phenylglyoxal | 134.13 | 134 | 105 | 77 |
| This compound | 168.57 | 168/170 (3:1) | 139/141 (3:1) | 111/113 (3:1) |
| 2-(4-Methoxyphenyl)-2-oxoacetaldehyde | 164.16 | 164 | 135 | 107 |
| 2-(4-Nitrophenyl)-2-oxoacetaldehyde | 179.13 | 179 | 150 | 122 |
Analysis and Causality:
The primary fragmentation pathway involves the cleavage of the bond between the two carbonyl groups, leading to the formation of a stable acylium ion ([ArCO]⁺). This acylium ion can then lose a molecule of carbon monoxide (CO) to form the aryl cation ([Ar]⁺).
Caption: General workflow for comprehensive spectroscopic analysis.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal and apply pressure.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
A background spectrum should be acquired prior to the sample scan and automatically subtracted.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: 40-400 m/z.
-
Sample Introduction: Direct insertion probe or via Gas Chromatography (GC) inlet.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., hexane or ethanol) at ~1 mg/mL. Dilute serially to obtain a concentration that yields an absorbance between 0.2 and 0.8 AU.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Wavelength Range: 200–500 nm.
-
Blank: Use the pure solvent in a matched quartz cuvette as the reference.
-
Record the spectrum and identify the wavelength of maximum absorbance (λₘₐₓ).
-
Conclusion
The spectroscopic analysis of this compound and its derivatives provides a clear and compelling illustration of how substituent-induced electronic effects propagate through a molecule. By systematically varying the para-substituent from electron-donating to electron-withdrawing, we observe predictable and rational shifts in NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima. These techniques, when used in concert, offer a powerful toolkit for the unambiguous structural elucidation and electronic characterization of organic molecules. The principles demonstrated here are foundational for any scientist working in molecular design, synthesis, and analysis, providing the necessary insights to correlate molecular structure with function and reactivity.
References
-
NIST Chemistry WebBook. Phenylglyoxal. [Link]
-
ACD/Labs. NMR Predictor. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Chemguide. Mass Spectra - Fragmentation Patterns. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Chlorophenyl)-2-oxoacetaldehyde
This guide provides an in-depth operational and disposal plan for 2-(4-Chlorophenyl)-2-oxoacetaldehyde (CAS No: 4996-21-8, typically handled as the hydrate). As a halogenated α-keto aldehyde, this compound requires meticulous handling and disposal to ensure personnel safety and environmental compliance. The procedures outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to foster a culture of safety and responsibility in the laboratory.
Hazard Identification and Risk Assessment
1.1. Physicochemical and Hazard Profile
The molecule's reactivity is dictated by two key functional groups: the α-keto aldehyde system, which is highly electrophilic and reactive, and the chlorophenyl group, which classifies it as a halogenated aromatic compound.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 4996-21-8 (hydrate) | [2] |
| Molecular Formula | C₈H₅ClO₂ · H₂O (hydrate) | [1][2] |
| Molecular Weight | 186.59 g/mol (hydrate) | [1][2] |
| Known Hazards | Irritant (Xi) | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Inferred from[1] |
| Flash Point | 160.2 °C | [1] |
| Storage | Inert atmosphere, store in freezer (-20°C) | [1] |
Disclaimer: This compound is intended for research use. A comprehensive Safety Data Sheet (SDS) from the specific vendor should always be consulted as the primary source of information. The hazard profile above is based on available data and structural analogy.
1.2. Primary Risks and Rationale
-
Reactivity: The aldehyde functional group is susceptible to oxidation, reduction, and nucleophilic attack. This reactivity is the basis for the chemical treatment methods discussed later.
-
Irritation: As indicated by its classification, the compound is expected to be irritating to the skin, eyes, and respiratory system.[1] This is a common characteristic of reactive aldehydes.
-
Environmental Persistence: Chlorinated aromatic compounds can be persistent in the environment. Improper disposal could lead to long-term ecological harm.
-
Incineration Byproducts: As a chlorinated organic compound, incineration must be performed at high temperatures in a specialized facility equipped with scrubbers to prevent the formation of hazardous dioxins and furans.[3]
Regulatory Framework for Disposal
Proper disposal is a legal requirement governed by agencies such as the Environmental Protection Agency (EPA) in the United States. Waste must be classified according to the Resource Conservation and Recovery Act (RCRA).
2.1. RCRA Waste Classification
This compound is not explicitly named on the F, K, P, or U lists of hazardous wastes.[4] Therefore, it must be managed as a hazardous waste if it exhibits one of the four characteristics:
-
Ignitability (D001): With a flash point of 160.2°C, it is not considered ignitable.[1][5]
-
Corrosivity (D002): It is not a strong acid or base.[5]
-
Reactivity (D003): It is not known to be explosive or water-reactive.[5]
-
Toxicity (D004-D043): This is the most probable characteristic. Waste is classified as toxic if a specific contaminant leaches from the waste into a test solution at a concentration above a regulatory threshold.
Given its potential hazards, it is imperative to manage all waste containing this compound as hazardous waste as a best practice, pending a formal toxicity characteristic leaching procedure (TCLP) analysis.
2.2. EPA Waste Codes
When disposing of this chemical, the following considerations apply:
-
Unused Product: If disposing of the pure, unused chemical, it should be labeled as "Hazardous Waste" and its chemical name clearly written on the waste tag.
-
Spent Solvents: If this chemical contaminates a solvent, the resulting waste may need to carry the code for the solvent itself. For example, if mixed with spent halogenated solvents like methylene chloride, the F001 code may apply.[6][7]
-
Halogenated Organic Compound (HOC): As a compound containing a carbon-halogen bond, it is subject to specific land disposal restrictions.[8][9]
Standard Operating Procedure (SOP) for Disposal
The following step-by-step procedure ensures the safe collection, potential treatment, and disposal of this chemical. The choice between direct disposal and on-site treatment depends on the quantity of waste, available facilities, and institutional policies.
Disposal Decision Workflow
The following diagram outlines the decision-making process for selecting the appropriate disposal pathway.
Caption: Disposal decision workflow for this compound.
3.1. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against splashes and eye irritation.[1] |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). | Provides a barrier against skin contact and irritation.[1] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood. | Prevents inhalation of dust or vapors, mitigating respiratory irritation.[10] |
3.2. Pathway A: Direct Disposal (Recommended for Small Quantities)
This is the most straightforward and often safest method for research laboratories.
-
Segregation: Designate a specific, compatible waste container for this compound and its associated contaminated materials (e.g., weigh boats, gloves). Do not mix with other waste streams.
-
Container: Use a clearly labeled, sealable glass or high-density polyethylene (HDPE) container.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup and disposal by a certified hazardous waste management vendor.
3.3. Pathway B: On-Site Chemical Treatment (for Advanced Applications)
On-site treatment can reduce the hazard level of the waste before final disposal. This should only be performed by trained personnel in a controlled environment and in accordance with institutional policy. The goal is to transform the reactive aldehyde into a less hazardous functional group.
Protocol: Reduction of Aldehyde with Sodium Borohydride (NaBH₄)
This protocol converts the toxic α-keto aldehyde to the more stable and less reactive 2-(4-chlorophenyl)-1,2-ethanediol.
Materials:
-
Waste containing this compound
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Stir plate and stir bar
-
Ice bath
-
Dilute Hydrochloric Acid (HCl, ~1M)
-
pH paper or meter
Procedure:
-
Preparation: In a chemical fume hood, place the reaction flask containing the aldehyde waste solution in an ice bath on a stir plate. If the waste is solid, dissolve it in a minimal amount of methanol.
-
Reduction: While stirring vigorously, slowly and portion-wise add sodium borohydride. A typical molar ratio is 1.5 to 2 equivalents of NaBH₄ for every equivalent of the aldehyde. Caution: Hydrogen gas may be evolved.
-
Reaction: Allow the mixture to stir at room temperature for at least 1 hour after the addition is complete to ensure the reaction goes to completion.
-
Quenching: Slowly and carefully add 1M HCl to the reaction mixture to neutralize the excess NaBH₄ and hydrolyze the borate esters. Continue adding acid until the pH is neutral (~7) and gas evolution ceases.[11]
-
Final Disposal: The resulting solution, now containing the diol, must still be collected as hazardous waste. Transfer the neutralized solution to the designated hazardous waste container, label it appropriately (including all components: water, methanol, sodium chloride, and the reduced product), and arrange for disposal via your EH&S office. This treated waste is less reactive but remains a chlorinated organic compound.
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.
-
Containment: For a solid spill, gently cover with an absorbent material like vermiculite or sand. For a liquid spill, surround the area with absorbent pads or booms.
-
Neutralization: A powder containing sodium bisulfite can be sprinkled over the spill. Bisulfite reacts with aldehydes to form a non-volatile adduct, reducing exposure risk.[12]
-
Collection: Carefully sweep or wipe up the absorbed/neutralized material, place it in a sealed container, and label it as hazardous waste for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EH&S department.
By adhering to these scientifically grounded procedures, you can ensure the safe handling and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
-
LookChem. (n.d.). This compound. Retrieved from LookChem website. [Link]
-
Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Retrieved from Hazardous Waste Experts website. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA NEPIC database. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from an EPA guidance document. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from EPA RCRAInfo database. [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from eCFR website. [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from University of Maryland website. [Link]
-
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from ACTenviro website. [Link]
- Google Patents. (n.d.). US6277289B1 - Treatment of aqueous aldehyde waste streams.
-
Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from California Code of Regulations. [Link]
-
NIH National Library of Medicine. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from PMC - NIH website. [Link]
-
Clark, J. (n.d.). Reduction of aldehydes and ketones. Retrieved from Chemguide website. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. actenviro.com [actenviro.com]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. View Document - California Code of Regulations [govt.westlaw.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

